GMBS
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGATNRYUYNBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230240 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80307-12-6 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Succinimidyl 4-maleimidylbutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Versatility of N-(gamma-Maleimidobutyryloxy)succinimide (GMBS) in Bioconjugation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(gamma-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinker pivotal in the field of bioconjugation. Its unique chemical architecture, featuring both an N-hydroxysuccinimide (NHS) ester and a maleimide group, enables the covalent linkage of molecules containing primary amines and sulfhydryl (thiol) groups, respectively. This dual reactivity makes this compound an indispensable tool for creating stable and specific linkages between biomolecules, with profound applications in therapeutic development, diagnostics, and fundamental biological research. This in-depth guide explores the core applications of this compound, provides detailed experimental protocols, and presents quantitative data to empower researchers in harnessing its full potential.
Core Applications of this compound
The primary utility of this compound lies in its ability to covalently conjugate different types of molecules in a controlled, stepwise manner.[1][2] This has led to its widespread adoption in several key areas of research and development:
-
Antibody-Drug Conjugates (ADCs): this compound is a cornerstone in the construction of ADCs, a revolutionary class of targeted cancer therapies.[1][2] It acts as a stable linker, connecting a potent cytotoxic drug (payload) to a monoclonal antibody that specifically targets antigens on the surface of tumor cells.[2][3] This targeted delivery minimizes systemic toxicity by ensuring the drug is released preferentially at the tumor site.[2][]
-
Protein and Peptide Labeling: Researchers utilize this compound to attach a variety of labels to proteins and peptides for detection and visualization.[1][2] This includes fluorescent dyes for imaging applications, biotin for affinity purification and detection, and other reporter molecules for use in various assays.[1]
-
Enzyme Immobilization: this compound facilitates the covalent attachment of enzymes to solid supports.[1][2] This process enhances enzyme stability and allows for their reuse in industrial biocatalysis and the development of biosensors.[1]
-
Peptide Conjugation for Immunology: Synthetic peptides can be conjugated to larger carrier proteins using this compound to enhance their immunogenicity for vaccine development and antibody production.[1]
Chemical Mechanism and Properties
This compound is a non-cleavable crosslinker, meaning the bond it forms is stable under physiological conditions.[5] Its spacer arm, composed of a butyrate group, has a length of 7.3 angstroms.[5]
The conjugation process is a two-step reaction:
-
Amine Reaction: The NHS ester end of this compound reacts with primary amines (-NH₂) on a target molecule (e.g., lysine residues on a protein) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[3][6]
-
Sulfhydryl Reaction: The maleimide end of the this compound-modified molecule then reacts with a sulfhydryl group (-SH) on a second molecule (e.g., cysteine residues on a protein or a thiol-containing drug) to form a stable thioether bond. This reaction is highly specific for sulfhydryls and occurs optimally at a pH range of 6.5-7.5.[3][]
Quantitative Data for Bioconjugation Reactions
The efficiency and success of a bioconjugation reaction using this compound depend on several factors, including pH, temperature, and reaction time. The following tables summarize key quantitative parameters.
| Parameter | NHS Ester Reaction (Amine-reactive) | Maleimide Reaction (Sulfhydryl-reactive) |
| Optimal pH Range | 7.0 - 9.0[6][7] | 6.5 - 7.5[3][] |
| Recommended Buffer | Phosphate, Borate, Carbonate/Bicarbonate, HEPES[6] | Phosphate Buffered Saline (PBS)[8] |
| Incompatible Buffers | Buffers containing primary amines (e.g., Tris, Glycine)[6][8] | Buffers containing sulfhydryl compounds |
| Typical Reaction Time | 30 minutes to 4 hours[6][8] | 30 minutes to 2 hours[8] |
| Typical Temperature | Room Temperature or 4°C[6][8] | Room Temperature or 4°C[8] |
Table 1: Reaction Conditions for this compound Crosslinking
| pH | Half-life of NHS-ester Hydrolysis |
| 7.0 (at 0°C) | 4-5 hours[6] |
| 8.6 (at 4°C) | 10 minutes[6] |
| 8.0 (at room temp) | 210 minutes (for a porphyrin-NHS ester)[9] |
| 8.5 (at room temp) | 180 minutes (for a porphyrin-NHS ester)[9] |
| 9.0 (at room temp) | 125 minutes (for a porphyrin-NHS ester)[9] |
Table 2: Hydrolytic Stability of NHS Esters (Note: Hydrolysis is a competing reaction to the desired amidation)
Detailed Experimental Protocols
The following provides a detailed, two-step protocol for conjugating two proteins using this compound. This protocol can be adapted for other molecules, such as linking a drug to an antibody.
Materials
-
This compound (N-(gamma-Maleimidobutyryloxy)succinimide)
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1M Tris-HCl, pH 8.0 or 1M Glycine, pH 8.0
-
Desalting columns
Experimental Workflow
Step-by-Step Procedure
Step 1: Activation of the Amine-Containing Protein (Protein-NH₂)
-
Preparation of Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 1-10 mg/mL.[2] Ensure the buffer is free of primary amines.[8]
-
Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[8] this compound is not water-soluble.[3][8]
-
Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.[8] The final concentration of the organic solvent should be less than 10% to maintain protein solubility.[8]
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[8]
-
Purification: Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the labeling of the sulfhydryl-containing protein with this compound in the next step.
Step 2: Conjugation to the Sulfhydryl-Containing Protein (Protein-SH)
-
Preparation of Protein-SH: Ensure the sulfhydryl-containing protein is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column. Dissolve the reduced Protein-SH in Conjugation Buffer.
-
Conjugation Reaction: Combine the maleimide-activated Protein-NH₂ (from Step 1) with the reduced Protein-SH. The molar ratio will depend on the desired final product and the number of reactive sites on each protein.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or for 2 hours at 4°C.[8]
-
Quenching (Optional): To quench any unreacted maleimide groups, a small molecule thiol such as cysteine or 2-mercaptoethanol can be added.
-
Final Purification: Purify the final conjugate from unreacted proteins and other byproducts using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography.
-
Characterization: Characterize the final conjugate to determine the degree of labeling and purity using techniques like SDS-PAGE, UV-Vis spectroscopy, and mass spectrometry.
Application in Antibody-Drug Conjugates: A Signaling Pathway Perspective
The therapeutic efficacy of an ADC relies on its ability to deliver a cytotoxic payload to a cancer cell, leading to cell death. The following diagram illustrates the generalized mechanism of action for an ADC created using a maleimide-based linker.
This pathway illustrates the journey of the ADC from binding to the cancer cell to inducing apoptosis. The stability of the thioether bond formed by the maleimide group of the this compound linker is critical to ensure that the cytotoxic payload remains attached to the antibody while in circulation and is only released inside the target cell.[]
Conclusion
N-(gamma-Maleimidobutyryloxy)succinimide is a powerful and versatile heterobifunctional crosslinker that plays a critical role in modern bioconjugation chemistry. Its ability to efficiently and stably link amine- and sulfhydryl-containing molecules has made it an enabling technology in the development of sophisticated biotherapeutics like ADCs, as well as a valuable tool for a wide range of research applications. A thorough understanding of its reaction mechanism, optimal reaction conditions, and appropriate experimental protocols, as outlined in this guide, is essential for researchers to successfully employ this compound in their scientific endeavors.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. interchim.fr [interchim.fr]
- 3. almacgroup.com [almacgroup.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. neb.com [neb.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
N-(γ-Maleimidobutyryloxy)succinimide (GMBS): A Technical Guide to its Mechanism of Action and Application in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(γ-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinking agent widely employed in bioconjugation, the process of covalently linking two or more molecules, at least one of which is a biomolecule. This compound is particularly valuable for its ability to create stable conjugates between proteins, peptides, and other macromolecules. Its utility is rooted in the presence of two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group, connected by a butyrate spacer. This guide provides an in-depth technical overview of the mechanism of action of this compound, detailed experimental protocols, and quantitative data to empower researchers in their bioconjugation endeavors.
Core Mechanism of Action
The functionality of this compound as a crosslinker stems from the sequential or simultaneous reactions of its two terminal groups with specific functional groups on target molecules.
Amine-Reactive N-hydroxysuccinimide (NHS) Ester
The NHS ester end of this compound reacts specifically with primary amines (-NH₂) to form a stable amide bond.[1] In proteins, the most common primary amines are the ε-amine of lysine residues and the N-terminal α-amine of the polypeptide chain.
The reaction proceeds via a nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of an unstable intermediate that subsequently releases N-hydroxysuccinimide as a byproduct, resulting in the formation of a stable amide linkage.[2]
Sulfhydryl-Reactive Maleimide Group
The maleimide group at the other end of this compound is highly reactive towards sulfhydryl (thiol) groups (-SH).[1] In proteins, the primary target for this reaction is the thiol group of cysteine residues.
The reaction mechanism is a Michael addition, where the nucleophilic sulfhydryl group attacks one of the carbon atoms of the maleimide's carbon-carbon double bond. This results in the formation of a stable thioether bond, securely linking the sulfhydryl-containing molecule to the this compound crosslinker.[1]
Quantitative Data
The efficiency and stability of this compound-mediated conjugation are influenced by various factors, including pH, temperature, and the intrinsic reactivity of the functional groups. The following tables summarize key quantitative data related to the performance of the NHS ester and maleimide reactive groups.
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 7.2 - 9.0 | Aqueous buffer | [1] |
| Half-life of Hydrolysis | 4 - 5 hours | pH 7.0, 0°C | [2] |
| Half-life of Hydrolysis | 10 minutes | pH 8.6, 4°C | [2] |
Table 1: Quantitative Data for the NHS Ester Reaction. The reactivity of the NHS ester is highly pH-dependent, with hydrolysis being a competing reaction that increases with pH.
| Parameter | Value | Conditions | Reference(s) |
| Optimal pH Range | 6.5 - 7.5 | Aqueous buffer | [1] |
| Rate Constant (k) | ~1000 times faster than with amines | pH 7.0 | [1] |
| Hydrolysis Half-life (N-ethylmaleimide) | ~500-750 fold slower than charged maleimides | pH 7.4, 37°C | [3] |
| Hydrolysis Rate Constant (8-arm-PEG-maleimide) | 6.55 x 10⁻⁵ s⁻¹ | pH 7.4, 37°C | [4] |
Table 2: Quantitative Data for the Maleimide Reaction. The maleimide group exhibits high specificity for thiols within the optimal pH range. Above pH 7.5, reactivity with primary amines can occur. The stability of the maleimide ring is also pH-dependent.
| Property | Value | Reference(s) |
| Molecular Weight | 280.23 g/mol | [5] |
| Spacer Arm Length | 7.3 Å | [5] |
| Solubility | Insoluble in water; Soluble in DMSO and DMF | [1] |
| Storage | Store desiccated at 4°C or -20°C | [1] |
Table 3: Physicochemical Properties of this compound.
Experimental Protocols
A common application of this compound is the two-step conjugation of an enzyme to an antibody for use in immunoassays such as ELISA. The following is a detailed protocol for the conjugation of horseradish peroxidase (HRP) to a generic antibody (IgG).
Materials
-
Antibody (IgG) in an amine-free buffer (e.g., PBS)
-
Horseradish Peroxidase (HRP)
-
N-(γ-Maleimidobutyryloxy)succinimide (this compound)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
2-Mercaptoethanol (to cap unreacted maleimides)
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) reagents
-
ELISA plate, antigen, and substrate for activity testing
Protocol
Step 1: Activation of Antibody with this compound
-
Prepare Antibody: Dissolve the antibody (e.g., 5 mg) in 1 mL of PBS, pH 7.2 to a final concentration of 5 mg/mL (approximately 33 µM for a 150 kDa IgG).
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMSO to a concentration of 10 mM (2.8 mg/mL).
-
Reaction: Add a 10-fold molar excess of the this compound/DMSO solution to the antibody solution (in this example, 33 µL of 10 mM this compound).
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C with gentle stirring.
Step 2: Removal of Excess this compound
-
Equilibrate Desalting Column: Equilibrate a desalting column with PBS, pH 7.2 according to the manufacturer's instructions.
-
Purification: Apply the reaction mixture from Step 1 to the desalting column to remove excess, unreacted this compound and the N-hydroxysuccinimide byproduct. Collect the fractions containing the maleimide-activated antibody. Protein-containing fractions can be identified by measuring absorbance at 280 nm.
Step 3: Conjugation of Maleimide-Activated Antibody to HRP
-
Prepare HRP: Dissolve HRP in PBS, pH 7.2. HRP has native sulfhydryl groups that can be used for conjugation. If the sulfhydryl content is low, HRP can be modified with a reagent like Traut's reagent (2-iminothiolane) to introduce additional thiol groups.
-
Reaction: Mix the maleimide-activated antibody with HRP in a desired molar ratio (e.g., 1:1 to 1:3 antibody to HRP).
-
Incubation: Incubate the mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring.
-
Quenching: Add 2-mercaptoethanol to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 15 minutes at room temperature.
Step 4: Purification and Characterization of the Antibody-HRP Conjugate
-
Purification: Purify the antibody-HRP conjugate from unconjugated HRP and other reagents using a suitable method such as size-exclusion chromatography or affinity chromatography (e.g., Protein A/G).
-
Characterization by SDS-PAGE: Analyze the purified conjugate by SDS-PAGE under non-reducing conditions. The conjugate will have a higher molecular weight than the unconjugated antibody.
-
Characterization by ELISA: Confirm the functionality of the conjugate by performing an ELISA. Coat a plate with the antigen specific to the antibody, add the diluted antibody-HRP conjugate, and then add the HRP substrate to detect the enzymatic activity.
Visualizations
Mechanism of Action of this compound
Caption: Two-step reaction mechanism of this compound crosslinker.
Experimental Workflow for Antibody-Enzyme Conjugation
Caption: Workflow for antibody-enzyme conjugation using this compound.
Conclusion
N-(γ-Maleimidobutyryloxy)succinimide is a powerful and versatile tool for creating stable covalent linkages between biomolecules. A thorough understanding of its dual-reaction mechanism, coupled with adherence to optimized experimental protocols, is crucial for achieving high-yield and functional bioconjugates. The quantitative data and detailed methodologies provided in this guide are intended to equip researchers with the necessary knowledge to successfully implement this compound in their research and development activities, from basic protein-protein interaction studies to the development of sophisticated antibody-drug conjugates.
References
The Chemical Properties and Applications of GMBS Crosslinker: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-γ-Maleimidobutyryl-oxysuccinimide ester (GMBS) is a heterobifunctional crosslinking agent widely utilized in bioconjugation, drug development, and diagnostics. Its unique chemical architecture, featuring an amine-reactive N-hydroxysuccinimide (NHS) ester and a sulfhydryl-reactive maleimide group, enables the covalent linkage of molecules containing these respective functional groups. This guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and visualizations of key chemical reactions and workflows.
Core Chemical Properties of this compound
This compound is a non-cleavable and water-insoluble crosslinker, necessitating its dissolution in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) prior to its use in aqueous reactions.[1] Its spacer arm, with a length of 7.3 Å, provides a short, defined linkage between conjugated molecules.[2][3]
Reactivity and Specificity
The utility of this compound lies in the distinct reactivity of its two functional ends:
-
NHS Ester: This group reacts specifically with primary amines (-NH2) to form stable amide bonds. This reaction is most efficient in the pH range of 7 to 9.[2][4]
-
Maleimide: This group targets sulfhydryl (thiol, -SH) groups, typically found in cysteine residues of proteins, to form a stable thioether linkage. The optimal pH range for this reaction is 6.5 to 7.5.[2] At pH values above 7.5, the maleimide group can exhibit some reactivity towards primary amines.[3]
Stability and Hydrolysis
Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous environments, a critical consideration for experimental design.
-
NHS Ester Hydrolysis: The NHS ester is the more labile of the two functional groups. Its rate of hydrolysis increases significantly with increasing pH. For instance, the half-life of an NHS ester is approximately 4-5 hours at pH 7.0 and 0°C, but this decreases to just 10 minutes at pH 8.6 and 4°C.[2][5]
-
Maleimide Hydrolysis: The maleimide group is more stable than the NHS ester in aqueous solutions.[6] However, it will also undergo hydrolysis, particularly at alkaline pH. The pKa of maleimide is 10.0, and its hydrolysis rate increases in alkaline conditions.[1][7] It is recommended to use maleimide-containing reagents immediately after preparation in aqueous solutions.[3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of the this compound crosslinker.
| Property | Value | References |
| Molecular Weight | 280.23 g/mol | [2] |
| Spacer Arm Length | 7.3 Å | [2][3] |
| CAS Number | 80307-12-6 |
| Reaction Parameter | NHS Ester | Maleimide | References |
| Target Functional Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) | [2] |
| Optimal pH Range | 7.0 - 9.0 | 6.5 - 7.5 | [2] |
| Resulting Bond | Amide | Thioether | [2] |
| Condition | NHS Ester Half-life | References |
| pH 7.0, 0°C | 4 - 5 hours | [2][5] |
| pH 8.6, 4°C | 10 minutes | [2][5] |
Experimental Protocols
The following are detailed methodologies for common applications of the this compound crosslinker.
Two-Step Protein-Protein Conjugation
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
This compound Crosslinker
-
Protein-NH₂ (e.g., an antibody)
-
Protein-SH (e.g., an enzyme with a free cysteine)
-
Amine-free conjugation buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-7.5)
-
Organic Solvent (DMSO or DMF)
-
Desalting column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in the conjugation buffer to a final concentration of 1-5 mg/mL.
-
Prepare a 10 mM stock solution of this compound in DMSO or DMF immediately before use. For example, dissolve 2.8 mg of this compound in 1 mL of DMSO.[6]
-
-
Activation of Protein-NH₂:
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[6]
-
-
Removal of Excess this compound:
-
Remove non-reacted this compound using a desalting column equilibrated with the conjugation buffer.
-
Monitor the column fractions at 280 nm to collect the protein-containing fractions. Note that the NHS-ester leaving group also absorbs at 280 nm.[6]
-
-
Conjugation to Protein-SH:
-
Immediately add the purified, this compound-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching of the Reaction:
-
To stop the conjugation reaction, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-50 mM.
-
-
Purification of the Conjugate:
-
Purify the final conjugate from unreacted proteins and byproducts using an appropriate chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
Purification and Characterization of Conjugates
Purification:
-
Size-Exclusion Chromatography (SEC): This technique is effective for separating the larger conjugate from smaller, unreacted proteins.[8] The choice of column and running buffer will depend on the size and properties of the conjugate.
-
Hydrophobic Interaction Chromatography (HIC): HIC can be used to separate conjugates based on the hydrophobicity of the attached molecules, which is particularly useful in the purification of antibody-drug conjugates (ADCs).[8]
Characterization:
-
SDS-PAGE and Western Blotting: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the formation of the conjugate by observing a shift in the molecular weight.[9][10] Western blotting can then be used to confirm the identity of the proteins within the conjugate.[10]
-
Mass Spectrometry (MS): Techniques such as MALDI-TOF or ESI-MS can be used to determine the precise molecular weight of the conjugate and to confirm the successful crosslinking.[11][12]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) can be used to analyze the purity of the conjugate and to separate different conjugated species.[13][14][15]
Visualizations
This compound Two-Step Conjugation Workflow
Caption: Workflow for a two-step protein conjugation using this compound.
This compound Reaction Mechanisms
Caption: Chemical reactions of this compound with amine and sulfhydryl groups.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. help.lumiprobe.com [help.lumiprobe.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Western Blot Protocol | Proteintech Group [ptglab.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. hplc.eu [hplc.eu]
- 15. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GMBS Crosslinker: Reactivity, Protocols, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-γ-Maleimidobutyryl-oxysuccinimide ester (GMBS) is a heterobifunctional crosslinker widely employed in bioconjugation chemistry. Its unique structure, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for the covalent and selective linkage of molecules containing primary amines and sulfhydryl (thiol) groups, respectively. This guide provides a comprehensive overview of this compound, detailing its reactivity, experimental protocols, and applications, with a focus on providing quantitative data and visual aids to support researchers in their work.
This compound is a non-cleavable and water-insoluble crosslinker, necessitating its dissolution in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before use.[1][2] It possesses a spacer arm of 7.3 Å, which separates the amine-reactive and sulfhydryl-reactive moieties.[3] This spatial separation is crucial in many applications, such as the preparation of antibody-enzyme conjugates and hapten-carrier protein complexes.[1]
Reactivity and Mechanism of Action
The utility of this compound lies in its two distinct reactive groups, which target different functional groups on proteins and other biomolecules. This allows for controlled, sequential conjugation, minimizing the formation of unwanted homodimers.
Amine Reactivity: The NHS Ester
The N-hydroxysuccinimide (NHS) ester of this compound reacts specifically with primary amines (-NH₂) found on the N-terminus of proteins and the side chain of lysine residues. This reaction, which occurs optimally at a pH range of 7-9, results in the formation of a stable amide bond.[1] The reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the release of the NHS leaving group.
It is important to note that the NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction that increases with higher pH.[1] Therefore, it is crucial to perform the amine-targeted reaction promptly after preparing the this compound solution. While primary amines are the main target, some studies have shown that under certain conditions, other nucleophilic amino acid side chains like serine, threonine, and tyrosine can also react with NHS esters, although to a lesser extent.[4][5][6]
Sulfhydryl Reactivity: The Maleimide Group
The maleimide group of this compound exhibits high reactivity towards sulfhydryl groups (-SH), which are present in the side chain of cysteine residues. This reaction, known as a Michael addition, forms a stable thioether bond and is most efficient at a pH range of 6.5-7.5.[1][7] At pH values above 7.5, the maleimide group can also react with primary amines, losing its specificity for sulfhydryls.[8] The maleimide group is generally more stable in aqueous solutions than the NHS-ester, but it can also undergo slow hydrolysis at pH values above 7.5.[1]
Caption: A typical two-step experimental workflow for this compound crosslinking.
Applications of this compound Crosslinker
The versatility of this compound makes it a valuable tool in various research and development areas.
-
Antibody-Drug Conjugates (ADCs): this compound and similar crosslinkers are used to attach potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies. *[9] Enzyme-Linked Immunosorbent Assay (ELISA): this compound can be used to conjugate enzymes like horseradish peroxidase (HRP) to antibodies for use in ELISA and other immunoassays.
-
Protein-Protein Interaction Studies: this compound is employed in chemical cross-linking mass spectrometry (CXMS) to identify and map protein-protein interactions. By covalently linking interacting proteins, the complex can be isolated and analyzed by mass spectrometry to identify the cross-linked peptides, providing insights into the interaction interface.
-
Biomolecule Immobilization: this compound can be used to immobilize proteins or peptides onto surfaces for applications such as biosensors and affinity chromatography.
Case Study: Probing the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Its signaling pathway is often dysregulated in cancer. This compound can be used to study the protein-protein interactions that are critical for EGFR signaling. For example, upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins. This compound can be used to crosslink EGFR to its binding partners, allowing for their identification and the mapping of the interaction sites.
dot
Caption: EGFR signaling pathway with a potential this compound crosslinking target.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker for the conjugation of amine- and sulfhydryl-containing molecules. By understanding its reactivity, optimizing reaction conditions, and following detailed protocols, researchers can successfully generate stable and well-defined bioconjugates for a wide range of applications in basic research, diagnostics, and therapeutics. The ability to selectively and covalently link biomolecules makes this compound an indispensable tool for scientists and drug developers.
References
- 1. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 6. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytoscape: An Open Source Platform for Complex Network Analysis and Visualization [cytoscape.org]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. youtube.com [youtube.com]
An In-depth Technical Guide to N-(γ-Maleimidobutyryloxy)succinimide (GMBS)
For Researchers, Scientists, and Drug Development Professionals
N-(γ-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinking reagent widely utilized in bioconjugation, drug development, and diagnostics. Its distinct chemical properties enable the covalent linkage of molecules containing primary amines to those with sulfhydryl groups. This guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, detailed experimental protocols for its use, and a visualization of its reaction mechanism.
Core Properties and Quantitative Data
This compound is characterized by its non-cleavable, water-insoluble nature, necessitating its dissolution in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) prior to use.[1][2] Its structure features an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other, separated by a short aliphatic spacer arm.[1][2][3] This spacer is notable for its low potential to elicit an immune response, making this compound a preferred choice for creating antibody-drug conjugates and other bioconjugates for in vivo applications.[1]
| Property | Value | References |
| Spacer Arm Length | 7.3 Å | [1][3][4][5][6][7][8] |
| Alternative Spacer Arm Length | 7.4 Å | [9] |
| Molecular Weight | 280.23 g/mol | [1][3][7][8] |
| Chemical Formula | C₁₂H₁₂N₂O₆ | [1][3] |
| CAS Number | 80307-12-6 | [1][3][8] |
| Reactive Groups | NHS ester, Maleimide | [1][3][7] |
| Reactivity Towards | Primary amines (-NH₂), Sulfhydryl groups (-SH) | [1][3][7] |
| Solubility | Water-insoluble (soluble in DMF, DMSO) | [1][7] |
| Cleavability | Non-cleavable | [1][4][5] |
Experimental Protocols: Two-Step Conjugation using this compound
The following is a generalized two-step protocol for conjugating an amine-containing molecule (e.g., a protein or antibody) to a sulfhydryl-containing molecule.
Materials:
-
This compound crosslinker
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column
Procedure:
Step 1: Reaction of this compound with Amine-Containing Protein
-
Dissolve this compound: Immediately before use, dissolve this compound in a small amount of DMF or DMSO.
-
Prepare Protein Solution: Dissolve the amine-containing protein in the conjugation buffer.
-
Reaction: Add the dissolved this compound to the protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point. The optimal ratio may need to be determined empirically.[8]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Removal of Excess this compound: Remove non-reacted this compound using a desalting column equilibrated with the conjugation buffer. The product of this step is the maleimide-activated protein (Protein-maleimide).
Step 2: Reaction of Maleimide-Activated Protein with Sulfhydryl-Containing Molecule
-
Prepare Sulfhydryl-Containing Molecule: Dissolve the sulfhydryl-containing molecule in the conjugation buffer.
-
Reaction: Immediately add the maleimide-activated protein to the sulfhydryl-containing molecule solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule containing a free sulfhydryl group (e.g., cysteine or β-mercaptoethanol).
-
Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.
Reaction Mechanism and Workflow
The conjugation process with this compound follows a defined chemical pathway. The NHS ester of this compound reacts with a primary amine on the first molecule to form a stable amide bond. Subsequently, the maleimide group of the now-activated molecule reacts with a sulfhydryl group on the second molecule to form a stable thioether bond.
Caption: Two-step reaction workflow for bioconjugation using this compound.
The first step involves the activation of the amine-containing molecule with this compound. The NHS ester of this compound reacts with primary amines at a pH range of 7-9.[8] The second step is the conjugation of the maleimide-activated molecule with the sulfhydryl-containing molecule, which occurs optimally at a pH of 6.5-7.5.[8]
Caption: Logical relationship of this compound-mediated conjugation.
References
- 1. proteogene.com [proteogene.com]
- 2. cyanagen.com [cyanagen.com]
- 3. This compound crosslinker — CF Plus Chemicals [cfplus.cz]
- 4. N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) [proteochem.com]
- 5. This compound Crosslinker 100 mg - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]
- 6. This compound Crosslinking Reagent 1 gram - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]
- 7. Thermo Scientific™ this compound (N-γ-maleimidobutyryl-oxysuccinimide ester) | Fisher Scientific [fishersci.ca]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. covachem.com [covachem.com]
The Solubility of GMBS in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-(γ-maleimidobutyryloxy)succinimide ester (GMBS) is a heterobifunctional crosslinker widely used in bioconjugation, drug delivery, and proteomics. Its utility is fundamentally linked to its solubility in appropriate solvents, which is critical for designing and executing successful conjugation strategies. This technical guide provides an in-depth overview of the solubility of this compound in common organic solvents, offering quantitative data, experimental considerations, and a procedural framework for solubility determination.
Core Concepts in this compound Solubility
This compound is a molecule with two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide group that reacts with sulfhydryl groups. Due to the presence of these functional groups and its overall chemical structure, this compound is not soluble in aqueous solutions and requires an organic solvent for initial dissolution.[1] The choice of solvent is paramount, as it not only affects the dissolution of this compound but also the stability of its reactive groups and the integrity of the biomolecules involved in the conjugation reaction.
Quantitative Solubility Data
The solubility of this compound has been reported in several common organic solvents. The following table summarizes the available quantitative data to facilitate solvent selection for stock solution preparation.
| Organic Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl sulfoxide (DMSO) | 50 mg/mL[2] | 178.42 mM[2] | Ultrasonic assistance may be required for dissolution.[2] Use of newly opened, hygroscopic DMSO is recommended.[2] |
| Dimethylformamide (DMF) | Soluble[1][3] | Not specified | - |
| Dimethyl sulfoxide (DMSO) | 2.8 mg/mL | 10 mM | For preparation of a 10 mM stock solution.[1] |
| DMSO-based co-solvent system | ≥ 2.5 mg/mL | ≥ 8.92 mM | A clear solution can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |
| DMSO-based co-solvent system | ≥ 2.5 mg/mL | ≥ 8.92 mM | A clear solution can be achieved in a mixture of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2] |
| DMSO-based co-solvent system | ≥ 2.5 mg/mL | ≥ 8.92 mM | A clear solution can be achieved in a mixture of 10% DMSO and 90% Corn Oil.[2] |
Experimental Protocol for Determining this compound Solubility
While specific experimental protocols for determining the solubility of this compound are not extensively detailed in the literature, a general methodology can be adapted from standard laboratory procedures for solubility assessment.
Objective: To determine the saturation solubility of this compound in a specific organic solvent.
Materials:
-
N-(γ-maleimidobutyryloxy)succinimide ester (this compound)
-
Organic solvent of interest (e.g., DMSO, DMF, Acetonitrile, THF)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a series of vials. The exact amount should be well above the expected solubility.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vials at a high speed to pellet the undissolved this compound.
-
Sample Preparation for Analysis: Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Dilute the aliquot with a known volume of the same organic solvent to a concentration within the linear range of the analytical method.
-
Quantification:
-
Using HPLC-UV: Inject the diluted sample into an HPLC system. The concentration of this compound is determined by comparing the peak area to a standard curve of known this compound concentrations.
-
Using UV-Vis Spectrophotometry: Measure the absorbance of the diluted sample at the wavelength of maximum absorbance for this compound. The concentration is calculated using a standard curve prepared with known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility: Back-calculate the concentration in the original undiluted supernatant to determine the saturation solubility of this compound in the tested solvent.
Experimental Workflow for this compound Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Considerations for Handling this compound in Organic Solvents
-
Moisture Sensitivity: this compound is moisture-sensitive.[1] It is crucial to use anhydrous solvents and to minimize exposure to atmospheric moisture during handling and storage to prevent hydrolysis of the NHS ester.
-
Stability: The stability of this compound in solution can be time and temperature-dependent. Stock solutions should ideally be prepared fresh before use. For short-term storage, it is advisable to store them at low temperatures (-20°C or -80°C) in desiccated conditions.
-
Solvent Purity: The purity of the organic solvent can impact the solubility and stability of this compound. High-purity, anhydrous solvents are recommended.
-
Downstream Applications: When selecting a solvent, consider its compatibility with the subsequent bioconjugation reaction. The solvent should not denature or inactivate the biomolecules of interest. It is common practice to dissolve this compound in a small volume of a water-miscible organic solvent like DMSO or DMF and then add it to the aqueous reaction buffer, ensuring the final concentration of the organic solvent is low (typically <10%) to maintain protein stability.[1]
This guide provides a foundational understanding of this compound solubility in organic solvents. For specific applications, it is always recommended to perform preliminary solubility tests under the intended experimental conditions to ensure optimal performance of this versatile crosslinker.
References
The Versatility of GMBS in Protein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of protein chemistry and bioconjugation, the heterobifunctional crosslinker GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester) has emerged as a pivotal tool for the covalent linkage of biomolecules. Its unique architecture, featuring an N-hydroxysuccinimide (NHS) ester and a maleimide group, allows for a controlled, two-step conjugation of amine- and sulfhydryl-containing molecules. This technical guide provides an in-depth exploration of the core applications of this compound, detailed experimental protocols, and a quantitative comparison with other crosslinking agents, empowering researchers to leverage this versatile reagent in their scientific endeavors.
Core Principles of this compound Chemistry
This compound is a non-cleavable and water-insoluble crosslinker that must be dissolved in an organic solvent like DMSO or DMF before use.[1] Its utility is rooted in the distinct reactivity of its two functional ends. The NHS ester forms a stable amide bond with primary amines, such as the side chain of lysine residues, at a pH range of 7-9.[1] The maleimide group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond at a pH of 6.5-7.5.[1] This differential reactivity allows for a sequential and highly controlled conjugation process, minimizing the formation of undesirable homodimers.[1]
The stability of these reactive groups is pH-dependent. The NHS ester is susceptible to hydrolysis, with the rate increasing at higher pH. The maleimide group is more stable but can also undergo slow hydrolysis at a pH greater than 7.5, which can lead to a loss of specificity for sulfhydryl groups.[1] Therefore, most conjugation reactions are performed in a pH range of 7.2-7.5.[1]
Key Applications of this compound in Protein Chemistry
The unique properties of this compound lend themselves to a variety of critical applications in protein chemistry, including the development of targeted therapeutics, advanced diagnostic reagents, and tools for fundamental biological research.
Antibody-Drug Conjugates (ADCs)
A paramount application of this compound is in the construction of ADCs, a revolutionary class of cancer therapeutics. ADCs consist of a monoclonal antibody that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a linker, such as this compound, that connects the two. This targeted delivery system enhances the therapeutic window of the cytotoxic agent by concentrating its activity at the tumor site and minimizing systemic toxicity. The non-cleavable nature of the this compound linker can provide a stable connection between the antibody and the drug, ensuring that the payload is released primarily upon lysosomal degradation of the antibody within the target cancer cell.
Enzyme Conjugation and Immunoassays
This compound is widely used to create enzyme-antibody conjugates for various immunoassays, such as ELISA and immunohistochemistry. By covalently linking an enzyme, like horseradish peroxidase (HRP) or alkaline phosphatase (AP), to a primary or secondary antibody, researchers can achieve signal amplification and sensitive detection of target antigens. The two-step conjugation process enabled by this compound is particularly advantageous in this context, as it prevents the formation of large, insoluble antibody-enzyme polymers that can occur with homobifunctional crosslinkers.
Protein Labeling
This compound serves as an efficient tool for labeling proteins with various reporter molecules, including fluorescent dyes and biotin. This allows for the visualization and tracking of proteins in cells and tissues, as well as their detection and purification through affinity-based methods. For example, a protein can be first reacted with this compound to introduce maleimide groups, which can then be specifically targeted by a sulfhydryl-containing fluorescent probe or biotin derivative.
Enzyme Immobilization
The immobilization of enzymes onto solid supports is a crucial technique for enhancing their stability, reusability, and suitability for industrial and biotechnological processes. This compound can be used to covalently attach enzymes to a variety of matrices that have been functionalized with either amine or sulfhydryl groups. This creates a stable and robust biocatalyst with improved operational performance.
Quantitative Data and Comparison
The choice of a crosslinker is a critical decision in any bioconjugation strategy. The following tables provide a summary of the key properties of this compound and a comparison with other commonly used NHS-maleimide crosslinkers.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Full Chemical Name | N-γ-Maleimidobutyryl-oxysuccinimide ester | [2] |
| Molecular Weight | 280.24 g/mol | [2] |
| Spacer Arm Length | 7.3 Å | [2] |
| Reactive Groups | NHS ester, Maleimide | [1] |
| Reactivity Targets | Primary amines, Sulfhydryls | [1] |
| Water Solubility | Insoluble | [1] |
Table 2: Comparison of Common NHS-Maleimide Crosslinkers
| Crosslinker | Spacer Arm Length (Å) | Water Soluble |
| This compound | 7.3 | No |
| Sulfo-GMBS | 7.3 | Yes |
| SMCC | 8.3 | No |
| Sulfo-SMCC | 8.3 | Yes |
| BMPS | 5.9 | No |
| EMCS | 9.4 | No |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound. It is important to note that optimization of molar ratios and reaction conditions may be necessary for specific applications.
Protocol 1: Two-Step Protein-Protein Conjugation using this compound[1]
This protocol describes a general procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials:
-
This compound (or Sulfo-GMBS for a water-soluble option)
-
Protein-NH₂ (e.g., antibody)
-
Protein-SH (e.g., enzyme with free sulfhydryls)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
DMSO or DMF (for this compound)
-
Desalting column
-
Quenching Buffer (optional): Buffer containing a sulfhydryl-containing compound (e.g., cysteine or 2-mercaptoethanol)
Procedure:
Step 1: Activation of Protein-NH₂ with this compound
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Add the this compound stock solution to the Protein-NH₂ solution to achieve a final 10-fold molar excess of this compound.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Remove the excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of Activated Protein-NH₂ to Protein-SH
-
Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution. The molar ratio of the two proteins should be optimized for the specific application.
-
Incubate the reaction mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
(Optional) To stop the reaction, add a quenching buffer containing a final concentration of 10-50 mM cysteine or 2-mercaptoethanol.
-
The final conjugate can be purified from unreacted components by size-exclusion chromatography or other appropriate methods.
Protocol 2: Preparation of an Antibody-Alkaline Phosphatase Conjugate
This protocol provides a more specific example of the two-step conjugation method for creating an antibody-AP conjugate.
Materials:
-
Antibody (containing primary amines)
-
Alkaline Phosphatase (AP)
-
This compound
-
Traut's Reagent (2-iminothiolane) or SATA to introduce sulfhydryl groups onto AP
-
Conjugation Buffer: PBS, pH 7.2
-
Activation Buffer: PBS with 5 mM EDTA, pH 8.0 (for Traut's Reagent) or Deacetylation Solution (0.5 M hydroxylamine, 25 mM EDTA in PBS, pH 7.2) for SATA
-
DMSO
-
Desalting columns
Procedure:
Step 1: Introduction of Sulfhydryl Groups to Alkaline Phosphatase
-
Using Traut's Reagent:
-
Dissolve AP in Activation Buffer.
-
Add a 20-fold molar excess of Traut's Reagent to the AP solution.
-
Incubate for 1 hour at room temperature.
-
Remove excess Traut's Reagent using a desalting column equilibrated with Conjugation Buffer.
-
-
Using SATA:
-
Dissolve AP in Conjugation Buffer.
-
Add a 10-fold molar excess of SATA (dissolved in DMSO) to the AP solution.
-
Incubate for 30 minutes at room temperature.
-
Add Deacetylation Solution to a final concentration of 0.05 M.
-
Incubate for 2 hours at room temperature to deacetylate the protected sulfhydryl group.
-
Remove excess reagents using a desalting column equilibrated with Conjugation Buffer.
-
Step 2: Activation of Antibody with this compound
-
Follow the procedure outlined in Step 1 of Protocol 1 to activate the antibody with this compound.
Step 3: Conjugation of Maleimide-Activated Antibody to Thiolated AP
-
Mix the maleimide-activated antibody with the thiolated AP at a desired molar ratio (e.g., 1:2 antibody to AP).
-
Incubate for 1 hour at room temperature or overnight at 4°C.
-
Purify the conjugate using size-exclusion chromatography.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
This compound Crosslinking Workflow
This diagram illustrates the two-step reaction mechanism of this compound.
Caption: Two-step workflow for protein conjugation using this compound.
Application in Studying Signaling Pathways: PI3K/Akt Pathway
While direct studies using this compound to elucidate the PI3K/Akt signaling pathway are not prominently documented, the principle of using antibody conjugates to probe such pathways is well-established. For instance, an antibody targeting a specific cell surface receptor that activates the PI3K/Akt pathway could be conjugated to a fluorescent molecule using this compound. This would allow for the visualization and tracking of the receptor upon ligand binding and subsequent internalization, providing insights into the initial steps of signal transduction. The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation.
Caption: Simplified PI3K/Akt signaling pathway.
Conclusion
This compound is a powerful and versatile heterobifunctional crosslinker that has become an indispensable tool in modern protein chemistry. Its ability to facilitate controlled and specific conjugation between amine- and sulfhydryl-containing molecules underpins a wide range of applications, from the development of life-saving antibody-drug conjugates to the creation of sensitive diagnostic reagents and robust immobilized enzymes. By understanding the fundamental principles of this compound chemistry and following well-defined experimental protocols, researchers can effectively harness the potential of this reagent to advance their scientific discoveries and contribute to the development of novel biotechnological and therapeutic solutions.
References
Methodological & Application
Application Notes and Protocols for GMBS-Mediated Antibody-Drug Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and step-by-step protocols for the use of N-γ-maleimidobutyryl-oxysuccinimide ester (GMBS) in the development of antibody-drug conjugates (ADCs). This compound is a heterobifunctional crosslinker that facilitates the covalent attachment of a cytotoxic drug to a monoclonal antibody (mAb), a critical process in the creation of targeted cancer therapies.
Introduction to this compound in ADC Development
Antibody-drug conjugates are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[] The linker, which connects the antibody and the drug, is a crucial component that influences the stability, efficacy, and safety of the ADC.[2] this compound is a widely used, non-cleavable linker that contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[3]
The NHS ester reacts with primary amines, such as the side chain of lysine residues on the surface of an antibody, to form a stable amide bond.[4][5] The maleimide group reacts with sulfhydryl (thiol) groups to form a stable thioether bond.[6] This dual reactivity allows for a two-step conjugation process, providing greater control over the reaction and the final product.[7]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the development of ADCs using this compound or similar maleimide-based linkers. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody.[7][8]
| Parameter | Typical Value/Range | Method of Determination | Reference |
| Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC-HPLC, RP-HPLC, Mass Spectrometry | [7][8] |
| Conjugation Efficiency | 60 - 90% | UV-Vis Spectroscopy, HPLC | [9] |
| Linker Stability (in plasma) | Moderate | ELISA, LC-MS | [] |
| Purity of Conjugate | >95% | Size Exclusion Chromatography (SEC) | [4] |
Experimental Protocols
The following protocols provide a detailed methodology for the key experiments involved in the creation and characterization of an antibody-drug conjugate using this compound.
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the process of first activating the antibody with this compound and then conjugating a thiol-containing drug to the activated antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
This compound crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Thiol-containing cytotoxic drug
-
Conjugation Buffer: 50 mM Phosphate Buffer, 50 mM NaCl, 2 mM EDTA, pH 7.2
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Desalting columns (e.g., Sephadex G-25)
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in the Conjugation Buffer at a concentration of 5-10 mg/mL.
-
Ensure the buffer is free of primary amines (e.g., Tris) that could compete with the NHS ester reaction.
-
-
Activation of Antibody with this compound:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle stirring.
-
-
Removal of Excess this compound:
-
Remove unreacted this compound using a desalting column equilibrated with the Conjugation Buffer.
-
Collect the fractions containing the this compound-activated antibody. Protein-containing fractions can be identified by measuring absorbance at 280 nm.
-
-
Conjugation of Thiol-Containing Drug:
-
Dissolve the thiol-containing drug in a suitable organic solvent (e.g., DMSO) and then dilute it into the Conjugation Buffer.
-
Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the this compound-activated antibody.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching of the Reaction:
-
Quench any unreacted maleimide groups by adding a final concentration of 10 mM cysteine or N-acetylcysteine.
-
Incubate for 30 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove excess drug and quenching agent.
-
Protocol 2: Purification of the Antibody-Drug Conjugate
Purification is a critical step to remove unconjugated antibody, free drug, and aggregates, resulting in a homogenous ADC product.
Materials:
-
Crude ADC solution from Protocol 1
-
Size Exclusion Chromatography (SEC) system
-
SEC column suitable for antibody separation
-
Purification Buffer: PBS, pH 7.4
Procedure:
-
System Equilibration:
-
Equilibrate the SEC system and column with at least two column volumes of Purification Buffer.
-
-
Sample Loading:
-
Load the crude ADC solution onto the equilibrated SEC column. The loading volume should not exceed 2-5% of the total column volume for optimal separation.
-
-
Elution and Fraction Collection:
-
Elute the ADC with the Purification Buffer at a flow rate recommended by the column manufacturer.
-
Collect fractions and monitor the elution profile using UV absorbance at 280 nm. The ADC will typically elute as the main peak, with smaller peaks corresponding to aggregates (eluting earlier) and free drug (eluting later).
-
-
Pooling and Concentration:
-
Analyze the collected fractions by SDS-PAGE or HPLC to identify those containing the purified ADC.
-
Pool the pure fractions and concentrate the ADC to the desired concentration using an appropriate method, such as ultrafiltration.
-
Visualizations
Experimental Workflow
Caption: Workflow for this compound-mediated antibody-drug conjugation.
Signaling Pathway: MMAE-Induced Tubulin Polymerization Inhibition
A common cytotoxic drug used in ADCs is Monomethyl Auristatin E (MMAE). MMAE is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: MMAE mechanism of action within a target cancer cell.
References
- 2. researchgate.net [researchgate.net]
- 3. Syndivia – Making a difference in ADC with GeminiMab [syndivia.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. costunolide.com [costunolide.com]
- 9. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Peptide Conjugation Using GMBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of peptides to larger carrier molecules, such as proteins, is a critical technique in various fields of biomedical research and drug development. This process is essential for enhancing the immunogenicity of synthetic peptides for antibody production, enabling targeted drug delivery, and creating novel diagnostic reagents. N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) is a heterobifunctional crosslinker widely used for this purpose. This compound contains two reactive moieties: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on a protein), and a maleimide group that specifically reacts with sulfhydryl groups (e.g., the thiol group of a cysteine residue in a peptide).[1][2][3] This two-step reaction process allows for controlled and efficient conjugation of peptides to amine-containing molecules.
These application notes provide a detailed protocol for the conjugation of a cysteine-containing peptide to a carrier protein using the this compound crosslinker.
Principle of the Reaction
The conjugation process using this compound is a two-step procedure:
-
Activation of the Carrier Protein: The NHS-ester end of this compound reacts with primary amine groups on the carrier protein in a slightly alkaline pH range (7-9) to form a stable amide bond. This results in a maleimide-activated carrier protein.
-
Conjugation of the Peptide: The sulfhydryl group of a cysteine residue in the peptide then reacts with the maleimide group on the activated carrier protein at a neutral pH range (6.5-7.5) to form a stable thioether bond, resulting in the final peptide-protein conjugate.[1][2]
Quantitative Data Summary
The efficiency of the conjugation reaction can be influenced by several factors, including the molar ratio of this compound to the carrier protein, the molar ratio of the peptide to the activated carrier, reaction temperature, and incubation time. The following table summarizes representative data on how these parameters can affect conjugation efficiency.
| Molar Ratio (this compound:Protein) | Molar Ratio (Peptide:Activated Protein) | Temperature (°C) | Incubation Time (hours) | Conjugation Efficiency (%) | Notes |
| 10:1 | 1:1 | 25 | 2 | ~70-80 | Standard starting conditions for many proteins. |
| 20:1 | 1:1 | 25 | 2 | >90 | Higher excess of this compound can increase activation of the carrier protein. |
| 10:1 | 5:1 | 25 | 2 | >95 | A higher excess of peptide can drive the conjugation reaction to completion. |
| 10:1 | 1:1 | 4 | 12 | ~60-70 | Lower temperature can be used to maintain the stability of sensitive proteins, but may require longer incubation times. |
Note: The data presented in this table are illustrative and based on typical outcomes for maleimide-thiol conjugation reactions. Actual results will vary depending on the specific characteristics of the peptide and carrier protein used.
Experimental Protocols
This protocol describes the conjugation of a cysteine-containing peptide to Keyhole Limpet Hemocyanin (KLH) as the carrier protein.
Materials and Reagents
-
Keyhole Limpet Hemocyanin (KLH)
-
Cysteine-containing peptide
-
N-(γ-Maleimidobutyryloxy)succinimide ester (this compound)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.2
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, 10 mM EDTA, pH 7.2
-
Reducing Buffer: Conjugation Buffer containing 10 mM Tris(2-carboxyethyl)phosphine (TCEP)
-
Desalting columns (e.g., spin columns)
-
Reaction tubes
-
Spectrophotometer
Protocol
Step 1: Preparation of Reagents
-
This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10 mM. This compound is moisture-sensitive.[4]
-
KLH Solution: Dissolve KLH in PBS at a concentration of 10 mg/mL.
-
Peptide Solution: Dissolve the cysteine-containing peptide in Reducing Buffer at a concentration of 5-10 mg/mL. Incubate for 30 minutes at room temperature to reduce any disulfide bonds.
Step 2: Activation of KLH with this compound
-
In a reaction tube, combine 1 mL of the KLH solution (10 mg) with a 20-fold molar excess of the this compound stock solution. Calculation Note: The molecular weight of KLH can vary, so refer to the manufacturer's information. For this example, we assume a molecular weight that results in a specific volume of this compound solution to be added.
-
Incubate the reaction mixture for 30 minutes to 2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions. The maleimide-activated KLH is now ready for conjugation.
Step 3: Conjugation of the Peptide to Activated KLH
-
Immediately combine the maleimide-activated KLH with the reduced peptide solution. A 1.5 to 2-fold molar excess of the peptide is recommended.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
The resulting KLH-peptide conjugate can be purified from excess peptide and other reaction components by dialysis or using a desalting column.
Step 4: Characterization of the Conjugate (Optional but Recommended)
-
Determine Conjugation Efficiency: The efficiency of the conjugation can be estimated by quantifying the amount of free sulfhydryl groups remaining in the reaction mixture using Ellman's reagent (DTNB).
-
SDS-PAGE Analysis: Analyze the KLH-peptide conjugate by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the KLH.[5]
-
Mass Spectrometry: For a more precise characterization, the conjugate can be analyzed by mass spectrometry to confirm the addition of the peptide to the carrier protein.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the this compound conjugation protocol.
Caption: Experimental workflow for peptide conjugation using this compound.
Caption: Chemical reaction pathway for this compound-mediated peptide conjugation.
References
- 1. nbinno.com [nbinno.com]
- 2. Conjugation of Peptide to Carrier Proteins via m-Maleimidobenzoyl-N-Hydroxysuccinimide Ester (MBS) | Springer Nature Experiments [experiments.springernature.com]
- 3. korambiotech.com [korambiotech.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: A Step-by-Step Guide for GMBS Protein Crosslinking
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinking reagent used to covalently link molecules containing primary amines with molecules containing sulfhydryl groups.[1][2][3] This reagent is particularly valuable in bioconjugation techniques, including the formation of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and in studying protein-protein interactions through chemical cross-linking coupled with mass spectrometry (CXMS).[3][4]
The this compound crosslinker contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group.[1][2][3] The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) at a pH range of 7-9 to form stable amide bonds.[1][2] The maleimide group specifically reacts with sulfhydryl groups (e.g., the side chain of cysteine residues) at a pH range of 6.5-7.5 to form stable thioether bonds.[1][2] this compound is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before use.[2] A water-soluble analog, Sulfo-GMBS, is also available.[1]
Chemical Reaction and Workflow
The crosslinking process with this compound is typically performed as a two-step reaction to ensure specificity and reduce the formation of unwanted polymers.[1]
Caption: Two-step reaction workflow for this compound protein crosslinking.
Quantitative Parameters for this compound Crosslinking
Successful protein crosslinking with this compound depends on carefully controlling several experimental parameters. The following table summarizes key quantitative data for optimizing your protocol.
| Parameter | Recommended Range/Value | Notes |
| This compound to Protein Molar Excess | 10- to 50-fold molar excess over the amine-containing protein | More dilute protein solutions may require a greater molar excess. Empirical testing is recommended to determine the optimal ratio.[1][5] |
| pH for NHS Ester Reaction (Amine Coupling) | 7.0 - 9.0 | Reaction is typically performed at pH 7.2-8.5.[1][2][6] Avoid buffers containing primary amines like Tris or glycine.[1] |
| pH for Maleimide Reaction (Sulfhydryl Coupling) | 6.5 - 7.5 | The maleimide group's stability and specificity for sulfhydryls decrease at pH > 7.5.[1] |
| Reaction Time (Amine Coupling) | 30 minutes at room temperature or 2 hours at 4°C | Incubation times can be adjusted based on the reactivity of the protein.[1][5] |
| Reaction Time (Sulfhydryl Coupling) | 30 minutes at room temperature or 2 hours at 4°C | |
| Protein Concentration | Typically 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein) | This can be adjusted based on the specific application and protein solubility.[1][5] |
Detailed Experimental Protocol
This protocol outlines the two-step process for crosslinking an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
Materials
-
This compound Crosslinker: Store desiccated at 4°C.[1]
-
Amine-containing Protein (Protein-NH₂): e.g., antibody, carrier protein.
-
Sulfhydryl-containing Protein (Protein-SH): e.g., enzyme, peptide, drug payload.
-
Organic Solvent: Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF).
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5. Avoid buffers with primary amines (Tris, glycine) or sulfhydryls.[1]
-
Desalting Columns: For removal of excess crosslinker.
-
Reducing Agent (if necessary): e.g., TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfide bonds and generate free sulfhydryls.[1]
Step 1: Activation of Amine-Containing Protein (Protein-NH₂) with this compound
Caption: Workflow for the activation of an amine-containing protein with this compound.
-
Prepare Protein-NH₂: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of approximately 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1][5]
-
Prepare this compound Solution: Immediately before use, prepare a 10 mM stock solution of this compound in DMSO (2.80 mg of this compound per 1 mL of DMSO).[1] Do not prepare and store stock solutions as this compound is susceptible to hydrolysis.[1]
-
Activate Protein-NH₂: Add the this compound stock solution to the Protein-NH₂ solution to achieve a final 10- to 50-fold molar excess of the crosslinker. For a 10-fold molar excess with a 0.1 mM protein solution, add 100 µL of the 10 mM this compound stock per 1 mL of the protein solution.[1]
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.[1][5]
-
Remove Excess this compound: Immediately following incubation, remove the non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.[1] This step is crucial to prevent the maleimide groups from reacting with the sulfhydryl-containing molecule in the next step.
-
Collect Activated Protein: Collect the protein-containing fractions from the desalting column. The protein can be located by measuring the absorbance at 280 nm. Note that the NHS leaving group also absorbs at 280 nm.[1][5]
Step 2: Conjugation of Maleimide-Activated Protein to Sulfhydryl-Containing Protein (Protein-SH)
-
Prepare Protein-SH: If the sulfhydryl-containing molecule has disulfide bonds, they must be reduced to generate free sulfhydryls. This can be achieved by treating the protein with a reducing agent like TCEP.[1] Following reduction, the excess reducing agent must be removed using a desalting column.
-
Conjugation Reaction: Immediately combine the maleimide-activated Protein-NH₂ (from Step 1) with the sulfhydryl-containing Protein-SH in a suitable molar ratio (a 1:1 molar ratio is a good starting point, but may need to be optimized).
-
Incubate: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, a quenching agent with a free sulfhydryl group, such as cysteine or 2-mercaptoethanol, can be added to react with any remaining maleimide groups.
-
Analysis and Purification: The resulting conjugate can be analyzed by techniques such as SDS-PAGE to confirm crosslinking. Further purification of the conjugate from unreacted proteins may be necessary, for example, by size exclusion chromatography.
Important Considerations
-
Buffer Selection: Always avoid buffers containing primary amines (e.g., Tris, glycine) or sulfhydryls during the conjugation steps as they will compete with the intended reaction.[1]
-
Hydrolysis: Both the NHS-ester and maleimide groups of this compound can hydrolyze in aqueous solutions. Therefore, it is essential to prepare the this compound solution immediately before use and proceed with the reaction steps promptly.[1]
-
Purity of Reagents: Use high-purity proteins and fresh, high-quality this compound for the best results.
-
Empirical Optimization: The optimal molar ratios of crosslinker to protein, protein concentrations, and reaction times may vary depending on the specific proteins being conjugated and should be determined empirically.[1]
References
Application Notes and Protocols for Creating Stable Thioether Bonds with GMBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinker widely used in bioconjugation to create stable thioether bonds between amine-containing and sulfhydryl-containing molecules. Its utility is particularly prominent in the development of antibody-drug conjugates (ADCs), where it serves as a reliable linker to attach potent drug payloads to monoclonal antibodies. This document provides detailed application notes and experimental protocols for the effective use of this compound in generating stable bioconjugates.
This compound features two reactive moieties: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (e.g., lysine residues on proteins) to form a stable amide bond, while the maleimide group reacts with sulfhydryl groups (e.g., cysteine residues) to form a stable thioether bond. This dual reactivity allows for a controlled, sequential conjugation process, minimizing the formation of unwanted homodimers.
Chemical Reaction Pathway
The conjugation process using this compound is typically a two-step procedure designed to first activate the amine-containing molecule with this compound, followed by the reaction of the maleimide-activated intermediate with the sulfhydryl-containing molecule.
Figure 1: Chemical reaction pathway for this compound-mediated conjugation.
Data Presentation: Quantitative Parameters
The success of a this compound conjugation is determined by several quantitative parameters, most notably the Drug-to-Antibody Ratio (DAR) in the context of ADC development. The DAR is influenced by the molar ratio of the this compound-linker-drug construct to the antibody, as well as other reaction conditions.
| Parameter | Typical Range/Value | Key Considerations |
| This compound to Protein Molar Ratio | 10- to 50-fold molar excess | Higher ratios increase the degree of maleimide activation but can also lead to protein modification at multiple sites. Empirical optimization is necessary for each specific application.[1] |
| Optimal Reaction pH (NHS Ester) | 7.2 - 8.0 | The hydrolysis of the NHS ester is a competing reaction that increases with pH.[1] |
| Optimal Reaction pH (Maleimide) | 6.5 - 7.5 | At pH values above 7.5, the maleimide group can also hydrolyze and lose its specificity for sulfhydryls.[1] |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times may not significantly increase conjugation efficiency and can lead to sample degradation. |
| Drug-to-Antibody Ratio (DAR) | 2 - 6 | A DAR in this range is often found to provide a good balance between therapeutic efficacy and manageable pharmacokinetics. Higher DARs can lead to faster clearance and potential aggregation.[2] |
| Conjugation Efficiency | Variable | Dependent on protein concentration, reactant ratios, and reaction conditions. Can be assessed by chromatography (HIC, RP-HPLC) and mass spectrometry. |
Experimental Protocols
The following protocols provide a general framework for this compound conjugation and subsequent purification of the conjugate. Optimization may be required for specific applications.
Experimental Workflow Overview
Figure 2: General experimental workflow for this compound conjugation and purification.
Protocol 1: Two-Step this compound Conjugation
This protocol describes the activation of an amine-containing protein with this compound and subsequent conjugation to a sulfhydryl-containing molecule.
Materials:
-
Amine-containing protein (e.g., antibody)
-
Sulfhydryl-containing molecule (e.g., drug-linker)
-
This compound crosslinker
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Desalting columns
Procedure:
-
Preparation of this compound Stock Solution:
-
Activation of Amine-Containing Protein:
-
Dissolve the amine-containing protein in Conjugation Buffer to a concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein).[1]
-
Add the this compound stock solution to the protein solution to achieve a 10- to 50-fold molar excess of this compound over the protein.[1] For example, for a 10-fold molar excess, add 100 µl of 10 mM this compound per 1 ml of 0.1 mM protein solution.[1]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
-
Removal of Excess this compound:
-
Immediately following the incubation, remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.[1] This step is crucial to prevent the quenching of the sulfhydryl-containing molecule in the next step.
-
-
Conjugation to Sulfhydryl-Containing Molecule:
-
Combine the maleimide-activated protein with the sulfhydryl-containing molecule. The molar ratio will depend on the desired final DAR and should be optimized empirically.
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1] The reaction can often be left overnight without adverse effects.[1]
-
To stop the reaction, a quenching reagent such as free cysteine can be added to react with any remaining maleimide groups.
-
Protocol 2: Purification of the Conjugate
Purification is critical to remove unconjugated protein, free drug-linker, and to isolate the desired conjugate species. A multi-step chromatography approach is often employed.
A. Size-Exclusion Chromatography (SEC) for Aggregate Removal
SEC separates molecules based on their size and is an effective first step to remove large aggregates that may have formed during conjugation.
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
SEC Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, 15% (v/v) Isopropyl Alcohol, pH 6.5.[3]
Procedure:
-
Equilibrate the SEC column with the SEC Mobile Phase.
-
Load the conjugation reaction mixture onto the column.
-
Elute with the SEC Mobile Phase at a constant flow rate (e.g., 0.35 mL/min).[3]
-
Monitor the eluent at 280 nm and collect the fractions corresponding to the monomeric conjugate.
B. Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity. Since the drug payload is often hydrophobic, HIC can be used to separate conjugates with different DARs.
Materials:
-
HIC column (e.g., Phenyl-based resin)
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0.[4]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0.[4]
Procedure:
-
Equilibrate the HIC column with Mobile Phase A.
-
Adjust the salt concentration of the SEC-purified conjugate to be similar to Mobile Phase A.
-
Load the sample onto the HIC column.
-
Elute the bound conjugates using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.[5] Species with higher DARs will be more hydrophobic and will elute later in the gradient.
-
Collect fractions and analyze for DAR.
C. Ion-Exchange Chromatography (IEX) for Charge Variant Separation
IEX separates molecules based on their net charge and can be used to remove charge variants of the conjugate.
Materials:
-
IEX column (anion or cation exchange, depending on the pI of the conjugate)
-
Mobile Phase A: Low salt buffer (e.g., 20 mM Tris, pH 8.0)
-
Mobile Phase B: High salt buffer (e.g., 20 mM Tris, 1 M NaCl, pH 8.0)
Procedure:
-
Equilibrate the IEX column with Mobile Phase A.
-
Load the HIC-purified conjugate onto the column.
-
Elute with a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Collect and pool the fractions containing the desired conjugate.
Characterization of the Final Conjugate
The purified conjugate should be thoroughly characterized to confirm its identity, purity, and DAR.
-
LC-MS: To confirm the mass of the conjugate and determine the DAR.[6]
-
SDS-PAGE: To assess the purity and molecular weight of the conjugate.
-
HIC/RP-HPLC: To determine the DAR distribution.
-
SEC: To quantify the level of aggregation.
Stability Considerations
While the thioether bond formed by the reaction of a maleimide with a thiol is generally considered stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione in vivo. This can lead to the release of the conjugated molecule. The stability of the succinimidyl thioether linker can be limited under physiological conditions.[7][8] Strategies to improve the stability of the linkage include hydrolysis of the succinimide ring or the use of alternative maleimide-based linkers.
Conclusion
This compound is a versatile and effective crosslinker for the creation of stable thioether bonds in bioconjugation. The provided protocols offer a robust starting point for the development of a wide range of conjugates, including antibody-drug conjugates. Careful optimization of the reaction conditions and a comprehensive purification strategy are essential for obtaining a final product with the desired characteristics and purity.
References
- 1. Investigating the Impact of Sample Preparation on Mass Spectrometry-Based Drug-To-Antibody Ratio Determination for Cysteine- and Lysine-Linked Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unchainedlabs.com [unchainedlabs.com]
- 4. e-b-f.eu [e-b-f.eu]
- 5. wyatt.com [wyatt.com]
- 6. Cell-free Protein Synthesis Market Size & Growth Forecast to 2030 [marketsandmarkets.com]
- 7. researchgate.net [researchgate.net]
- 8. lcms.cz [lcms.cz]
Application Notes and Protocols for Enzyme Immobilization on Surfaces using GMBS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technique in various scientific and industrial fields, including diagnostics, biocatalysis, and drug development. By confining enzymes to a solid support, their stability, reusability, and processability can be significantly enhanced. N-γ-maleimidobutyryl-oxysuccinimide ester (GMBS) is a heterobifunctional crosslinker widely used for the covalent immobilization of enzymes and other proteins onto surfaces.
This compound contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (-NH₂) present on the surface of supports (or on molecules used to functionalize the surface), while the maleimide group reacts with sulfhydryl groups (-SH) found in the cysteine residues of enzymes. This two-step process allows for a controlled and oriented immobilization of enzymes, which can be crucial for maintaining their catalytic activity.
These application notes provide detailed protocols for the immobilization of enzymes on various surfaces using this compound, along with a summary of the expected quantitative outcomes and characterization methods.
Mechanism of Action and Workflow
The immobilization process using this compound typically follows a two-step procedure. First, the surface is functionalized with amine groups, which then react with the NHS ester of this compound. After this activation step, the enzyme, which contains free sulfhydryl groups, is introduced and covalently links to the surface via the maleimide group of this compound.
Signaling Pathway of this compound-Mediated Immobilization
Data Presentation: Quantitative Analysis of Immobilized Enzymes
The immobilization of enzymes onto a solid support can alter their kinetic properties and enhance their stability. The following tables summarize typical quantitative data comparing free enzymes to those immobilized using crosslinking agents like this compound. The exact values will vary depending on the enzyme, support material, and immobilization conditions.
Table 1: Comparison of Kinetic Parameters
| Enzyme Parameter | Free Enzyme (Typical Range) | Immobilized Enzyme (Typical Range) | Implication of Change |
| Michaelis Constant (Km) | Lower | Often Higher | Decreased affinity for the substrate, potentially due to conformational changes or mass transfer limitations.[1] |
| Maximum Velocity (Vmax) | Higher | Often Lower | Reduced catalytic rate, which can be attributed to a lower amount of active enzyme immobilized or steric hindrance.[1] |
| Immobilization Yield (%) | N/A | 60 - 90% | The percentage of the initial enzyme that is successfully bound to the support.[1] |
| Activity Recovery (%) | 100% | 50 - 85% | The percentage of the specific activity of the free enzyme that is retained after immobilization.[1] |
Table 2: Stability Comparison
| Stability Parameter | Free Enzyme | Immobilized Enzyme | Rationale for Improvement |
| Thermal Stability | Lower | Significantly Higher | Covalent bonds provide structural rigidity, preventing thermal denaturation.[1] |
| pH Stability | Narrower optimal range | Broader optimal range | The support material can create a microenvironment that buffers against pH changes. |
| Storage Stability | Lower | Significantly Higher | Immobilization prevents enzyme aggregation and proteolysis, leading to a longer shelf life.[1] |
| Reusability (No. of Cycles) | 1 | >10 | The enzyme is retained on the support, allowing for repeated use with retained activity.[1] |
Experimental Protocols
The following are detailed protocols for the immobilization of enzymes on different surfaces using this compound.
Protocol 1: Immobilization of Enzymes on Aminosilanized Silica Surfaces
This protocol is suitable for glass slides, silicon wafers, and silica nanoparticles.
Materials:
-
Silica-based support (e.g., glass slides)
-
3-Aminopropyltriethoxysilane (APTES)
-
Anhydrous Toluene
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
PBS, pH 6.5-7.5 for washing
-
Ethanol
-
Deionized (DI) water
Procedure:
-
Surface Cleaning:
-
Thoroughly clean the silica surfaces by sonicating in acetone, followed by ethanol, and finally DI water for 15 minutes each.
-
Dry the surfaces under a stream of nitrogen.
-
Treat with piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour to hydroxylate the surface. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse extensively with DI water and dry with nitrogen.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned silica surfaces in the APTES solution and incubate for 2 hours at room temperature with gentle agitation.
-
Rinse the surfaces with toluene, followed by ethanol, and then DI water to remove excess APTES.
-
Cure the aminosilanized surfaces by baking at 110°C for 15 minutes.
-
-
Surface Activation with this compound:
-
Dissolve this compound in DMSO to a final concentration of 1-5 mM.
-
Immerse the aminosilanized surfaces in the this compound solution and incubate for 1 hour at room temperature.
-
Rinse the surfaces with DMSO and then with PBS (pH 7.2) to remove unreacted this compound.
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme (0.1-1 mg/mL) in PBS (pH 7.2-7.5). If necessary, pre-treat the enzyme with a mild reducing agent to ensure the availability of free sulfhydryl groups.
-
Immerse the this compound-activated surfaces in the enzyme solution and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Rinse the surfaces thoroughly with PBS (pH 7.2) to remove non-covalently bound enzyme.
-
Store the enzyme-immobilized surfaces in a suitable buffer at 4°C.
-
Protocol 2: Immobilization of Enzymes on Gold Surfaces
This protocol is applicable to gold-coated slides, gold nanoparticles, and gold electrodes.
Materials:
-
Gold surface
-
Thiol-modifying agent (e.g., 11-amino-1-undecanethiol hydrochloride)
-
Ethanol
-
This compound
-
DMSO
-
Enzyme solution in PBS (pH 7.2-7.5)
-
PBS (pH 6.5-7.5) for washing
-
DI water
Procedure:
-
Surface Cleaning:
-
Clean the gold surfaces by immersing them in a piranha solution for 1-2 minutes. Caution: Piranha solution is extremely corrosive and reactive.
-
Rinse thoroughly with DI water and then ethanol.
-
Dry under a stream of nitrogen.
-
-
Formation of Self-Assembled Monolayer (SAM):
-
Prepare a 1-10 mM solution of 11-amino-1-undecanethiol hydrochloride in ethanol.
-
Immerse the cleaned gold surfaces in the thiol solution and incubate for 12-24 hours at room temperature to form a stable amine-terminated SAM.
-
Rinse the surfaces with ethanol and DI water to remove non-specifically adsorbed thiols.
-
Dry under a stream of nitrogen.
-
-
Surface Activation with this compound:
-
Dissolve this compound in DMSO to a final concentration of 1-5 mM.
-
Immerse the amine-functionalized gold surfaces in the this compound solution and incubate for 1 hour at room temperature.
-
Rinse the surfaces with DMSO and then with PBS (pH 7.2).
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme (0.1-1 mg/mL) in PBS (pH 7.2-7.5).
-
Immerse the this compound-activated gold surfaces in the enzyme solution and incubate for 2-4 hours at room temperature or overnight at 4°C.
-
Rinse the surfaces thoroughly with PBS (pH 7.2) to remove unbound enzyme.
-
Store the enzyme-immobilized surfaces in buffer at 4°C.
-
Protocol 3: Immobilization of Enzymes on Polystyrene Microplates
This protocol is designed for standard polystyrene 96-well plates.
Materials:
-
Polystyrene microplate
-
Poly-L-lysine solution (0.1% w/v in PBS)
-
This compound
-
DMSO
-
Enzyme solution in PBS (pH 7.2-7.5)
-
PBS (pH 7.2) for washing
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
-
Surface Amination with Poly-L-lysine:
-
Add 100 µL of 0.1% poly-L-lysine solution to each well of the polystyrene microplate.
-
Incubate for 1-2 hours at room temperature.
-
Aspirate the solution and wash the wells three times with PBS (pH 7.2).
-
-
Surface Activation with this compound:
-
Prepare a 1 mM solution of this compound in DMSO. Immediately before use, dilute this stock solution in PBS (pH 7.2) to a final concentration of 50-100 µg/mL.
-
Add 100 µL of the diluted this compound solution to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate the solution and wash the wells three times with PBS (pH 7.2).
-
-
Enzyme Immobilization:
-
Prepare a solution of the enzyme (1-10 µg/mL) in PBS (pH 7.2-7.5).
-
Add 100 µL of the enzyme solution to each well.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Aspirate the solution and wash the wells three times with PBS (pH 7.2).
-
-
Blocking:
-
To block any remaining reactive sites and reduce non-specific binding, add 200 µL of blocking buffer to each well.
-
Incubate for 1 hour at room temperature.
-
Aspirate the blocking buffer and wash the wells three times with PBS (pH 7.2).
-
The plate is now ready for use in assays.
-
Characterization of Immobilized Enzymes
The success of the immobilization process should be verified through various characterization techniques.
Workflow for Characterization of Immobilized Enzymes
-
X-ray Photoelectron Spectroscopy (XPS): Confirms the elemental composition of the surface at each step of the modification and immobilization process. The appearance of nitrogen and sulfur peaks after enzyme immobilization provides evidence of successful conjugation.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the functional groups on the surface. The appearance of amide I and II bands confirms the presence of the protein. It can also provide information about changes in the secondary structure of the enzyme upon immobilization.
-
Atomic Force Microscopy (AFM): Visualizes the surface topography, providing information on the distribution and aggregation of the immobilized enzymes.
-
Enzyme Activity Assays: Quantifies the catalytic activity of the immobilized enzyme. This is the most direct measure of the success of the immobilization in terms of retaining biological function.
-
Kinetic Studies: Determination of Km and Vmax values to understand the effect of immobilization on enzyme-substrate interactions and catalytic efficiency.
-
Stability Studies: Assessing the activity of the immobilized enzyme after exposure to various temperatures and pH values to determine the enhancement in stability.
-
Reusability Studies: Performing multiple cycles of the enzymatic reaction to evaluate the operational stability and reusability of the immobilized enzyme.
Applications in Research and Drug Development
This compound-mediated enzyme immobilization is a versatile tool with numerous applications:
-
Biosensors: Immobilized enzymes are the core component of many biosensors for the detection of metabolites, toxins, and disease biomarkers. The stable covalent linkage provided by this compound ensures the longevity and reliability of the sensor.
-
Drug Metabolism Studies: Immobilizing drug-metabolizing enzymes (e.g., cytochrome P450s) allows for the in vitro study of drug metabolism and toxicity in a more controlled and reusable format.[2]
-
High-Throughput Screening (HTS): Enzymes immobilized in microplates can be used for HTS of potential enzyme inhibitors or activators in drug discovery.
-
Biocatalysis in Flow Chemistry: Immobilized enzymes can be packed into columns for use in continuous flow reactors, enabling efficient and scalable synthesis of pharmaceuticals and other fine chemicals.
-
Controlled Drug Delivery: Enzymes can be immobilized on drug delivery vehicles to control the release of a drug in response to a specific biological trigger.
By providing a robust and versatile method for covalently attaching enzymes to a variety of surfaces, this compound plays a crucial role in advancing these and other areas of scientific research and development.
References
- 1. Enhanced Stability and Reusability of Subtilisin Carlsberg Through Immobilization on Magnetic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Immobilization of β-Glucosidase into Mesoporous Silica Nanoparticles from Anhydrous Acetone Enhances Its Catalytic Performance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Surface Modification of Nanoparticles with N-(gamma-Maleimidobutyryloxy)succinimide (GMBS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces is a critical step in the development of targeted drug delivery systems, advanced diagnostics, and novel biomaterials. N-(gamma-Maleimidobutyryloxy)succinimide (GMBS) is a heterobifunctional crosslinker that serves as a valuable tool for this purpose. It contains an N-hydroxysuccinimide (NHS) ester and a maleimide group, enabling the covalent conjugation of amine-containing nanoparticles to thiol-containing molecules such as peptides, proteins, and oligonucleotides. This two-step process allows for a controlled and efficient surface modification, enhancing the nanoparticle's specificity, stability, and therapeutic efficacy.
These application notes provide a comprehensive overview of the use of this compound for the surface modification of nanoparticles, including detailed experimental protocols, data presentation, and visual workflows to guide researchers in this critical bioconjugation technique.
Principle of this compound-Mediated Nanoparticle Conjugation
This compound-mediated conjugation is a two-step process that leverages the distinct reactivity of its two functional groups:
-
NHS Ester Reaction: The NHS ester end of the this compound molecule reacts with primary amine groups (-NH2) present on the surface of nanoparticles (e.g., silica, polymeric, or aminated nanoparticles). This reaction forms a stable amide bond, resulting in a maleimide-activated nanoparticle surface.
-
Maleimide-Thiol Reaction: The maleimide group on the activated nanoparticle surface then reacts specifically and efficiently with sulfhydryl (thiol, -SH) groups of the desired ligand (e.g., cysteine residues in peptides or proteins, thiolated DNA). This reaction, known as a Michael addition, forms a stable thioether bond, covalently attaching the ligand to the nanoparticle surface.
This sequential reaction strategy prevents undesirable self-conjugation of the nanoparticles or the ligand, leading to a more defined and functional final product.
Experimental Protocols
Protocol 1: Activation of Amine-Functionalized Nanoparticles with this compound
This protocol outlines the steps for activating nanoparticles displaying primary amine groups on their surface with this compound to introduce reactive maleimide groups.
Materials:
-
Amine-functionalized nanoparticles (e.g., silica nanoparticles, polymeric nanoparticles)
-
N-(gamma-Maleimidobutyryloxy)succinimide (this compound)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Washing Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Centrifuge
-
Reaction tubes
Procedure:
-
Nanoparticle Preparation:
-
Disperse the amine-functionalized nanoparticles in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Sonicate the nanoparticle suspension briefly to ensure a homogenous dispersion.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL. Note: this compound is moisture-sensitive and should be handled in a dry environment.
-
-
Activation Reaction:
-
Add the this compound solution to the nanoparticle suspension. The molar ratio of this compound to the estimated surface amine groups on the nanoparticles should be optimized, but a 10- to 50-fold molar excess of this compound is a common starting point.
-
Incubate the reaction mixture for 30 minutes to 1 hour at room temperature with gentle mixing (e.g., on a rotator or shaker).
-
-
Washing:
-
Centrifuge the reaction mixture to pellet the nanoparticles. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Carefully remove the supernatant containing unreacted this compound.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps at least two more times to ensure complete removal of unreacted this compound.
-
-
Final Resuspension:
-
After the final wash, resuspend the maleimide-activated nanoparticles in the desired buffer for the subsequent conjugation step (e.g., PBS, pH 7.2-7.4). The nanoparticles are now ready for conjugation with thiol-containing molecules.
-
Protocol 2: Conjugation of Thiolated Ligands to Maleimide-Activated Nanoparticles
This protocol describes the conjugation of a thiol-containing molecule (e.g., peptide, protein) to the this compound-activated nanoparticles.
Materials:
-
Maleimide-activated nanoparticles (from Protocol 1)
-
Thiol-containing ligand (e.g., cysteine-containing peptide, thiolated protein)
-
Conjugation Buffer: PBS, pH 7.2-7.4, containing 10 mM EDTA (optional, to prevent disulfide bond formation)
-
Quenching Solution: 1 M β-mercaptoethanol or cysteine in PBS
-
Washing Buffer: PBS, pH 7.2-7.4
-
Centrifuge
-
Reaction tubes
Procedure:
-
Ligand Preparation:
-
Dissolve the thiol-containing ligand in the Conjugation Buffer. If the ligand is a protein, ensure it is in a buffer that maintains its stability and activity.
-
If the ligand has been stored with a reducing agent, it may need to be removed prior to conjugation.
-
-
Conjugation Reaction:
-
Add the thiol-containing ligand solution to the suspension of maleimide-activated nanoparticles. A 2- to 10-fold molar excess of the ligand over the estimated surface maleimide groups is a typical starting point.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching (Optional but Recommended):
-
To quench any unreacted maleimide groups, add the Quenching Solution to a final concentration of 10-20 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Washing:
-
Centrifuge the reaction mixture to pellet the conjugated nanoparticles.
-
Remove the supernatant containing unreacted ligand and quenching reagent.
-
Resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the washing steps at least two more times.
-
-
Final Product:
-
Resuspend the final conjugated nanoparticles in a suitable storage buffer (e.g., PBS with a preservative like sodium azide).
-
Store the conjugated nanoparticles at 4°C.
-
Characterization of this compound-Modified Nanoparticles
Proper characterization of the modified nanoparticles is essential to ensure successful conjugation and to understand their physicochemical properties.
| Parameter | Technique | Purpose | Expected Outcome |
| Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | To determine the hydrodynamic diameter and size distribution of the nanoparticles. | A slight increase in size after each modification step. A low PDI value (<0.3) indicates a monodisperse population. |
| Surface Charge | Zeta Potential Measurement | To assess the surface charge of the nanoparticles at different stages of modification. | A change in zeta potential is expected after this compound activation and subsequent ligand conjugation, reflecting the alteration of surface chemistry. |
| Confirmation of Conjugation | Fourier-Transform Infrared Spectroscopy (FTIR) or X-ray Photoelectron Spectroscopy (XPS) | To confirm the presence of characteristic chemical bonds formed during the conjugation process. | Appearance of new peaks corresponding to amide and thioether bonds. |
| Quantification of Ligand Conjugation | UV-Vis Spectroscopy, Fluorescence Spectroscopy, or Protein Quantification Assays (e.g., Bradford, BCA) | To determine the amount of ligand successfully conjugated to the nanoparticle surface. | Quantitative data on the number of ligand molecules per nanoparticle. |
Quantitative Data Summary
The following table provides a hypothetical example of characterization data that might be obtained during the surface modification process. Actual results will vary depending on the specific nanoparticles and ligands used.
| Sample | Average Hydrodynamic Diameter (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Ligand Conjugation Efficiency (%) |
| Amine-Nanoparticles | 105 ± 2.1 | 0.15 ± 0.02 | +25.3 ± 1.5 | N/A |
| This compound-Activated Nanoparticles | 108 ± 2.5 | 0.17 ± 0.03 | +22.1 ± 1.8 | N/A |
| Peptide-Conjugated Nanoparticles | 115 ± 3.1 | 0.21 ± 0.04 | +15.7 ± 2.0 | 75 |
Visualizing the Workflow and Signaling
Experimental Workflow
The following diagram illustrates the key steps in the surface modification of nanoparticles using this compound.
Caption: Workflow for this compound-mediated nanoparticle conjugation.
Potential Cellular Uptake Signaling
The surface modification of nanoparticles with specific ligands, such as peptides, can influence their interaction with cells and trigger specific uptake mechanisms. For example, a nanoparticle functionalized with a cell-penetrating peptide (CPP) may be internalized via macropinocytosis.
Caption: Potential macropinocytosis pathway for cellular uptake.
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low Conjugation Efficiency | - Inactive this compound due to hydrolysis.- Insufficient amount of this compound or ligand.- pH of the reaction buffer is not optimal. | - Use fresh, anhydrous DMF/DMSO for this compound dissolution.- Optimize the molar ratios of reactants.- Ensure the pH for the NHS ester reaction is ~6.0 and for the maleimide-thiol reaction is 7.2-7.4. |
| Nanoparticle Aggregation | - Inappropriate buffer conditions (ionic strength, pH).- High concentration of nanoparticles.- Hydrophobic interactions. | - Optimize buffer composition.- Work with lower nanoparticle concentrations.- Include non-ionic surfactants (e.g., Tween 20) in washing steps. |
| High Polydispersity Index (PDI) | - Aggregation during conjugation or washing steps.- Incomplete removal of reactants. | - See "Nanoparticle Aggregation" solutions.- Ensure thorough washing of the nanoparticles between steps. |
Conclusion
N-(gamma-Maleimidobutyryloxy)succinimide is a versatile and effective crosslinker for the surface modification of nanoparticles. The two-step conjugation strategy provides a controlled method to attach a wide range of thiol-containing ligands, thereby tailoring the nanoparticle's properties for specific biomedical applications. By following the detailed protocols and characterization methods outlined in these application notes, researchers can successfully functionalize their nanoparticles for enhanced performance in drug delivery, diagnostics, and beyond. Careful optimization of reaction conditions and thorough characterization of the final product are paramount to achieving reproducible and reliable results.
bioconjugation techniques using water-insoluble crosslinkers like GMBS
For Researchers, Scientists, and Drug Development Professionals
Introduction to GMBS Bioconjugation
N-γ-Maleimidobutyryl-oxysuccinimide ester (this compound) is a heterobifunctional crosslinker widely used in bioconjugation. It contains two reactive groups: an N-hydroxysuccinimide (NHS) ester and a maleimide group. The NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine residues in proteins, to form stable amide bonds. The maleimide group reacts specifically with sulfhydryl groups (-SH), such as those on cysteine residues, to form stable thioether bonds. This dual reactivity allows for the controlled, stepwise conjugation of two different molecules, making this compound a valuable tool in creating antibody-drug conjugates (ADCs), immobilizing proteins onto surfaces, and preparing protein-protein conjugates. As this compound is water-insoluble, it is typically dissolved in an organic solvent like dimethylsulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.
Key Applications of this compound
1. Antibody-Drug Conjugate (ADC) Development: this compound is instrumental in the synthesis of ADCs, a powerful class of targeted therapeutics. In a typical two-step process, the NHS ester of this compound first reacts with lysine residues on a monoclonal antibody (mAb). After removing the excess crosslinker, the maleimide-activated antibody is then reacted with a sulfhydryl-containing cytotoxic drug. This method allows for precise control over the conjugation process and the resulting drug-to-antibody ratio (DAR), a critical quality attribute of ADCs.[1][2]
2. Protein-Protein Conjugation: this compound facilitates the creation of well-defined protein-protein conjugates, such as enzyme-antibody conjugates for use in immunoassays (e.g., ELISA). One protein is first activated with this compound through its amine groups, and the resulting maleimide-functionalized protein is then conjugated to a second protein that has a free sulfhydryl group. This approach minimizes the formation of homodimers and other unwanted byproducts.
3. Immobilization of Biomolecules onto Surfaces: this compound can be used to covalently attach proteins, peptides, or other sulfhydryl-containing molecules to amine-functionalized surfaces. The surface is first activated with this compound, and then the sulfhydryl-containing biomolecule is added to form a stable, covalent linkage. This technique is commonly used in the development of biosensors, microarrays, and other diagnostic platforms.
Experimental Protocols
Protocol 1: Two-Step Antibody-Drug Conjugation using this compound
This protocol describes the conjugation of a sulfhydryl-containing drug to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)
-
Sulfhydryl-containing drug
-
This compound crosslinker
-
Dimethylsulfoxide (DMSO)
-
Desalting columns
-
Reaction buffers: Conjugation Buffer (e.g., PBS, pH 7.2-7.5), Quenching Buffer (e.g., 1 M Tris, pH 8.0)
Procedure:
Step 1: Antibody Activation with this compound
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution.
-
Incubate the reaction for 30-60 minutes at room temperature with gentle stirring.
-
Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation of the Drug to the Activated Antibody
-
Immediately add the sulfhydryl-containing drug to the maleimide-activated antibody solution. A 1.5- to 5-fold molar excess of the drug over the antibody is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quench any unreacted maleimide groups by adding the Quenching Buffer to a final concentration of 10-20 mM and incubating for 15-20 minutes at room temperature.
-
Purify the resulting ADC using a desalting column or other chromatography methods to remove excess drug and quenching reagent.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugate integrity.
Protocol 2: Immobilization of a Sulfhydryl-Containing Peptide to an Amine-Coated Surface
This protocol outlines the procedure for covalently attaching a peptide with a free cysteine to a surface functionalized with primary amines.
Materials:
-
Amine-coated microplate or other surface
-
Sulfhydryl-containing peptide
-
This compound crosslinker
-
Anhydrous DMSO
-
Wash buffers: PBS, PBS with 0.05% Tween-20 (PBST)
-
Blocking buffer (e.g., 1% BSA in PBS)
Procedure:
Step 1: Activation of the Amine-Coated Surface with this compound
-
Prepare a 1 mM solution of this compound in anhydrous DMSO immediately before use.
-
Add the this compound solution to the amine-coated surface and incubate for 30-60 minutes at room temperature in a humid chamber.
-
Wash the surface three times with DMSO to remove excess this compound.
-
Wash the surface three times with PBS.
Step 2: Immobilization of the Sulfhydryl-Containing Peptide
-
Dissolve the sulfhydryl-containing peptide in a suitable buffer (e.g., PBS, pH 7.0-7.5) at a concentration of 0.1-1 mg/mL.
-
Add the peptide solution to the this compound-activated surface.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humid chamber.
-
Wash the surface three times with PBST to remove any non-covalently bound peptide.
-
Block any remaining reactive sites by incubating with Blocking Buffer for 1 hour at room temperature.
-
Wash the surface three times with PBST. The surface is now ready for use in downstream applications.
Data Presentation
Table 1: Effect of pH on this compound Conjugation Efficiency
| Reaction pH | Molar Ratio (this compound:Protein) | Conjugation Efficiency (%)* |
| 6.5 | 20:1 | 45 |
| 7.0 | 20:1 | 75 |
| 7.5 | 20:1 | 85 |
| 8.0 | 20:1 | 60 (Increased Hydrolysis) |
| 8.5 | 20:1 | 40 (Significant Hydrolysis) |
*Illustrative data based on typical NHS-ester reactivity profiles. Actual efficiency may vary depending on the protein and reaction conditions.
Table 2: Comparative Stability of this compound and SMCC Conjugates
| Crosslinker | Conjugate | Incubation Condition | % Intact Conjugate after 7 days* |
| This compound | Antibody-Peptide | Human Serum, 37°C | 85 |
| SMCC | Antibody-Peptide | Human Serum, 37°C | 88 |
| This compound | Protein-Enzyme | PBS, pH 7.4, 4°C | 95 |
| SMCC | Protein-Enzyme | PBS, pH 7.4, 4°C | 96 |
*Illustrative data. The stability of the maleimide-thiol linkage can be influenced by the local environment and the structure of the conjugated molecules.[3]
Visualizations
Caption: Two-step bioconjugation workflow using this compound.
References
Application Notes and Protocols for GMBS Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinker widely used in bioconjugation to create stable covalent linkages between molecules.[1][2][3] Its structure features an N-hydroxysuccinimide (NHS) ester reactive group and a maleimide reactive group, enabling the conjugation of amine-containing molecules to sulfhydryl-containing molecules.[1][2][3] This dual reactivity makes this compound a versatile tool for various applications, including the development of antibody-drug conjugates (ADCs), immobilization of enzymes, and preparation of immunogens.[1][2] This document provides detailed application notes and protocols for optimizing this compound conjugation reactions.
Chemical Structure and Reactivity
This compound contains two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: Reacts with primary amines (-NH₂) at a pH range of 7-9 to form a stable amide bond.[4][5]
-
Maleimide: Reacts specifically with sulfhydryl groups (-SH) at a pH range of 6.5-7.5 to form a stable thioether bond.[4][5]
The distinct pH optima for these reactions allow for a controlled, two-step conjugation process, minimizing the formation of unwanted byproducts.
Optimal Reaction Conditions
Optimizing the reaction conditions is crucial for achieving high conjugation efficiency while minimizing side reactions such as hydrolysis of the NHS ester and maleimide groups.[5] The key parameters to consider are summarized in the tables below.
Table 1: Optimal Conditions for NHS Ester Reaction (Amine Coupling)
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | The rate of hydrolysis of the NHS ester increases with pH. A common starting point is pH 7.2-7.5 to balance reactivity and stability.[5] |
| Temperature | 4°C - Room Temperature (20-25°C) | Lower temperatures (4°C) can be used to minimize hydrolysis during longer incubation times.[6][7] |
| Reaction Time | 30 minutes - 2 hours | Longer reaction times may be necessary at lower temperatures or with less reactive amines.[6][7] |
| Buffer | Amine-free buffers (e.g., PBS, HEPES) | Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.[5] |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | The optimal ratio depends on the number of available primary amines on the target protein and the desired degree of labeling. Empirical testing is recommended.[6] |
Table 2: Optimal Conditions for Maleimide Reaction (Sulfhydryl Coupling)
| Parameter | Recommended Range | Notes |
| pH | 6.5 - 7.5 | At pH values above 7.5, the maleimide group can react with primary amines and its hydrolysis rate increases.[5][8] |
| Temperature | 4°C - Room Temperature (20-25°C) | Similar to the NHS ester reaction, lower temperatures can be used for longer incubations.[6][7] |
| Reaction Time | 30 minutes - 2 hours | The reaction is typically rapid.[7] |
| Buffer | Sulfhydryl-free buffers (e.g., PBS, HEPES) | Buffers containing sulfhydryl reagents, such as DTT or β-mercaptoethanol, will compete with the target molecule.[3] |
| Maleimide-activated Protein:Sulfhydryl-containing Molecule Molar Ratio | 1:1 to 1:5 | The optimal ratio depends on the specific application and the number of reactive sulfhydryl groups. |
Experimental Workflow and Protocols
A typical this compound conjugation is performed in a two-step process to ensure specificity.
Figure 1: General workflow for a two-step this compound conjugation reaction.
Protocol 1: Two-Step Conjugation of an Antibody (Protein A) to an Enzyme (Protein B)
This protocol provides a general procedure for conjugating an antibody to an enzyme using this compound. The amounts and concentrations should be optimized for the specific proteins being used.
Materials:
-
Antibody (Protein A) in an amine-free buffer (e.g., PBS, pH 7.2)
-
Enzyme (Protein B) with a free sulfhydryl group in a sulfhydryl-free buffer (e.g., PBS, pH 7.0)
-
This compound (MW: 280.24 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)
-
Conjugation Buffer A: Phosphate-Buffered Saline (PBS), pH 7.2
-
Conjugation Buffer B: Phosphate-Buffered Saline (PBS) with 5-10 mM EDTA, pH 7.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine in PBS
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Activation of the Antibody with this compound
-
Prepare the Antibody: Dissolve the antibody in Conjugation Buffer A to a final concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution. For example, for an antibody at a concentration of 5 mg/mL (approximately 33 µM for an IgG), add this compound to a final concentration of 330-660 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Purification: Remove excess, non-reacted this compound using a desalting column or by dialysis against Conjugation Buffer B. The maleimide-activated antibody is now ready for the next step.
Step 2: Conjugation of the Activated Antibody to the Enzyme
-
Prepare the Enzyme: Ensure the enzyme has a free sulfhydryl group. If necessary, reduce disulfide bonds using a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) and subsequently remove the reducing agent. Dissolve the enzyme in Conjugation Buffer B.
-
Reaction: Mix the maleimide-activated antibody with the sulfhydryl-containing enzyme in a molar ratio of approximately 1:1 to 1:5 (antibody:enzyme).
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a quenching solution such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM and incubate for 15-30 minutes at room temperature.[3][6]
-
Final Purification: Purify the antibody-enzyme conjugate from unreacted enzyme and other byproducts using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography.
Application Example: Antibody-Drug Conjugates (ADCs)
A prominent application of heterobifunctional crosslinkers like this compound is in the synthesis of antibody-drug conjugates (ADCs). ADCs are targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.
Mechanism of Action of a HER2-Targeted ADC (e.g., Trastuzumab Emtansine - T-DM1)
Trastuzumab emtansine (T-DM1) is an ADC used to treat HER2-positive breast cancer.[9][10] Although T-DM1 uses a different linker (SMCC), the principle is analogous to a this compound-linked conjugate. The antibody, trastuzumab, targets the HER2 receptor on cancer cells.[9][11] Upon binding, the ADC is internalized, and the cytotoxic drug (DM1, a maytansine derivative) is released inside the cell.[9] DM1 then binds to tubulin, disrupting microtubule assembly and leading to cell cycle arrest and apoptosis.[9] Trastuzumab itself also contributes to the therapeutic effect by inhibiting HER2-mediated signaling pathways, such as the PI3K/Akt pathway, and by mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1][11]
Figure 2: Simplified signaling pathway of a HER2-targeted ADC.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Conjugation Efficiency | - Inefficient removal of amine or sulfhydryl-containing buffers.- Hydrolysis of NHS ester or maleimide group.- Insufficient molar excess of this compound.- Oxidation of sulfhydryl groups. | - Ensure thorough buffer exchange before starting the reaction.- Prepare this compound solution immediately before use. Optimize pH and temperature.- Increase the molar ratio of this compound to the protein.- Add EDTA to the buffer to prevent metal-catalyzed oxidation. |
| Precipitation of Protein | - High concentration of organic solvent (DMF/DMSO).- Aggregation of the protein during conjugation. | - Keep the final concentration of the organic solvent below 10%.- Optimize protein concentration and buffer conditions. Consider using a more hydrophilic crosslinker. |
| High Background/Non-specific Binding | - Reaction of maleimide with amines at high pH.- Insufficient quenching of the reaction. | - Maintain the pH of the maleimide reaction at or below 7.5.- Add a quenching reagent at the end of the conjugation step. |
Conclusion
This compound is a powerful and versatile tool for bioconjugation when optimal reaction conditions are employed. By carefully controlling pH, temperature, reaction time, and buffer composition, researchers can achieve efficient and specific conjugation for a wide range of applications in research, diagnostics, and therapeutics.
References
- 1. Trastuzumab emtansine: the first targeted chemotherapy for treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Molecular insights and targeted therapies are transforming breast cancer treatment | EurekAlert! [eurekalert.org]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 7. pubs.acs.org [pubs.acs.org]
- 8. What is the mechanism of action of ADO-Trastuzumab Emtansine? [synapse.patsnap.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer | Semantic Scholar [semanticscholar.org]
- 11. Trastuzumab-DM1 (T-DM1) retains all the mechanisms of action of trastuzumab and efficiently inhibits growth of lapatinib insensitive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low yield in GMBS conjugation reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) conjugation reactions, particularly focusing on addressing low yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a very low or no yield of my final conjugate. What are the most common initial checks I should perform?
A1: Low conjugation yield can often be attributed to a few common factors. Systematically checking these can quickly resolve the issue.
Initial Troubleshooting Steps:
-
Verify Reagent Integrity:
-
This compound/Sulfo-GMBS: These crosslinkers are moisture-sensitive.[1] Ensure they have been stored desiccated at the recommended temperature (4°C for this compound, -20°C for Sulfo-GMBS).[1][2][3] Before opening, allow the vial to equilibrate to room temperature to prevent condensation.[1] Always prepare solutions of this compound or Sulfo-GMBS immediately before use, as they are prone to hydrolysis in aqueous solutions.[1] Do not make and store stock solutions.[1]
-
Molecule with Sulfhydryl Groups (Protein-SH): The molecule to be conjugated to the maleimide group must possess free (reduced) sulfhydryls.[1][4] Disulfide bonds may need to be reduced using a reducing agent like TCEP, followed by removal of the reducing agent before conjugation.[1][5]
-
-
Check Buffer Composition:
-
Ensure your conjugation buffer is free of primary amines (e.g., Tris, glycine) and sulfhydryls, as these will compete with your target molecules for reaction with the NHS-ester and maleimide groups of this compound, respectively.[1] If necessary, perform a buffer exchange for your proteins into a suitable buffer like phosphate-buffered saline (PBS).[1]
-
-
Confirm Reaction pH:
-
The optimal pH for the two-step this compound conjugation is critical. The NHS-ester reaction with primary amines is most efficient at a pH of 7-9, while the maleimide reaction with sulfhydryls is most efficient at a pH of 6.5-7.5.[1] A common practice is to perform the entire two-step conjugation within a pH range of 7.2-7.5.[1][4]
-
Q2: My initial activation of the amine-containing protein with this compound seems inefficient. How can I optimize this step?
A2: Inefficient activation of the first protein (Protein-NH2) is a common bottleneck. Here’s how to troubleshoot and optimize this step:
Optimization Strategies:
-
Molar Ratio of this compound to Protein: A 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is generally recommended to achieve sufficient maleimide activation.[1][4] For more dilute protein solutions, a higher molar excess of the reagent may be necessary.[1][4] It is crucial to perform empirical testing to determine the optimal ratio for your specific application.[1][4]
-
Reaction Time and Temperature: The activation reaction can be incubated for 30 minutes at room temperature or for 2 hours at 4°C.[1][4] While the reaction is typically complete within these timeframes, extending the incubation for several hours or overnight is generally not harmful.[1][4]
-
Protein Concentration: A protein concentration of 0.1 mM (e.g., 5 mg/mL for a 50 kDa protein) is a good starting point.[1][4] Lower protein concentrations may require a higher molar excess of this compound to achieve the same level of activation.[1][4]
-
Removal of Excess this compound: After the activation step, it is crucial to remove any non-reacted crosslinker. This is typically done using a desalting column or dialysis.[1][4] Failure to remove excess this compound will result in the quenching of sulfhydryl groups on your second protein (Protein-SH), preventing the desired conjugation.
Q3: The second step of the conjugation, reacting the maleimide-activated protein with my sulfhydryl-containing molecule, is resulting in low yield. What could be the problem?
A3: A low yield in the second step often points to issues with the maleimide-sulfhydryl reaction.
Troubleshooting the Maleimide Reaction:
-
Hydrolysis of the Maleimide Group: The maleimide group can hydrolyze, especially at pH values above 7.5, rendering it unreactive towards sulfhydryls.[1][4] Ensure the pH of your reaction buffer is maintained between 6.5 and 7.5.[1]
-
Oxidation of Sulfhydryl Groups: Free sulfhydryl groups can oxidize to form disulfide bonds, which are unreactive with maleimides. To prevent this, consider adding 1-5 mM EDTA to your conjugation buffer to chelate divalent metals that can catalyze oxidation.[1][4]
-
Stoichiometry of Reactants: The molar ratio of the maleimide-activated protein to the sulfhydryl-containing molecule should be optimized based on the desired final conjugate and the number of reactive sites on each protein.[1][4] Empirical testing is necessary to find the optimal ratio.[1][4]
-
Reaction Incubation: The reaction can be carried out for 30 minutes at room temperature or for 2 hours at 4°C.[1][4] The reaction is usually complete within this time, but allowing it to proceed for several hours or overnight is generally not detrimental.[1][4]
Quantitative Data Summary
For successful this compound conjugation, several quantitative parameters are critical. The following tables summarize the key recommended values.
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH for NHS-Ester Reaction | 7.0 - 9.0 | Reaction with primary amines.[1] |
| pH for Maleimide Reaction | 6.5 - 7.5 | Reaction with sulfhydryl groups.[1] |
| Overall Reaction pH | 7.2 - 7.5 | A good compromise for the two-step procedure.[1][4] |
| Molar Excess of this compound | 10- to 50-fold over Protein-NH2 | Higher excess may be needed for dilute protein solutions.[1][4] |
| Protein-NH2 Concentration | Starting point of 0.1 mM | e.g., 5 mg/mL for a 50 kDa protein.[1][4] |
| EDTA Concentration | 1 - 5 mM | To prevent disulfide bond formation.[1][4] |
Table 2: Incubation Times and Temperatures
| Reaction Step | Temperature | Duration |
| Activation of Protein-NH2 with this compound | Room Temperature or 4°C | 30 minutes or 2 hours, respectively.[1][4] |
| Conjugation of Activated Protein to Protein-SH | Room Temperature or 4°C | 30 minutes or 2 hours, respectively.[1][4] |
Experimental Protocols
Standard Two-Step this compound Conjugation Protocol
This protocol outlines the general steps for conjugating an amine-containing protein (Protein-NH2) to a sulfhydryl-containing protein (Protein-SH) using this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound (or Sulfo-GMBS)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or another amine- and sulfhydryl-free buffer.
-
Desalting columns
-
Organic solvent (e.g., DMSO or DMF) for dissolving this compound
Procedure:
-
Preparation of Protein-NH2: Dissolve Protein-NH2 in the Conjugation Buffer to a concentration of approximately 0.1 mM.[1][4]
-
Activation with this compound:
-
Immediately before use, dissolve this compound in an organic solvent like DMSO to a concentration of 10 mM.[1][4]
-
Add the this compound solution to the Protein-NH2 solution to achieve the desired molar excess (e.g., 10-fold). Ensure the final concentration of the organic solvent is less than 10% to maintain protein solubility.[1]
-
Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1][4]
-
-
Removal of Excess this compound:
-
Conjugation to Protein-SH:
-
Stopping the Reaction (Optional): To quench the reaction, a buffer containing a sulfhydryl-containing compound like cysteine can be added at a concentration several-fold higher than that of the sulfhydryls on Protein-SH.[1][4]
Visualizations
Experimental Workflow
Caption: Workflow for a two-step this compound conjugation reaction.
Troubleshooting Logic
Caption: Troubleshooting decision tree for low this compound conjugation yield.
References
optimizing pH for GMBS reaction with primary amines
This technical support center provides guidance on optimizing pH and troubleshooting reactions involving the heterobifunctional crosslinker GMBS (N-succinimidyl 4-maleimidobutyrate).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional crosslinker used to covalently link two molecules.[1] It contains two different reactive groups:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂) to form stable amide bonds.[2]
-
A maleimide group , which reacts with sulfhydryl groups (-SH) to form stable thioether bonds.[2]
This dual reactivity allows for sequential, controlled conjugation, typically by first reacting the amine-containing molecule with the NHS ester, and then adding the sulfhydryl-containing molecule to react with the maleimide group.[2]
Q2: What is the optimal pH for each reactive group in a this compound reaction?
Controlling the pH is critical for efficient and specific conjugation. The two reactive ends of this compound have distinct optimal pH ranges:
-
NHS ester reaction (amine-reactive): The optimal pH range is 7.0-9.0 .[2]
-
Maleimide reaction (sulfhydryl-reactive): The optimal pH range is 6.5-7.5 .[2][3] This range ensures high specificity for sulfhydryl groups.[4][5]
For two-step conjugations, a common strategy is to perform both steps at a pH of 7.2-7.5 , which provides a good compromise for both reactions.[2][6]
Q3: Why is maintaining the correct pH so important?
Maintaining the optimal pH is crucial to avoid competing side reactions that can lower conjugation efficiency and specificity.
-
NHS Ester Hydrolysis: In aqueous solutions, the NHS ester is susceptible to hydrolysis, a competing reaction that increases with pH.[2] Hydrolyzed NHS esters cannot react with primary amines.
-
Maleimide Hydrolysis & Loss of Specificity: The maleimide group is more stable than the NHS ester but will also hydrolyze at higher pH values.[2] Above pH 7.5, the maleimide group loses its specificity for sulfhydryls and can begin to react with primary amines (e.g., lysine side chains).[3][4] At pH > 8.5, this reaction with amines and the rate of hydrolysis both increase significantly.[3]
Q4: What type of buffer should I use for a this compound reaction?
The choice of buffer is critical.
-
Recommended Buffers: Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a common and effective choice.[2][7] HEPES and bicarbonate buffers can also be used.
-
Buffers to Avoid: Do not use buffers containing primary amines (e.g., Tris or glycine) or sulfhydryls (e.g., DTT or 2-mercaptoethanol), as they will compete with the target molecules and quench the reaction.[7]
-
Additives: Adding 1-5 mM EDTA to the buffer can help prevent the oxidation of sulfhydryls by chelating divalent metals.[2][7]
Reaction Chemistry and Workflow
The following diagram illustrates a typical two-step conjugation workflow using this compound, highlighting the pH-dependent stages.
Data Summary Tables
Table 1: Optimal pH Ranges for this compound Reactions
| Reactive Group | Target Functional Group | Optimal pH Range | Notes |
| NHS Ester | Primary Amine (-NH₂) | 7.0 - 9.0 | Reaction rate increases with pH, but so does hydrolysis.[2] |
| Maleimide | Sulfhydryl (-SH) | 6.5 - 7.5 | Highly specific for thiols within this range.[2][3] |
| Overall Reaction | Amine + Sulfhydryl | 7.2 - 7.5 | Recommended compromise for two-step reactions.[2][6] |
Table 2: pH-Dependent Side Reactions and Stability Issues
| Issue | pH Range | Cause & Effect |
| NHS Ester Hydrolysis | > 7.0 | Rate increases with pH, inactivating the amine-reactive group.[2] |
| Maleimide Hydrolysis | > 8.0 | Rate increases significantly, inactivating the sulfhydryl-reactive group.[7] |
| Loss of Maleimide Specificity | > 7.5 | Maleimide begins to react with primary amines (e.g., lysines).[3][4] |
| Thiazine Rearrangement | ≥ 7.0 | A side-reaction can occur if conjugating to an N-terminal cysteine, rate increases with pH.[8] |
| Lysine-Maleimide Labeling | Acidic to Basic | Can occur even at lower pH if the maleimide-to-protein ratio is too high.[9] |
Troubleshooting Guide
Q: My conjugation yield is low. What went wrong?
A: Low yield is a common issue that can often be traced back to pH or reagent stability.
-
Potential Cause 1: Incorrect Reaction pH.
-
Solution: Verify the pH of your reaction buffer. For two-step reactions, ensure the first step (amine reaction) is between pH 7.2-8.0 and the second step (sulfhydryl reaction) is between pH 6.5-7.5. A single-step reaction should be maintained at pH 7.2-7.5.[2]
-
-
Potential Cause 2: Hydrolysis of Reagents.
-
Solution: this compound is moisture-sensitive and should be stored desiccated at -20°C.[2] Always prepare this compound solution in a dry organic solvent like DMSO or DMF immediately before use and do not store it in aqueous solutions.[2][4] Equilibrate the vial to room temperature before opening to prevent condensation.[2]
-
-
Potential Cause 3: Competing Nucleophiles in Buffer.
-
Solution: Ensure your buffer is free of extraneous primary amines (Tris, glycine) or thiols (DTT).[7] Use a non-competing buffer like PBS or HEPES.
-
-
Potential Cause 4: Insufficiently Reduced Sulfhydryls.
Q: I'm observing unexpected or non-specific conjugation. Why?
A: This often points to a loss of specificity in the maleimide reaction.
-
Potential Cause 1: Reaction pH is too high.
-
Potential Cause 2: Molar ratio of this compound is too high.
The following diagram outlines a logical approach to troubleshooting low conjugation yield.
Detailed Experimental Protocol: Two-Step Protein-Protein Conjugation
This protocol outlines the conjugation of an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH).
1. Materials and Buffer Preparation
-
This compound Crosslinker: Store desiccated at -20°C.
-
Anhydrous Dimethylsulfoxide (DMSO): For dissolving this compound.
-
Protein-NH₂ and Protein-SH: Purified and ready for reaction.
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, containing 5 mM EDTA.[2][7] Ensure the buffer is free from amines and thiols.
-
Reducing Agent (optional): 5 mM TCEP solution for reducing disulfide bonds.[7]
-
Desalting Columns: For buffer exchange and removal of excess reagents.[2]
2. Step 1: Activation of Protein-NH₂ with this compound
-
Dissolve Protein-NH₂ in Conjugation Buffer to a concentration of 1-5 mg/mL.[2]
-
Prepare a 10 mM stock solution of this compound by dissolving 2.8 mg in 1 mL of anhydrous DMSO. This must be done immediately before use.[2]
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein-NH₂ solution.[7]
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.[2]
-
Remove excess, non-reacted this compound using a desalting column equilibrated with Conjugation Buffer. This step is crucial to prevent the maleimide end of free this compound from reacting with your second protein.[2] The resulting solution contains the maleimide-activated protein (Protein-Maleimide).
3. Step 2: Conjugation of Protein-Maleimide to Protein-SH
-
If Protein-SH contains disulfide bonds, reduce them by incubating with 5 mM TCEP for 30 minutes at room temperature. Immediately remove the TCEP using a desalting column equilibrated with Conjugation Buffer.[6] This step must be performed just before conjugation to prevent re-oxidation of sulfhydryls.
-
Immediately combine the desalted Protein-SH with the purified Protein-Maleimide from Step 1. A 1:1 molar ratio is a good starting point, but this may need to be optimized.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[7]
-
To quench the reaction, you can add a small molecule containing a free thiol, such as cysteine or 2-mercaptoethanol, to react with any remaining maleimide groups.
-
The final conjugate can be purified from unreacted proteins using methods like size-exclusion chromatography (SEC) or affinity chromatography.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. interchim.fr [interchim.fr]
- 8. m.youtube.com [m.youtube.com]
- 9. nrc-publications.canada.ca [nrc-publications.canada.ca]
preventing hydrolysis of GMBS NHS ester during conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers prevent the hydrolysis of the GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) NHS ester during conjugation experiments.
Troubleshooting Guide: Low Conjugation Efficiency or Failure
Problem: Little to no desired conjugate is formed, suggesting the this compound NHS ester has hydrolyzed before it can react with the primary amine on the target molecule.
Here is a step-by-step guide to troubleshoot and prevent hydrolysis.
1. Reagent Storage and Handling
-
Question: Was the this compound reagent stored properly?
-
Solution: this compound is moisture-sensitive and should be stored at -20°C in a desiccated container. Before opening, allow the vial to warm to room temperature to prevent condensation.
-
Question: Was the this compound solution prepared fresh?
-
Solution: this compound is not stable in aqueous solutions for long periods. It should be dissolved in an organic solvent like DMSO or DMF immediately before use and then added to the aqueous reaction buffer. Do not prepare and store stock solutions in aqueous buffers.
2. Buffer Composition
-
Question: Does your reaction buffer contain primary amines or sulfhydryls?
-
Solution: Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[1] Sulfhydryl-containing buffers will react with the maleimide group. Use amine- and sulfhydryl-free buffers such as Phosphate Buffered Saline (PBS).
3. Reaction pH
-
Question: What is the pH of your reaction buffer?
-
Solution: The hydrolysis of NHS esters is highly pH-dependent and increases significantly with higher pH.[2] The reaction with primary amines is also pH-dependent. The optimal pH for NHS ester reactions is between 7.2 and 8.5.[3][4][5] A common starting point for this compound conjugation is a pH of 7.2-7.5.
4. Reaction Temperature and Time
-
Question: What were the reaction temperature and duration?
-
Solution: Lowering the reaction temperature can help to decrease the rate of hydrolysis. Typical incubation times are 30 minutes at room temperature or 2 hours at 4°C. While longer incubation times may seem beneficial, they can also lead to increased hydrolysis.
5. Concentration of Reactants
-
Question: What are the concentrations of your target molecule and this compound?
-
Solution: The reaction with the primary amine is a bimolecular reaction, while hydrolysis is a pseudo-first-order reaction with respect to the NHS ester. Therefore, higher concentrations of the target amine will favor the desired conjugation over hydrolysis.[2] It is recommended to use protein concentrations of 1-10 mg/mL.[4][6]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinker.[7] It has two reactive groups: an NHS ester that reacts with primary amines (like the side chain of lysine residues in proteins) to form a stable amide bond, and a maleimide group that reacts with sulfhydryl groups (like the side chain of cysteine residues) to form a stable thioether bond. This allows for the sequential coupling of two different molecules.
Q2: Why is the NHS ester on this compound prone to hydrolysis?
The NHS ester is an "active ester," meaning the N-hydroxysuccinimide is a good leaving group. In the presence of water, the ester can be hydrolyzed, regenerating the carboxyl group and releasing NHS.[8] This hydrolysis reaction is a major competitor to the desired aminolysis (reaction with an amine).[9]
Q3: What is the optimal pH for this compound conjugation?
The optimal pH is a compromise between maximizing the reaction with the amine and minimizing hydrolysis. Primary amines are more nucleophilic at higher pH, but the rate of NHS ester hydrolysis also increases significantly with pH.[2][4] A pH range of 7.2-8.5 is generally recommended for the NHS ester reaction.[5] For many applications with this compound, a pH of 7.2-7.5 is a good starting point.
Q4: Can I store unused this compound in solution?
It is strongly recommended not to store this compound in solution, especially in aqueous buffers. If you must prepare a stock solution, dissolve it in a high-quality, anhydrous organic solvent like DMSO or DMF and use it immediately. For longer-term storage, this compound should be kept as a solid at -20°C with a desiccant.[10]
Q5: How can I monitor the hydrolysis of the NHS ester?
The hydrolysis of the NHS ester releases N-hydroxysuccinimide (NHS), which absorbs light in the 260-280 nm range.[2][5] You can monitor the increase in absorbance in this range in a solution of the NHS ester in an amine-free buffer to determine the rate of hydrolysis.
Quantitative Data Summary
The rate of NHS ester hydrolysis is highly dependent on pH and temperature. The stability is often reported as the half-life (t½), the time it takes for half of the NHS esters to hydrolyze.
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours |
| 8.0 | Room Temp | ~3.5 hours |
| 8.5 | Room Temp | ~3 hours |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temp | ~2 hours |
Note: These values are approximate and can vary depending on the specific NHS ester compound and buffer conditions. Data compiled from multiple sources.[2][5][11][12][13]
Experimental Protocols
Protocol 1: Two-Step Conjugation using this compound
This protocol describes the common two-step procedure where a protein containing primary amines is first reacted with this compound, and then the purified, maleimide-activated protein is reacted with a sulfhydryl-containing molecule.
Materials:
-
Protein-NH₂ (protein with primary amines)
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.2
-
Desalting column
-
Protein-SH (protein with sulfhydryl groups)
Procedure:
Step 1: Activation of Protein-NH₂ with this compound
-
Prepare Protein-NH₂: Dissolve the protein containing primary amines in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM. For example, dissolve 2.8 mg of this compound in 1 mL of DMSO.
-
Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the Protein-NH₂ solution. For a 10-fold excess, add 100 µL of the 10 mM this compound solution per 1 mL of a 0.1 mM Protein-NH₂ solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature or for 2 hours at 4°C.
-
Removal of Excess this compound: Immediately after incubation, remove the excess, unreacted this compound using a desalting column equilibrated with the Conjugation Buffer. This step is crucial to prevent the maleimide group from being exposed to quenching agents in the next step.
Step 2: Conjugation of Maleimide-Activated Protein with Protein-SH
-
Prepare Protein-SH: Ensure the sulfhydryl-containing protein is ready for conjugation. If necessary, reduce any disulfide bonds to generate free sulfhydryls.
-
Conjugation Reaction: Combine the desalted, maleimide-activated Protein-NH₂ with the Protein-SH in the desired molar ratio.
-
Incubation: Incubate the mixture for 30 minutes at room temperature or 2 hours at 4°C.
-
Stopping the Reaction (Optional): To stop the reaction, you can add a sulfhydryl-containing compound like cysteine or 2-mercaptoethanol to a final concentration that is in excess of the maleimide groups.
References
- 1. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 6. interchim.fr [interchim.fr]
- 7. This compound | TargetMol [targetmol.com]
- 8. Succinimidyl Ester Surface Chemistry: Implications of the Competition between Aminolysis and Hydrolysis on Covalent Protein Immobilization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Maleimide Linker Chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with maleimide linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with maleimide linkers in bioconjugation?
The most common side reactions encountered when using maleimide linkers for bioconjugation, particularly in the creation of antibody-drug conjugates (ADCs), are:
-
Retro-Michael Reaction (Thiol Exchange): The thiosuccinimide linkage formed between a maleimide and a thiol is reversible. This can lead to the exchange of the conjugated thiol with other thiol-containing molecules present in the reaction mixture or in biological fluids, such as glutathione (GSH).[1][2][3] This can result in the premature release of the payload from the biomolecule, leading to off-target effects and reduced efficacy.[1][3]
-
Hydrolysis of the Thiosuccinimide Ring: The succinimide ring of the maleimide-thiol adduct is susceptible to hydrolysis, which opens the ring to form a succinamic acid thioether.[4][][6] While this reaction can prevent the retro-Michael reaction, it also creates two isomeric products.[7][8] The rate of hydrolysis is pH-dependent, increasing with higher pH.[7][9]
-
Reaction with Off-Target Nucleophiles: At pH values above 7.5, maleimides can react with other nucleophiles, most notably primary amines (e.g., lysine residues in proteins).[9][10] This can lead to non-specific labeling and the formation of heterogeneous conjugates. The reaction with amines is generally much slower than with thiols at neutral pH.[11]
-
Thiazine Rearrangement: A specific side reaction can occur when a maleimide is conjugated to a peptide or protein with an N-terminal cysteine. This involves a rearrangement to form a more stable thiazine structure.[12][13][14] This rearrangement is more pronounced at basic pH and can be avoided by performing the conjugation at a more acidic pH or by acetylating the N-terminal cysteine.[13][14]
Q2: How does pH affect maleimide conjugation and its side reactions?
The pH of the reaction buffer is a critical parameter that significantly influences the outcome of maleimide conjugation reactions.
| pH Range | Primary Reaction | Common Side Reactions | Recommendations |
| 6.5 - 7.5 | Thiol-Maleimide Reaction (Optimal) [9][11] | Retro-Michael reaction (thiol exchange) can still occur.[1] | This is the recommended pH range for selective thiol conjugation. |
| > 7.5 | Reaction with primary amines becomes more significant.[9][10] | Increased rate of maleimide hydrolysis.[9] Thiazine rearrangement is accelerated at basic pH.[14] | Avoid this pH range if selective thiol conjugation is desired. |
| < 6.5 | The rate of the thiol-maleimide reaction decreases. | Thiazine rearrangement is suppressed.[13] | Can be used to minimize thiazine formation with N-terminal cysteines. |
Q3: My conjugate is losing its payload over time in storage/in plasma. What is happening and how can I fix it?
Loss of payload is most likely due to the retro-Michael reaction, where the thiosuccinimide bond is cleaved and the payload is exchanged with other thiols like glutathione in plasma.[1][3]
Troubleshooting Steps:
-
Confirm the Instability: Analyze your conjugate over time using techniques like HPLC-MS to monitor for the appearance of the unconjugated biomolecule and payload.
-
Promote Hydrolysis: After the initial conjugation, you can intentionally hydrolyze the thiosuccinimide ring to the more stable succinamic acid thioether. This can be achieved by incubating the conjugate at a slightly basic pH (e.g., pH 9 for a short period) or by using self-hydrolyzing maleimides.[4][]
-
Induce Transcyclization: If your design allows, introducing a primary amine near the thiol (e.g., using an N-terminal cysteine) can lead to a transcyclization reaction, forming a more stable six-membered ring.[1][3]
-
Use Stabilized Maleimides: Consider using next-generation maleimides, such as dibromomaleimides, which can undergo a subsequent reaction with an amine to form a stable, non-reversible conjugate.[15][16]
Experimental Protocols
Protocol 1: Standard Thiol-Maleimide Conjugation
This protocol outlines a general procedure for conjugating a maleimide-functionalized molecule to a thiol-containing biomolecule.
Materials:
-
Thiol-containing biomolecule (e.g., protein with cysteine residues)
-
Maleimide-functionalized molecule (e.g., drug, dye)
-
Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.2, degassed.
-
Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
-
Quenching solution: Free cysteine or β-mercaptoethanol
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Biomolecule Preparation:
-
Dissolve the thiol-containing biomolecule in degassed conjugation buffer.
-
If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: Do not use DTT or β-mercaptoethanol at this stage as they contain thiols that will react with the maleimide.[9]
-
Remove excess TCEP using a desalting column.
-
-
Conjugation Reaction:
-
Dissolve the maleimide-functionalized molecule in a compatible solvent (e.g., DMSO) at a high concentration.
-
Add a 10-20 fold molar excess of the maleimide solution to the biomolecule solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent maleimide.
-
-
Quenching:
-
Add a 100-fold molar excess of a free thiol (e.g., cysteine) to quench any unreacted maleimide.
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess unreacted maleimide and quenching agent by size-exclusion chromatography or dialysis.
-
Protocol 2: Monitoring Conjugate Stability
This protocol describes how to assess the stability of your maleimide-thiol conjugate.
Materials:
-
Purified maleimide-thiol conjugate
-
Incubation Buffer: PBS pH 7.4 (to mimic physiological conditions)
-
Optional: Human plasma to assess stability in a more complex biological matrix.
-
Analytical HPLC-MS system
Procedure:
-
Sample Preparation:
-
Dilute the purified conjugate to a known concentration in the incubation buffer (and/or plasma).
-
-
Incubation:
-
Incubate the sample at 37°C.
-
At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction and immediately store it at -80°C to stop any further reaction.
-
-
Analysis:
-
Analyze the aliquots by HPLC-MS.
-
Monitor the disappearance of the peak corresponding to the intact conjugate and the appearance of peaks corresponding to the unconjugated biomolecule and/or payload.
-
Quantify the percentage of intact conjugate remaining at each time point to determine its half-life.
-
Quantitative Data Summary
The stability of the thiosuccinimide linkage is highly dependent on the specific molecules being conjugated and the experimental conditions. The following table provides a summary of reported stability data.
| Conjugate Type | Condition | Half-life / Stability | Reference |
| Thiosuccinimide Adduct | In plasma | Can undergo significant thiol exchange | [4][6][17] |
| Hydrolyzed Thiosuccinimide | In vitro | Resistant to retro-Michael reaction | [4][] |
| Transcyclized Adduct | PBS pH 7.4 with excess GSH | ~95% stable after 25 hours | [1] |
| Dibromomaleimide-Thiol-Amine Adduct | pH 5, pH 7.4, 7mM 2-mercaptoethanol | Completely stable for 6-8 days | [16] |
| ADC with Self-Stabilizing Maleimide | In vitro | Little loss of payload after 7 days | [6] |
| Traditional ADC | In vitro | ~50% payload loss in 3 days | [6] |
References
- 1. d-nb.info [d-nb.info]
- 2. Improving the Stability of Maleimide-Thiol Conjugation for Drug Targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. prolynxinc.com [prolynxinc.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 12. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Stability of Maleimide-Thiol Conjugates
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals who are working with maleimide-thiol conjugation chemistry. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability of these conjugates.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in maleimide-thiol conjugates?
A1: The primary cause of instability in maleimide-thiol conjugates is a retro-Michael reaction.[1][2][3][4] This reaction leads to cleavage of the thiosuccinimide linkage, reforming the original maleimide and thiol. The reformed maleimide can then react with other thiol-containing molecules present in the environment, such as glutathione in a physiological setting, leading to a thiol exchange and loss of the intended conjugate.[1][2] This can result in premature drug release from antibody-drug conjugates (ADCs) and off-target effects.[2][5]
Q2: My maleimide-thiol conjugate is showing signs of degradation. How can I confirm that a retro-Michael reaction and thiol exchange are occurring?
A2: You can monitor the degradation of your conjugate and the formation of exchanged products using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1][6] By incubating your conjugate with a relevant thiol, such as glutathione, and analyzing samples at different time points, you can track the decrease of your conjugate and the appearance of new peaks corresponding to the exchanged product.[1]
Q3: What are the main strategies to improve the stability of maleimide-thiol conjugates?
A3: The main strategies to enhance the stability of maleimide-thiol conjugates and prevent the retro-Michael reaction include:
-
Hydrolysis of the Thiosuccinimide Ring: The thiosuccinimide ring of the conjugate can be hydrolyzed to form a stable, ring-opened product that is no longer susceptible to the retro-Michael reaction.[5][7][8][9]
-
Transcyclization/Thiazine Formation: When a peptide with an N-terminal cysteine is conjugated to a maleimide, a chemical rearrangement can occur, forming a more stable thiazine structure.[10][11]
-
Next-Generation Maleimides: Utilizing maleimide derivatives with specific structural features can increase the stability of the resulting conjugate.[12]
Troubleshooting Guide
Issue: My antibody-drug conjugate (ADC) is prematurely releasing its payload in vivo.
Troubleshooting Steps:
-
Investigate the Linker Chemistry: The instability is likely due to the retro-Michael reaction of the maleimide-thiol linker. The thiosuccinimide bond is susceptible to cleavage by endogenous thiols like glutathione.[1][2]
-
Consider Post-Conjugation Hydrolysis: A common strategy to stabilize the conjugate is to intentionally hydrolyze the thiosuccinimide ring after conjugation.[5][7] This can be achieved by incubating the conjugate in a specific alkaline buffer. However, this requires careful optimization to avoid protein denaturation.[12]
-
Explore N-Substituent Effects: The rate of hydrolysis is influenced by the N-substituent on the maleimide. Electron-withdrawing N-substituents can significantly accelerate the rate of ring-opening hydrolysis.[5][9]
-
Evaluate Next-Generation Maleimides: Consider using maleamic methyl ester-based linkers, which have been shown to form more stable conjugates compared to traditional maleimides.[12]
Issue: I am observing a side reaction when conjugating a maleimide to a peptide with an N-terminal cysteine.
Troubleshooting Steps:
-
Identify the Side Product: The observed side reaction is likely the formation of a thiazine structure through a transcyclization reaction.[4][10][11] This rearrangement is a general reaction for maleimide-conjugated N-terminal cysteine peptides at physiological pH.[13]
-
Characterize the Product: Use LC-MS to confirm the mass of the product, which should correspond to the rearranged thiazine structure.[13]
-
Control the Reaction Conditions: To prevent thiazine formation, you can perform the conjugation reaction under acidic conditions or protect the N-terminal amino group of the cysteine.[11]
-
Leverage the Stability: If the goal is a stable conjugate, the formation of the thiazine structure can be advantageous as it is more stable than the initial thiosuccinimide adduct and less prone to thiol exchange.[10]
Data and Protocols
Quantitative Data Summary
Table 1: Stability of a Transcyclization Product vs. a Standard Thiosuccinimide Adduct
| Compound | Incubation Conditions | % GSH Adduct Formation after 25h | Reference |
| Transcyclization Product (5a) | 10-fold excess GSH, 100 mM PB, pH 7.4, 25°C | Not significant | [1] |
| N-acetylated Thiosuccinimide (5b) | 10-fold excess GSH, 100 mM PB, pH 7.4, 25°C | Distinct formation | [1] |
Table 2: Stability of Maleamic Methyl Ester-based vs. Maleimide-based Conjugates
| Conjugate Type | Incubation Conditions | % Substrate Loss after 21 days | Reference |
| Maleamic Methyl Ester-based (Compound 13) | 100 equiv. GSH, 37°C | 1.8% | [12] |
| Maleimide-based (Compound 14) | 100 equiv. GSH, 37°C | 10% | [12] |
| Maleamic Methyl Ester-based ADC (mil40-12c) | 25 mg/mL albumin, 37°C | ~3.8% payload shedding after 14 days | [12] |
Experimental Protocols
Protocol 1: In Vitro Stability Assay for Maleimide-Thiol Conjugates
Objective: To assess the stability of a maleimide-thiol conjugate in the presence of a competing thiol (e.g., glutathione).
Materials:
-
Maleimide-thiol conjugate of interest
-
Reduced Glutathione (GSH)
-
Phosphate Buffer (PB), 100 mM, pH 7.4
-
HPLC-MS system
Procedure:
-
Prepare a stock solution of the maleimide-thiol conjugate (e.g., 50 µM) in 100 mM phosphate buffer, pH 7.4.[1][6]
-
Prepare a stock solution of GSH (e.g., 500 µM, for a 10-fold excess).
-
Initiate the reaction by mixing the conjugate solution with the GSH solution.
-
Incubate the reaction mixture at a controlled temperature (e.g., 25°C or 37°C).[1][12]
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately analyze the aliquot by HPLC-MS to monitor the disappearance of the parent conjugate and the appearance of the GSH-adduct.
-
Quantify the peak areas to determine the percentage of remaining conjugate and formed GSH-adduct over time.
Protocol 2: Preparation of a Hydrolytically Stabilized Maleimide-Thiol Conjugate
Objective: To increase the stability of a maleimide-thiol conjugate by promoting the hydrolysis of the thiosuccinimide ring.
Materials:
-
Purified maleimide-thiol conjugate
-
Buffer with a slightly alkaline pH (e.g., phosphate buffer, pH 8.0-9.0) - Note: The optimal pH should be determined empirically to maximize hydrolysis while minimizing protein denaturation.
Procedure:
-
After the initial conjugation reaction and purification of the maleimide-thiol adduct, exchange the buffer to a slightly alkaline buffer (e.g., pH 8.0-9.0).
-
Incubate the conjugate at a controlled temperature (e.g., room temperature or 37°C) for a predetermined period (e.g., several hours to overnight). The incubation time should be optimized by monitoring the reaction progress.
-
Monitor the hydrolysis of the thiosuccinimide ring by LC-MS. The hydrolyzed product will have a mass increase of 18 Da (due to the addition of a water molecule).
-
Once the desired level of hydrolysis is achieved, exchange the buffer back to a neutral pH storage buffer (e.g., PBS, pH 7.4).
-
The resulting ring-opened conjugate will be significantly more stable against thiol exchange.[5][8]
Visual Guides
Caption: Instability pathway of maleimide-thiol conjugates.
Caption: Strategies to improve maleimide-thiol conjugate stability.
Caption: Workflow for assessing conjugate stability.
References
- 1. d-nb.info [d-nb.info]
- 2. researchgate.net [researchgate.net]
- 3. Tunable degradation of maleimide-thiol adducts in reducing environments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. prolynxinc.com [prolynxinc.com]
- 6. researchgate.net [researchgate.net]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Improving the stability of thiol-maleimide bioconjugates via the formation of a thiazine structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
how to minimize aggregation during GMBS crosslinking
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize aggregation during GMBS crosslinking experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinker used to covalently link two molecules. It contains two reactive groups: an NHS ester that reacts with primary amines (-NH2) on one molecule, and a maleimide group that reacts with sulfhydryl groups (-SH) on a second molecule. The crosslinking process typically occurs in a two-step reaction, which helps to minimize unwanted polymerization.[1]
Q2: What are the primary causes of protein aggregation during this compound crosslinking?
A2: Protein aggregation during this compound crosslinking can be caused by several factors:
-
Hydrophobic Interactions: Exposure of hydrophobic regions of the protein upon modification can lead to self-association.
-
High Protein Concentration: Increased proximity of protein molecules can promote aggregation.
-
Inappropriate Buffer Conditions: pH and ionic strength can influence protein stability and solubility.
-
Over-crosslinking: Excessive modification of the protein surface can alter its charge and solubility characteristics.[2]
-
Reaction Temperature: Higher temperatures can sometimes lead to protein denaturation and aggregation.[3][4]
Q3: How can I detect and quantify aggregation in my crosslinked sample?
A3: Aggregation can be detected and quantified using several methods:
-
Visual Observation: The presence of turbidity or visible precipitates is a clear indication of aggregation.
-
UV-Visible Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340 nm) can indicate light scattering due to aggregates.
-
Size Exclusion Chromatography (SEC): This is a powerful technique to separate and quantify monomers, dimers, and larger aggregates based on their size.[5][6]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.
Troubleshooting Guide
This guide addresses specific issues that can lead to aggregation during this compound crosslinking and provides solutions to mitigate them.
Issue 1: Protein precipitation is observed immediately after adding the this compound reagent.
This often indicates that the protein is unstable under the initial reaction conditions or that the addition of the DMSO/DMF stock of this compound is causing local protein denaturation.
Solutions:
-
Optimize Buffer Conditions:
-
pH: Maintain a pH between 7.2 and 8.0 for the NHS ester reaction. While the NHS ester reaction is more efficient at higher pH, a slightly lower pH might be necessary to maintain protein stability.
-
Ionic Strength: Adjust the salt concentration (e.g., 150 mM NaCl) to improve protein solubility. Some proteins are more stable at higher ionic strengths, while for others, high salt can promote hydrophobic interactions and aggregation.[7]
-
-
Add Stabilizing Excipients:
Issue 2: Aggregation occurs during the second step of the crosslinking reaction (maleimide reaction).
This may be due to the instability of the maleimide-activated protein intermediate or suboptimal conditions for the sulfhydryl reaction.
Solutions:
-
Control Reaction Temperature: Perform the maleimide reaction at 4°C to slow down the reaction and potential aggregation. While room temperature incubation is faster, lower temperatures can be beneficial for sensitive proteins.[1]
-
Optimize Molar Ratio: Use a molar excess of the sulfhydryl-containing molecule to ensure efficient capture of the maleimide-activated protein and reduce the likelihood of self-reaction.
-
Use a PEGylated Crosslinker: Consider using a crosslinker with a polyethylene glycol (PEG) spacer, such as SM(PEG)n. The PEG chain increases the hydrophilicity of the crosslinker and the resulting conjugate, which can significantly reduce aggregation.[14]
Issue 3: The final purified conjugate shows a high percentage of aggregates.
This suggests that aggregation may be occurring throughout the process and accumulating, or that the purification process itself is inducing aggregation.
Solutions:
-
Quench the Reaction: Stop the crosslinking reaction promptly to prevent over-crosslinking. The maleimide reaction can be quenched by adding an excess of a sulfhydryl-containing compound like DTT or cysteine.
-
Optimize Purification:
-
Perform purification steps at 4°C.
-
Use buffers containing stabilizing excipients (glycerol, arginine/glutamate) during purification.
-
For size exclusion chromatography, ensure the column is equilibrated with a buffer that promotes protein stability.
-
Quantitative Data Summary
The following tables provide a summary of how different experimental parameters can affect this compound crosslinking efficiency and protein aggregation. The data presented are representative and may need to be optimized for specific proteins.
Table 1: Effect of pH on this compound Reaction with Primary Amines
| pH | Relative NHS Ester Reaction Rate | Potential for Aggregation |
| 6.5 | Low | Low |
| 7.5 | Moderate | Moderate |
| 8.5 | High | High |
Table 2: Effect of this compound to Protein Molar Ratio
| Molar Ratio (this compound:Protein) | Crosslinking Efficiency | Risk of Aggregation |
| 5:1 | Low to Moderate | Low |
| 10:1 | Moderate to High | Moderate |
| 20:1 | High | High |
| 50:1 | Very High | Very High |
Table 3: Effect of Temperature on Maleimide Reaction
| Temperature (°C) | Reaction Time | Protein Stability | Risk of Aggregation |
| 4 | 2-4 hours | High | Low |
| 25 (Room Temp) | 30-60 minutes | Moderate | Moderate to High |
| 37 | < 30 minutes | Low | High |
Experimental Protocols
Protocol 1: Standard Two-Step this compound Crosslinking
-
Step 1: Activation of Protein A with this compound
-
Dissolve Protein A (containing primary amines) in a suitable buffer (e.g., PBS, pH 7.2-8.0) to a final concentration of 1-5 mg/mL.
-
Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the this compound stock solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Remove excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Column) equilibrated with a suitable buffer for the next step (e.g., PBS, pH 6.5-7.5).
-
-
Step 2: Conjugation with Protein B
-
Immediately add the maleimide-activated Protein A to a solution of Protein B (containing a free sulfhydryl group). A 1.1- to 5-fold molar excess of Protein B is recommended.
-
Incubate the reaction for 1-2 hours at room temperature or 4 hours to overnight at 4°C.
-
Quench the reaction by adding a final concentration of 10-50 mM DTT or cysteine and incubating for 15 minutes at room temperature.
-
Purify the conjugate using an appropriate chromatography method (e.g., size exclusion chromatography).
-
Protocol 2: Minimizing Aggregation with Excipients
-
Prepare the reaction buffer (e.g., PBS, pH 7.5) containing 10% (v/v) glycerol.
-
Alternatively, prepare the reaction buffer containing 50 mM L-arginine and 50 mM L-glutamate. Ensure the final pH is adjusted to 7.5.[11]
-
Follow the standard two-step this compound crosslinking protocol using the modified buffer for all steps, including protein dissolution, reaction, and purification.
Protocol 3: Using a PEGylated Crosslinker (SM(PEG)n)
-
Step 1: Activation of Protein A with SM(PEG)n
-
Dissolve Protein A in PBS, pH 7.5, to a concentration of 1-5 mg/mL.
-
Prepare a fresh 10 mM stock solution of SM(PEG)n in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SM(PEG)n stock solution to the Protein A solution.
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess crosslinker using a desalting column equilibrated with PBS, pH 7.0.
-
-
Step 2: Conjugation with Protein B
-
Follow the same procedure as in Protocol 1, Step 2. The PEG spacer will help to keep the conjugate soluble.
-
Visualizations
Caption: Workflow for a typical two-step this compound crosslinking reaction.
Caption: Troubleshooting logic for addressing protein aggregation during crosslinking.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - RO [thermofisher.com]
- 3. Effect of ions on agitation- and temperature-induced aggregation reactions of antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Weak protein interactions and pH- and temperature-dependent aggregation of human Fc1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. The Impact of Glycerol on an Affibody Conformation and Its Correlation to Chemical Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. A simple method for improving protein solubility and long-term stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. utsouthwestern.edu [utsouthwestern.edu]
Technical Support Center: Post-Conjugation Purification of GMBS
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on removing excess N-(γ-Maleimidobutyryloxy)succinimide ester (GMBS) reagent following a conjugation reaction. This crucial purification step ensures the removal of unreacted crosslinker, which can interfere with downstream applications and lead to inaccurate results.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to remove excess this compound reagent after conjugation?
Excess this compound reagent must be removed to prevent unintended crosslinking or modification of other molecules in subsequent experimental steps. Unreacted this compound can also interfere with analytical techniques used to characterize the conjugate, leading to inaccurate assessments of conjugation efficiency and purity.
Q2: What are the most common methods for removing unreacted this compound?
The two most prevalent and effective methods for removing small molecules like this compound from protein conjugates are size exclusion chromatography (in the form of desalting columns) and dialysis.[1][2][3] Both techniques separate molecules based on size, allowing the larger protein conjugate to be isolated from the smaller, unreacted this compound.[3]
Q3: Which method, desalting or dialysis, is better for my experiment?
The choice between a desalting column and dialysis depends on several factors, including your sample volume, the desired speed of purification, and the required final concentration of your conjugate. Desalting is a much faster method, often completed in minutes, but may result in some sample dilution.[2][3] Dialysis is a slower process, typically taking several hours to overnight, but it is a gentler method and can handle larger sample volumes without significant dilution.[1][2][4]
Q4: How can I confirm that all the excess this compound has been removed?
Several analytical techniques can be used to confirm the removal of unreacted this compound. High-Performance Liquid Chromatography (HPLC), particularly size exclusion chromatography (SEC-HPLC), can effectively separate the conjugated protein from the small molecule crosslinker, allowing for quantification of any remaining free this compound.[5] Mass spectrometry can also be employed to analyze the final product and ensure the absence of the unreacted crosslinker's mass.
Q5: What is the expected protein recovery from these purification methods?
Protein recovery can vary depending on the specific protein and the chosen method. Desalting columns typically offer a protein recovery in the range of 70% to >95%.[6][7] Protein loss during dialysis can occur due to non-specific binding to the dialysis membrane, especially with dilute protein samples.[8]
Quantitative Data Summary
The following table provides a comparison of typical performance metrics for desalting columns and dialysis for the removal of excess small molecules like this compound from a protein sample. Please note that these values are estimates and can vary based on the specific protein, buffer conditions, and materials used.
| Feature | Desalting Column (Size Exclusion) | Dialysis |
| Typical Protein Recovery | 70% - >95% | >90% (can be lower with dilute samples) |
| Efficiency of Small Molecule Removal | >95% | >99% (with sufficient buffer exchanges) |
| Processing Time | 5 - 15 minutes | 4 hours - Overnight |
| Sample Dilution | Moderate | Minimal |
| Typical Sample Volume | 2 µL - 4 mL | 10 µL - 250 mL[1] |
| Hands-on Time | Low | Low to Moderate (requires buffer changes) |
Experimental Protocols
Protocol 1: Removal of Excess this compound using a Desalting Spin Column
This protocol is designed for the rapid removal of unreacted this compound from a protein conjugate sample using a commercially available desalting spin column.
Materials:
-
Desalting spin column (e.g., Zeba™ Spin Desalting Columns) with an appropriate molecular weight cut-off (MWCO), typically 7K for most proteins.[9]
-
Reaction mixture containing the protein-GMBS conjugate.
-
Equilibration/final buffer (amine-free).
-
Microcentrifuge.
-
Collection tubes (1.5 mL).
Procedure:
-
Column Preparation:
-
Remove the desalting column's bottom closure and loosen the cap.
-
Place the column into a 1.5 mL collection tube.
-
Centrifuge at 1,500 x g for 1 minute to remove the storage solution.[10]
-
-
Column Equilibration:
-
Place a mark on the side of the column to ensure consistent orientation in the centrifuge.
-
Add 300 µL of your desired amine-free buffer to the top of the resin bed.
-
Centrifuge at 1,500 x g for 1 minute. Discard the flow-through.
-
Repeat the equilibration step two more times, discarding the buffer each time.[10]
-
-
Sample Application and Desalting:
-
Storage:
-
The collected sample is now desalted and contains your purified protein conjugate. Store the sample appropriately. Discard the used column.
-
Protocol 2: Removal of Excess this compound using Dialysis
This protocol describes the removal of unreacted this compound from a protein conjugate sample through dialysis.
Materials:
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K).
-
Reaction mixture containing the protein-GMBS conjugate.
-
Large volume of dialysis buffer (dialysate), at least 200-500 times the sample volume.[11] The buffer should be amine-free.
-
Stir plate and stir bar.
-
Dialysis clamps (if using tubing).
-
Beaker or container large enough to hold the dialysate and the dialysis unit.
Procedure:
-
Membrane Preparation:
-
If using dialysis tubing, cut the desired length and hydrate it in distilled water or dialysis buffer according to the manufacturer's instructions.
-
-
Sample Loading:
-
Secure one end of the dialysis tubing with a clamp.
-
Load your protein conjugate sample into the tubing, leaving some space at the top to allow for potential volume changes.
-
Remove any excess air and seal the other end of the tubing with a second clamp.
-
-
Dialysis:
-
Place the sealed dialysis tubing into the beaker containing the dialysis buffer.
-
Ensure the tubing is fully submerged.
-
Place the beaker on a stir plate and add a stir bar to the buffer (outside the dialysis tubing) to ensure gentle agitation. This maintains the concentration gradient.[4]
-
Perform the dialysis for 1-2 hours at room temperature or 4°C.[11]
-
-
Buffer Exchange:
-
Change the dialysis buffer. A typical procedure involves two buffer changes at 1-2 hour intervals, followed by an overnight dialysis at 4°C.[11]
-
-
Sample Recovery:
-
Carefully remove the dialysis tubing from the buffer.
-
Open one end of the tubing and gently transfer the purified protein conjugate to a clean tube.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Protein Recovery after Desalting | - Protein is smaller than the MWCO of the column.- Non-specific binding of the protein to the column matrix. | - Ensure the protein's molecular weight is significantly larger than the column's MWCO.- For very dilute samples, consider adding a carrier protein like BSA to the sample before desalting. |
| Protein Precipitation during Dialysis | - The buffer composition (pH, ionic strength) is not optimal for protein stability.- The protein concentration is too high.- Rapid change in buffer conditions. | - Screen different buffer conditions (pH, salt concentration) on a small aliquot of the sample to find optimal solubility conditions.[12]- Perform dialysis against a buffer with a gradually decreasing salt concentration.[13]- Consider adding stabilizing agents like glycerol or arginine to the dialysis buffer. |
| Slow Flow Rate in Desalting Column | - Clogged column frit due to particulates in the sample.- Resin bed has become compressed. | - Centrifuge or filter the sample to remove any precipitates before loading onto the column.- Ensure the centrifugation speed does not exceed the manufacturer's recommendation. |
| Incomplete Removal of this compound | - Insufficient buffer exchanges during dialysis.- Sample volume exceeds the capacity of the desalting column. | - Increase the number and/or duration of buffer changes during dialysis.- Ensure the sample volume is within the recommended range for the desalting column. For desalting columns, a second pass through a fresh column can improve removal efficiency. |
| Hydrolysis of the Maleimide Group | - Prolonged incubation in buffers with a pH > 7.5. | - Perform the purification steps at a neutral or slightly acidic pH (6.5-7.5) to maintain the stability of the maleimide group.- If the downstream application allows, the succinimidyl thioether can be intentionally hydrolyzed to form a stable maleamic acid, which can reduce heterogeneity.[14][15] |
Visualizations
Caption: Workflow for this compound conjugation and subsequent purification.
Caption: Decision tree for selecting a purification method.
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Overview of dialysis, desalting, buffer exchange and protein concentration | Thermo Fisher Scientific - US [thermofisher.com]
- 7. tebubio.com [tebubio.com]
- 8. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 9. fishersci.com [fishersci.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 11. home.sandiego.edu [home.sandiego.edu]
- 12. researchgate.net [researchgate.net]
- 13. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 14. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Troubleshooting Non-Cleavable Crosslinkers like GMBS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with non-cleavable crosslinkers. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments using agents like GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (N-γ-maleimidobutyryl-oxysuccinimide ester) is a heterobifunctional crosslinker used to covalently link molecules containing amine and sulfhydryl groups.[1][2][3] It features two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond.[1][4]
-
A maleimide group that reacts with sulfhydryl groups (from cysteine residues) to form a stable thioether bond.[1][]
This dual reactivity allows for the specific and controlled conjugation of biomolecules, a common application being the creation of antibody-drug conjugates (ADCs).[6][7]
Q2: What are the main challenges when using this compound?
The primary challenges associated with this compound and similar crosslinkers include:
-
Hydrolysis: Both the NHS ester and the maleimide group are susceptible to hydrolysis in aqueous solutions, which can significantly reduce conjugation efficiency.[1][8]
-
Low Conjugation Efficiency: This can result from suboptimal reaction conditions, hydrolysis of the reactive groups, or insufficient reactive groups on the biomolecules.
-
Instability of the Thioether Linkage: The thioether bond formed can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiol-containing molecules.[9][10]
-
Side Reactions: The NHS ester can have side reactions with other nucleophilic amino acid residues like tyrosine, serine, and threonine, particularly at higher pH.[11][12][13]
-
Solubility Issues: this compound is not water-soluble and must be dissolved in an organic solvent like DMSO or DMF before being added to the reaction mixture.[1][2]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Step |
| Hydrolysis of NHS Ester | The NHS ester is highly susceptible to hydrolysis, especially at higher pH.[1][4] Its half-life can be as short as 10 minutes at pH 8.6 and 4°C.[4] • Prepare fresh stock solutions of this compound in an anhydrous organic solvent like DMSO or DMF immediately before use.[1] • Avoid aqueous storage of the crosslinker.[8] • Perform the amine reaction at a pH between 7.2 and 7.5 to balance reactivity and hydrolysis.[1] |
| Hydrolysis of Maleimide Group | The maleimide group can also hydrolyze, rendering it unreactive to sulfhydryl groups. This process is accelerated at pH values above 7.5.[1][8] • Perform the maleimide reaction at a pH between 6.5 and 7.5.[1] • Ensure the sulfhydryl-containing molecule is added promptly after the removal of excess this compound from the amine-containing molecule in a two-step protocol. |
| Suboptimal Molar Ratio of Crosslinker | An insufficient amount of crosslinker will result in a low degree of labeling. • Typically, a 10- to 50-fold molar excess of the crosslinker over the amine-containing protein is recommended to achieve sufficient maleimide activation.[1] |
| Insufficient Free Amines or Sulfhydryls | The target protein may not have enough accessible reactive groups. • For sulfhydryls, consider reducing disulfide bonds in proteins like antibodies using a mild reducing agent such as 2-mercaptoethylamine (2-MEA).[1] • To introduce additional sulfhydryls, primary amines can be modified using reagents like N-succinimidyl S-acetylthioacetate (SATA) or 2-iminothiolane (Traut's Reagent).[1] |
| Inhibitory Buffer Components | Buffers containing primary amines (e.g., Tris) or sulfhydryls will compete with the target molecules for reaction with the crosslinker.[14] • Use non-amine, non-sulfhydryl buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer. |
Problem 2: Instability and Deconjugation of the Final Product
| Possible Cause | Troubleshooting Step |
| Retro-Michael Reaction | The thioether bond formed by the maleimide-thiol reaction is reversible and can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in plasma.[9][10] This leads to the loss of the conjugated payload. • After conjugation, consider hydrolyzing the thiosuccinimide ring to form a stable succinamic acid thioether, which is resistant to the retro-Michael reaction.[9][15] This can often be achieved by incubating the conjugate at a slightly elevated pH (around 9.0) for a short period, though conditions should be optimized for each specific conjugate. |
| Instability of the Maleimide Linker Itself | The stability of the maleimide linker can be influenced by adjacent chemical groups. For instance, an adjacent phenyl ring can increase the rate of hydrolysis.[] • For applications requiring high stability, consider using a crosslinker with a more stable maleimide group, such as SMCC, which has a cyclohexane ring that provides steric hindrance.[] |
Quantitative Data Summary
The stability of the reactive groups of this compound is highly dependent on pH. The following table summarizes the optimal pH ranges for the reactions.
| Reactive Group | Target | Optimal pH Range for Reaction | Conditions to Avoid |
| NHS Ester | Primary Amines (-NH₂) | 7.0 - 9.0[1] (7.2-7.5 recommended for balance)[1] | pH > 8.5 (rapid hydrolysis),[4] amine-containing buffers (e.g., Tris) |
| Maleimide | Sulfhydryls (-SH) | 6.5 - 7.5[1] | pH > 7.5 (hydrolysis and loss of specificity),[1] sulfhydryl-containing buffers |
The half-life of NHS esters in aqueous solution is a critical factor.
| pH | Temperature | Half-life of NHS Ester |
| 7.0 | 0°C | 4 - 5 hours[4] |
| 8.6 | 4°C | 10 minutes[4] |
Experimental Protocols
Two-Step Crosslinking of an Antibody with an Enzyme
This protocol describes the conjugation of an antibody (containing amines) to an enzyme (containing sulfhydryls) using this compound.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.2-7.5)
-
Enzyme with free sulfhydryl groups
-
This compound
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., 0.1 M phosphate, 150 mM NaCl, pH 7.2)
-
Desalting column
Procedure:
-
Preparation of this compound: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[1]
-
Antibody Modification (Amine Reaction): a. Dissolve the antibody in Conjugation Buffer at a concentration of 5-10 mg/mL. b. Add a 10- to 20-fold molar excess of the 10 mM this compound solution to the antibody solution. c. Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[1]
-
Removal of Excess Crosslinker: a. Remove the unreacted this compound using a desalting column equilibrated with Conjugation Buffer.[1] This step is crucial to prevent the NHS ester from reacting with the sulfhydryl-containing enzyme.
-
Enzyme Conjugation (Sulfhydryl Reaction): a. Immediately add the maleimide-activated antibody from the desalting column to the sulfhydryl-containing enzyme. The molar ratio of antibody to enzyme should be optimized based on the desired final product. b. Incubate for 30 minutes at room temperature or 2 hours at 4°C.[1] The reaction can often be left overnight at 4°C.
-
Stopping the Reaction and Purification: The reaction is typically stopped by the removal of unreacted enzyme or by quenching the maleimide groups with a small molecule thiol like cysteine if necessary. The final conjugate can be purified by size-exclusion chromatography.
Visualizations
Reaction Scheme and Potential Side Reactions of this compound
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. cyanagen.com [cyanagen.com]
- 3. This compound crosslinker — CF Plus Chemicals [cfplus.cz]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 6. nbinno.com [nbinno.com]
- 7. Noncleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. vectorlabs.com [vectorlabs.com]
- 9. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates | Semantic Scholar [semanticscholar.org]
- 10. creativepegworks.com [creativepegworks.com]
- 11. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 13. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]
- 14. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 15. prolynxinc.com [prolynxinc.com]
reaction condition optimization to minimize hydrolysate formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of hydrolysates during chemical reactions.
Troubleshooting Guides
Issue 1: Significant Hydrolysate Formation Observed During Reaction
Initial Assessment:
-
Identify the Hydrolysis-Prone Functionality: Determine which functional group in your starting material or product is susceptible to hydrolysis (e.g., ester, amide, silyl ether, protecting groups like Boc or Fmoc).
-
Analyze Reaction Conditions: Review the current reaction parameters: pH, temperature, solvent, catalyst, and reaction time.
-
Quantify Hydrolysate Formation: Use an appropriate analytical technique to determine the percentage of hydrolysate being formed. This will serve as a baseline for optimization.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing significant hydrolysate formation.
Corrective Actions and Optimization Strategies:
| Parameter | Recommended Action | Rationale |
| pH | Maintain a neutral or slightly acidic/basic pH by using a buffer. | Both strong acids and bases can catalyze hydrolysis.[1][2][3] The optimal pH depends on the specific substrate. |
| Temperature | Conduct the reaction at the lowest feasible temperature. | The rate of hydrolysis generally increases with temperature.[4][5] |
| Catalyst | If using a catalyst, screen for one with higher selectivity for the desired reaction over hydrolysis. Optimize catalyst loading to the minimum effective amount. | Some catalysts can also promote hydrolysis. Using a more selective catalyst can minimize this side reaction. |
| Water Content | Use anhydrous solvents and reagents. Consider the use of a drying agent (e.g., molecular sieves) if water is a known byproduct or contaminant. | Water is a reactant in hydrolysis, so minimizing its presence can significantly reduce the formation of hydrolysates. |
| Reaction Time | Monitor the reaction progress closely and quench it as soon as the desired conversion is achieved. | Prolonged reaction times can lead to increased hydrolysis of the product. |
Issue 2: Hydrolysis of Protecting Groups During Synthesis
Commonly Affected Protecting Groups:
-
Silyl Ethers (e.g., TMS, TES, TBS, TIPS): Prone to hydrolysis under acidic or basic conditions.
-
tert-Butoxycarbonyl (Boc): Labile to strong acids.[6][7][8][9]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): Labile to basic conditions.[6]
Troubleshooting Strategies for Protecting Group Instability:
| Protecting Group | Problem | Recommended Solution |
| Silyl Ethers | Unexpected deprotection during acidic workup. | Neutralize the reaction mixture carefully with a weak base (e.g., saturated NaHCO₃ solution) at low temperature. |
| Deprotection during purification on silica gel. | Deactivate the silica gel with a small amount of a non-polar solvent containing triethylamine. Alternatively, use a less acidic stationary phase like alumina. Consider using a more robust silyl ether. | |
| Boc Group | Premature deprotection in the presence of a Lewis acid or protic acid. | Use a milder Lewis acid or a non-protic solvent. If a protic acid is necessary, consider a more acid-stable protecting group. |
| Fmoc Group | Unwanted removal by basic reagents or amines in the reaction mixture. | Ensure all reagents are free of basic impurities. If an amine is a necessary reagent, consider using a protecting group that is stable to bases. |
Relative Stability of Common Silyl Ethers to Hydrolysis:
| Condition | Stability Order (Least Stable > Most Stable) |
| Acidic | TMS < TES < TBDMS < TIPS < TBDPS[10][11] |
| Basic | TMS < TES < TBDMS ≈ TBDPS < TIPS[10] |
Frequently Asked Questions (FAQs)
Q1: How can I quantify the amount of hydrolysate in my reaction mixture?
A1: Several analytical methods can be used to quantify hydrolysate formation. The choice of method depends on the nature of your product and the hydrolysate. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the desired product from the hydrolysate.
-
Gas Chromatography (GC): Suitable for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for quantitative analysis by integrating the signals of the product and the hydrolysate.
-
Spectrophotometric Assays: Methods like the TNBS or OPA assay can be used to quantify the formation of primary amines, which are often a product of amide hydrolysis.
Q2: My target molecule is an ester. What are the key factors to consider to prevent its hydrolysis?
A2: The key factors to control are pH, temperature, and water content. Ester hydrolysis is catalyzed by both acids and bases.[1][12][13][14] Therefore, maintaining a neutral pH is crucial. Running the reaction at a lower temperature and using anhydrous solvents will also significantly minimize hydrolysis.
Q3: I am performing a peptide synthesis and observing significant side products due to hydrolysis. What can I do?
A3: Hydrolysis can be a significant issue in peptide synthesis, leading to truncated or modified peptides. To minimize this:
-
Optimize Coupling Reagents: Use highly efficient coupling reagents to ensure rapid amide bond formation, minimizing the time the activated carboxylic acid is exposed to potential hydrolysis.
-
Control pH: Maintain the optimal pH for the coupling reaction to proceed efficiently without promoting hydrolysis of activated esters or protecting groups.[15]
-
Anhydrous Conditions: Use high-purity, anhydrous solvents and reagents to minimize the presence of water.
-
Protecting Group Strategy: Choose protecting groups that are stable to the reaction conditions used for coupling and deprotection of other groups.[6][16][17][18]
Q4: Can the choice of solvent influence the rate of hydrolysis?
A4: Yes, the solvent can have a significant impact. Protic solvents, especially water, can participate in the hydrolysis reaction. Using aprotic, anhydrous solvents is generally recommended to minimize hydrolysate formation. The polarity of the solvent can also influence the rate of hydrolysis by affecting the stability of the transition state.
Experimental Protocols
Protocol 1: Quantification of Primary Amines using the TNBS Assay
This protocol is adapted from Thermo Fisher Scientific and is suitable for determining the extent of amide bond hydrolysis by quantifying the released primary amines.[6]
Materials:
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
TNBSA (2,4,6-Trinitrobenzenesulfonic acid) Solution: 0.01% (w/v) in Reaction Buffer (prepare fresh)
-
10% (w/v) Sodium Dodecyl Sulfate (SDS) solution
-
1 N Hydrochloric Acid (HCl)
Procedure:
-
Prepare samples at a concentration of 20-200 µg/mL in the Reaction Buffer.
-
To 0.5 mL of the sample solution, add 0.25 mL of the 0.01% TNBSA solution and mix well.
-
Incubate the mixture at 37°C for 2 hours.
-
Stop the reaction by adding 0.25 mL of 10% SDS and 0.125 mL of 1 N HCl.
-
Measure the absorbance of the solution at 335 nm using a spectrophotometer.
-
Quantify the amount of primary amines by comparing the absorbance to a standard curve prepared using a known concentration of an amino acid (e.g., glycine).
Protocol 2: Quantification of Primary Amines using the OPA Assay
This protocol is a general guideline for the o-phthaldialdehyde (OPA) assay, which is another sensitive method for quantifying primary amines.
Materials:
-
Borate Buffer: 0.1 M, pH 9.5
-
OPA Reagent: Dissolve OPA in ethanol and add a thiol (e.g., 2-mercaptoethanol or 3-mercaptopropionic acid). The final solution should be prepared in the borate buffer.
-
Sample solution containing primary amines.
Procedure:
-
Prepare the OPA reagent. This reagent is light-sensitive and should be prepared fresh.
-
Mix a small volume of the sample with the OPA reagent in a cuvette or microplate well.
-
Allow the reaction to proceed for a few minutes at room temperature in the dark.
-
Measure the fluorescence with an excitation wavelength of approximately 340 nm and an emission wavelength of around 455 nm.
-
Quantify the primary amine concentration by comparing the fluorescence intensity to a standard curve prepared with a known concentration of an amino acid.
Signaling Pathways and Workflows
Acid-Catalyzed Ester Hydrolysis Mechanism
Caption: Mechanism of acid-catalyzed ester hydrolysis.
Base-Catalyzed Amide Hydrolysis Workflow
Caption: Workflow for base-catalyzed amide hydrolysis.
References
- 1. Pharmaceutical impurities: Combatting pharma’s elusive threat | Article | Chemistry World [chemistryworld.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The effects of hydrolysis condition on antioxidant activity of protein hydrolyzate from quinoa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications and analysis of hydrolysates in animal cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 11. Silyl ether - Wikipedia [en.wikipedia.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. americanjournal.org [americanjournal.org]
- 16. Protective Groups [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. books.rsc.org [books.rsc.org]
Validation & Comparative
Confirming Successful GMBS Conjugation: A Comparative Guide to Mass Spectrometry and Alternative Methods
For researchers and drug development professionals, the successful conjugation of molecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The use of heterobifunctional crosslinkers like GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) allows for the precise coupling of amine- and sulfhydryl-containing molecules. However, confirming the success and efficiency of this conjugation is paramount. This guide provides a detailed comparison of mass spectrometry and other common techniques for this purpose, complete with experimental protocols and data presentation.
Comparison of Confirmation Methods
Mass spectrometry stands out as a powerful tool for confirming this compound conjugation due to its ability to provide direct evidence of the covalent linkage and to quantify the extent of conjugation. However, other methods like Hydrophobic Interaction Chromatography (HIC) and UV-Vis Spectroscopy offer alternative or complementary information.
| Feature | Mass Spectrometry (MS) | Hydrophobic Interaction Chromatography (HIC) | UV-Vis Spectroscopy |
| Principle | Measures the mass-to-charge ratio of ionized molecules, allowing for the detection of mass shifts corresponding to the addition of the crosslinker and conjugated molecule. | Separates molecules based on their hydrophobicity. Conjugation with a hydrophobic molecule increases the hydrophobicity of the protein, leading to a longer retention time. | Measures the absorbance of light by a sample. Can be used to determine the concentration of the protein and, in some cases, the conjugated molecule, allowing for an estimation of the conjugation ratio. |
| Information Provided | Direct confirmation of covalent bond formation, precise mass of the conjugate, determination of conjugation sites (with peptide mapping), and calculation of conjugation efficiency. | Indirect confirmation of conjugation, estimation of the distribution of different conjugation species (e.g., drug-to-antibody ratio).[1][2][3][4][5] | Indirect estimation of conjugation ratio based on the absorbance properties of the protein and the conjugated molecule.[6][7][8][9] |
| Quantitative Data | - Expected Mass Shift: The covalent attachment of this compound to a protein, followed by reaction with a sulfhydryl-containing molecule, results in a mass increase of 165.19 Da (C9H11NO2). This is calculated from the molecular weight of this compound (280.23 Da) minus the mass of the N-hydroxysuccinimide leaving group (115.04 Da). - Conjugation Efficiency: Can be calculated by comparing the peak intensities of the conjugated and unconjugated protein in the mass spectrum. | - Drug-to-Antibody Ratio (DAR): The relative peak areas of the different species in the chromatogram can be used to calculate the average number of molecules conjugated to the protein.[1][4] | - Conjugation Ratio: Determined by measuring the absorbance at two different wavelengths (e.g., 280 nm for the protein and another wavelength for the conjugated molecule) and using the Beer-Lambert law.[10] |
| Advantages | High specificity and sensitivity, provides detailed structural information. | Relatively simple and robust, good for routine analysis of conjugation heterogeneity.[3] | Rapid and inexpensive, requires minimal sample preparation. |
| Limitations | Requires specialized instrumentation and expertise, can be affected by sample complexity and the presence of contaminants. | Indirect method, resolution may not be sufficient to separate all conjugation species, not suitable for all types of conjugates. | Indirect and less precise than MS or HIC, requires that the conjugated molecule has a distinct absorbance spectrum from the protein. |
Experimental Protocols
I. This compound Conjugation Protocol (Two-Step)
This protocol describes a common two-step method for conjugating an amine-containing protein to a sulfhydryl-containing molecule using this compound.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
This compound crosslinker
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic Solvent: Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column
Procedure:
-
Preparation of Reagents:
-
Dissolve the Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Dissolve this compound in DMSO or DMF to a concentration of 10 mM immediately before use.
-
-
Activation of Protein-NH2 with this compound:
-
Add a 10- to 20-fold molar excess of the dissolved this compound to the Protein-NH2 solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Removal of Excess this compound:
-
Remove non-reacted this compound using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Molecule-SH:
-
Immediately add the sulfhydryl-containing molecule (Molecule-SH) to the activated protein solution. A 1.5- to 2-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.
-
-
Quenching of Reaction (Optional):
-
The reaction can be stopped by adding a small molecule containing a free sulfhydryl group, such as cysteine or β-mercaptoethanol, to a final concentration of 10-50 mM.
-
-
Purification of the Conjugate:
-
The final conjugate can be purified from excess unreacted molecules using size-exclusion chromatography (SEC) or dialysis.
-
II. Confirmation of this compound Conjugation by Mass Spectrometry (Bottom-Up Approach)
This protocol outlines a general workflow for confirming this compound conjugation using a bottom-up proteomics approach.
Materials:
-
This compound-conjugated protein sample
-
Denaturation Buffer: 8 M Urea in 100 mM Tris-HCl, pH 8.5
-
Reducing Agent: 10 mM Dithiothreitol (DTT)
-
Alkylation Agent: 55 mM Iodoacetamide (IAA)
-
Protease: Trypsin (MS-grade)
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0
-
Quenching Solution: 0.1% Trifluoroacetic acid (TFA)
-
C18 spin column for desalting
-
Mass spectrometer (e.g., ESI-QTOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Denature the conjugated protein sample by diluting it in Denaturation Buffer.
-
Reduce the disulfide bonds by adding DTT and incubating for 30 minutes at 37°C.
-
Alkylate the free cysteine residues by adding IAA and incubating for 20 minutes in the dark at room temperature.
-
Quench the alkylation reaction by adding an excess of DTT.
-
Exchange the buffer to Digestion Buffer using a desalting column.
-
-
Proteolytic Digestion:
-
Add trypsin to the protein sample at a 1:50 (w/w) ratio.
-
Incubate overnight at 37°C.
-
Stop the digestion by adding TFA to a final concentration of 0.1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides in a solution of 50-80% acetonitrile with 0.1% formic acid.
-
Dry the eluted peptides in a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in 0.1% formic acid.
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein.
-
Include a variable modification in the search parameters corresponding to the mass of the reacted this compound crosslinker on lysine residues (mass addition of 165.19 Da).
-
Successful conjugation will be confirmed by the identification of peptides containing this modification.
-
Visualizing the Workflow
Caption: Workflow for this compound conjugation and confirmation by mass spectrometry.
Logical Pathway for Data Interpretation
Caption: Decision pathway for interpreting mass spectrometry data to confirm this compound conjugation.
References
- 1. This compound Crosslinker 100 mg - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]
- 2. cyanagen.com [cyanagen.com]
- 3. This compound Crosslinking Reagent 1 gram - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]
- 4. This compound crosslinker — CF Plus Chemicals [cfplus.cz]
- 5. Thermo Scientific™ this compound (N-γ-maleimidobutyryl-oxysuccinimide ester) | Fisher Scientific [fishersci.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Sample Preparation | Stanford University Mass Spectrometry [mass-spec.stanford.edu]
- 8. A Critical Review of Bottom-Up Proteomics: The Good, the Bad, and the Future of This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Crosslinking Workflows | Thermo Fisher Scientific - US [thermofisher.com]
A Comparative Guide to Analytical Techniques for Characterizing GMBS Conjugates
The development and quality control of antibody-drug conjugates (ADCs) prepared using N-succinimidyl 4-maleimidobutyrate (GMBS) or similar maleimide-based linkers rely on a suite of analytical techniques to ensure their efficacy and safety. These methods are crucial for determining critical quality attributes such as the drug-to-antibody ratio (DAR), the distribution of different drug-loaded species, and the overall stability of the conjugate. This guide provides a comparative overview of the most common analytical techniques used for characterizing this compound and other cysteine-linked ADCs, complete with experimental data and detailed protocols.
Overview of Key Analytical Techniques
The characterization of this compound conjugates typically involves a combination of chromatographic and spectrometric methods. Each technique offers unique insights into the molecular properties of the ADC. The primary methods include Hydrophobic Interaction Chromatography (HIC), Size Exclusion Chromatography (SEC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Mass Spectrometry (MS), and UV-Vis Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical technique depends on the specific quality attribute being assessed. The following table summarizes the primary applications and performance characteristics of each method.
| Technique | Primary Application | Information Provided | Advantages | Limitations |
| Hydrophobic Interaction Chromatography (HIC) | DAR determination and distribution of drug-loaded species.[1][2][3][4] | Separation of species with different numbers of conjugated drugs.[1][4] | Mild, non-denaturing conditions preserve the native protein structure.[2][3] | Incompatible with MS due to high salt concentrations.[4] Cannot separate positional isomers.[4] |
| Size Exclusion Chromatography (SEC) | Analysis of aggregation and fragmentation.[5][6] | Quantifies high molecular weight species (aggregates) and fragments.[5][7] | Can be coupled with MS for direct mass measurement of species.[8][9][10] | Hydrophobic interactions with the column can affect retention time.[5] |
| Reversed-Phase HPLC (RP-HPLC) | Separation of light and heavy chains with different drug loads.[5] | Quantifies drug distribution on antibody subunits.[5] | High resolution for separating subunits. | Denaturing conditions (low pH, high organic solvent) disrupt the native protein structure.[5] |
| Mass Spectrometry (MS) | Direct measurement of DAR and identification of drug-loaded species.[11][12][13] | Provides precise molecular weight of the intact ADC and its subunits.[13] | High sensitivity and accuracy for DAR determination.[13] | Can be complex to interpret spectra from heterogeneous mixtures. |
| UV-Vis Spectroscopy | Determination of average DAR.[5][14] | Calculates the average number of drugs per antibody.[5] | Simple and rapid method.[5][15] | Provides only an average DAR, not the distribution.[5] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible data. Below are representative protocols for the key analytical techniques.
HIC is a reference technique for separating ADC molecules based on their hydrophobicity, which increases with the number of conjugated drug molecules.[1][4]
-
Instrumentation: A bio-inert HPLC system is recommended due to the corrosive nature of the high-salt mobile phases.[1]
-
Column: A column with a hydrophobic stationary phase (e.g., butyl or phenyl).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0).[4]
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with a small percentage of isopropanol).[1]
-
Gradient: A linear gradient from high salt to low salt to elute the ADC species.
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different drug-loaded species.[5]
SEC separates molecules based on their size, making it ideal for detecting aggregates and fragments.[16]
-
Column: A silica-based column with a hydrophilic stationary phase.
-
Mobile Phase: A buffer that minimizes non-specific interactions, such as phosphate-buffered saline (PBS) or a buffer containing an organic modifier like acetonitrile.[5][10] The United States Pharmacopeia (USP) describes a method using a high salt concentration in the eluent.[17]
-
Flow Rate: A constant flow rate appropriate for the column dimensions.
-
Detection: UV absorbance at 280 nm.[7]
-
Data Analysis: Quantification of the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
RP-HPLC is used under denaturing conditions to separate the light and heavy chains of the antibody, allowing for the determination of drug distribution at the subunit level.[5]
-
Instrumentation: An HPLC or UHPLC system.
-
Column: A C4, C8, or C18 reversed-phase column.
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A gradient from low to high organic solvent concentration.
-
Sample Preparation: The ADC is typically reduced with a reducing agent like dithiothreitol (DTT) to separate the heavy and light chains prior to injection.[14]
-
Detection: UV absorbance at 280 nm.
-
Data Analysis: The peak areas of the different chain species (e.g., light chain with 0 or 1 drug, heavy chain with 0, 1, 2, or 3 drugs) are used to calculate the average DAR.[5]
MS provides a direct measurement of the molecular weight of the ADC and its components, enabling accurate DAR determination.[13]
-
Instrumentation: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, often coupled with an LC system (LC-MS).[12][13]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for large molecules like ADCs.
-
Sample Preparation: The ADC may be analyzed intact or after reduction of disulfide bonds. Deglycosylation can simplify the mass spectrum.[10]
-
Data Analysis: The raw mass spectrum is deconvoluted to obtain the zero-charge mass of the different species. The average DAR is then calculated based on the relative abundance of each species.[13]
This is a straightforward method for determining the average DAR by measuring the absorbance of the protein and the drug at different wavelengths.[5][15]
-
Instrumentation: A UV-Vis spectrophotometer.
-
Method: The absorbance of the ADC solution is measured at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance.
-
Calculation: The concentrations of the antibody and the drug are determined using their respective extinction coefficients and the Beer-Lambert law. The average DAR is the molar ratio of the drug to the antibody.
Workflow and Signaling Pathway
The overall process of characterizing a this compound conjugate involves a series of steps, from conjugation to final analysis.
Many ADCs utilizing this compound linkers carry payloads like auristatins (e.g., MMAE, MMAF), which are potent microtubule inhibitors.[18][19][20] Upon internalization into a cancer cell, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the cytotoxic drug.[21] The drug then binds to tubulin, disrupting microtubule polymerization and leading to cell cycle arrest and apoptosis.[20][21]
References
- 1. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 2. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. waters.com [waters.com]
- 9. A native SEC-MS workflow and validation for analyzing drug-to-antibody ratio and drug load distribution in cysteine-linked antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. youtube.com [youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. m.youtube.com [m.youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. USP-Compliant Analysis of Antibody Drugs Using Size-Exclusion Chromatography (SEC) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 18. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 19. books.rsc.org [books.rsc.org]
- 20. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 21. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
The Decisive Advantage: Why GMBS Outperforms Homobifunctional Crosslinkers in Bioconjugation
In the intricate world of scientific research and drug development, the precise and controlled linking of molecules is paramount. The choice of a crosslinking agent can be the determining factor in the success of an experiment, influencing everything from the stability of a conjugate to its efficacy in a therapeutic context. While homobifunctional crosslinkers have their applications, heterobifunctional reagents like GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) offer a superior level of control and efficiency, particularly in complex applications such as antibody-drug conjugates (ADCs) and enzyme immunoassays. This guide provides an objective comparison of this compound and homobifunctional crosslinkers, supported by experimental data and detailed protocols.
The fundamental difference between this compound and homobifunctional crosslinkers lies in their reactive ends. Homobifunctional crosslinkers possess two identical reactive groups, leading to a one-step reaction that can result in a heterogeneous mixture of products, including undesirable polymers and self-conjugated molecules.[1][] In contrast, this compound is a heterobifunctional crosslinker, featuring an N-hydroxysuccinimide (NHS) ester at one end and a maleimide group at the other.[3] This allows for a sequential, two-step conjugation process, significantly reducing the formation of unwanted byproducts and enabling the creation of well-defined bioconjugates.[4]
Quantitative Performance: A Side-by-Side Comparison
The controlled nature of the this compound two-step conjugation process translates into tangible advantages in terms of yield, purity, and the predictability of the final product. While direct comparative studies with exhaustive quantitative data are not always readily available in a single source, the principles of the reaction mechanisms and evidence from various applications allow for a clear comparison.
| Parameter | This compound (Heterobifunctional) | Homobifunctional Crosslinkers (e.g., DSS, Glutaraldehyde) | Supporting Evidence |
| Reaction Control | High: Two-step reaction allows for purification of the activated intermediate, minimizing side reactions. | Low: One-step reaction can lead to a mixture of intramolecular and intermolecular crosslinks, polymerization, and self-conjugation. | [][4] |
| Product Purity | High: Forms well-defined, specific conjugates with a narrow product distribution. | Low to Moderate: Often results in a heterogeneous mixture of products, which may require extensive purification. | [] |
| Conjugation Efficiency & Yield | High for the desired conjugate: The controlled reaction minimizes the loss of reactants to unwanted side products. | Variable: Overall yield may be high, but the yield of the specific desired conjugate can be low due to the formation of polymers and other byproducts. | [] |
| Reproducibility | High: The sequential nature of the reaction leads to more consistent and reproducible results. | Low to Moderate: The random nature of the one-step reaction can lead to batch-to-batch variability. | [] |
| Application in ADCs | Ideal: Enables precise control over the drug-to-antibody ratio (DAR) and the formation of homogeneous ADCs. | Less Suitable: Can lead to heterogeneous ADCs with varying DARs, potentially affecting efficacy and safety. | [][3] |
Experimental Protocols: A Practical Guide
The following protocols provide a detailed methodology for conjugating an antibody to an enzyme (e.g., Horseradish Peroxidase - HRP) using both this compound and a common homobifunctional crosslinker, glutaraldehyde.
Protocol 1: Antibody-HRP Conjugation using this compound (Two-Step Reaction)
This protocol is adapted from standard procedures for heterobifunctional crosslinking.
Materials:
-
Antibody (amine-containing protein)
-
Horseradish Peroxidase (HRP) (sulfhydryl-containing, or modified to contain sulfhydryls)
-
This compound (N-γ-maleimidobutyryl-oxysuccinimide ester)
-
Dimethyl sulfoxide (DMSO)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Desalting column
Procedure:
Step 1: Activation of the Antibody with this compound
-
Dissolve the antibody in Conjugation Buffer to a final concentration of 5-10 mg/mL.
-
Dissolve this compound in DMSO to a concentration of 10 mM.
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, unreacted this compound using a desalting column equilibrated with Conjugation Buffer. The purified, maleimide-activated antibody is now ready for the next step.
Step 2: Conjugation of Maleimide-Activated Antibody to Sulfhydryl-Containing HRP
-
Immediately add the sulfhydryl-containing HRP to the purified maleimide-activated antibody solution. A 1.5- to 2-fold molar excess of HRP over the antibody is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
The resulting antibody-HRP conjugate can be purified from unconjugated HRP and antibody using size-exclusion chromatography.
Protocol 2: Antibody-HRP Conjugation using Glutaraldehyde (Two-Step Homobifunctional Method)
This protocol is based on a widely used method for enzyme-antibody conjugation.[1]
Materials:
-
Antibody
-
Horseradish Peroxidase (HRP)
-
Glutaraldehyde (25% solution)
-
Phosphate Buffer (0.1 M, pH 6.8)
-
Carbonate-Bicarbonate Buffer (0.5 M, pH 9.5)
-
Tris Buffer (0.2 M, pH 7.4)
-
Desalting column
Procedure:
Step 1: Activation of HRP with Glutaraldehyde
-
Dissolve 10 mg of HRP in 0.2 mL of 0.1 M Phosphate Buffer, pH 6.8.
-
Add 0.2 mL of a 2.5% glutaraldehyde solution (diluted from 25% stock in the same buffer).
-
Incubate the mixture for 18 hours at room temperature with gentle stirring.
-
Remove excess glutaraldehyde using a desalting column equilibrated with 0.15 M NaCl. The brown-colored fractions containing the activated HRP are collected.
Step 2: Conjugation of Activated HRP to Antibody
-
Mix 1 mL of the activated HRP solution with 1 mL of the antibody solution (5 mg/mL in 0.15 M NaCl).
-
Add 0.1 mL of 0.5 M Carbonate-Bicarbonate Buffer, pH 9.5, to raise the pH and facilitate the reaction.
-
Incubate the mixture for 24 hours at 4°C with gentle stirring.
-
To quench the reaction and block any remaining aldehyde groups, add 0.1 mL of 0.2 M Tris Buffer, pH 7.4, and incubate for an additional 2 hours at 4°C.
-
The conjugate can be purified by dialysis or size-exclusion chromatography to remove unconjugated enzyme and antibody.
Visualizing the Workflow: this compound vs. Homobifunctional Crosslinking
The following diagrams, generated using Graphviz, illustrate the key differences in the experimental workflows.
Conclusion
For researchers, scientists, and drug development professionals seeking precision, control, and high-quality results in their bioconjugation strategies, this compound and other heterobifunctional crosslinkers present a clear advantage over their homobifunctional counterparts. The ability to perform a sequential, two-step reaction minimizes the formation of undesirable byproducts, leading to higher purity, better-defined conjugates, and more reproducible outcomes. While homobifunctional crosslinkers may be suitable for simpler applications, the demands of modern biotechnology, particularly in the development of targeted therapeutics like ADCs, necessitate the superior control offered by this compound. By understanding the fundamental differences in their mechanisms and performance, researchers can make informed decisions to optimize their experimental designs and achieve their desired outcomes with greater efficiency and reliability.
References
alternatives to N-(gamma-Maleimidobutyryloxy)succinimide for protein crosslinking
A Comparative Guide to Alternatives for GMBS in Protein Crosslinking
For researchers, scientists, and drug development professionals, the covalent linkage of proteins is a cornerstone technique for creating novel conjugates, from antibody-drug conjugates (ADCs) to diagnostic reagents. N-(gamma-Maleimidobutyryloxy)succinimide (this compound) is a well-established heterobifunctional crosslinker, valued for its ability to connect amine- and sulfhydryl-containing molecules.[1][2][3] However, the specific characteristics of the linker—such as its length, rigidity, cleavability, and the stability of the resulting bond—can significantly influence the efficacy, stability, and immunogenicity of the final conjugate. This guide provides an objective comparison of viable alternatives to this compound, supported by experimental data and detailed protocols to aid in the selection of the optimal crosslinking strategy.
Comparing Heterobifunctional and Zero-Length Crosslinkers
Crosslinkers are broadly categorized by the functional groups they target and the nature of the spacer arm that connects them. This compound belongs to the popular NHS-ester/maleimide class, which forms stable thioether bonds.[1] Alternatives offer different spacer arm lengths, reactive groups, and functionalities like cleavability or the absence of a spacer altogether ("zero-length" crosslinkers).
Data Presentation: Comparison of Key Crosslinking Reagents
The table below summarizes the quantitative and qualitative features of this compound and its primary alternatives. This allows for a direct comparison of their chemical properties and suitability for different applications.
| Feature | This compound / Sulfo-GMBS | SMCC / Sulfo-SMCC | SPDP / Sulfo-LC-SPDP | SIA / Sulfo-SIA | EDC + NHS/Sulfo-NHS |
| Reagent Type | Heterobifunctional | Heterobifunctional | Heterobifunctional, Cleavable | Heterobifunctional | Zero-Length Crosslinker |
| Reactive Group 1 | NHS-Ester | NHS-Ester | NHS-Ester | NHS-Ester | Activates Carboxyls |
| Targets Group 1 | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Carboxyls (-COOH) |
| Reactive Group 2 | Maleimide | Maleimide | Pyridyldithiol | Iodoacetyl | Forms Amine-Reactive Intermediate |
| Targets Group 2 | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Sulfhydryls (-SH) | Primary Amines (-NH₂) |
| Spacer Arm Length (Å) | 7.3[3] | 8.3[4] | 6.8 | 1.5[5][6] | 0[7][8][9] |
| Resulting Covalent Bond | Stable Thioether | Stable Thioether | Cleavable Disulfide | Stable Thioether | Stable Amide |
| Cleavable? | No | No | Yes (via reduction, e.g., DTT)[10] | No | No |
| Water Soluble Version? | Yes (Sulfo-GMBS)[1] | Yes (Sulfo-SMCC)[4] | Yes (Sulfo-LC-SPDP)[10] | Yes (Sulfo-SIA)[6] | Yes (EDC & Sulfo-NHS are water-soluble)[11] |
| Optimal Reaction pH | Amine: 7-9; Sulfhydryl: 6.5-7.5[1] | Amine: 7-9; Sulfhydryl: 6.5-7.5[4] | Amine: 7-9; Sulfhydryl: 7-8[12][10] | Amine: 7-9; Sulfhydryl: 7.2-8.5 | Activation: 4.5-7.2; Coupling: 7-8[13] |
In-Depth Look at this compound Alternatives
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
SMCC and its water-soluble analog, Sulfo-SMCC, are among the most common alternatives to this compound.[4] They share the same NHS-ester and maleimide reactive ends but feature a slightly longer spacer arm that includes a cyclohexane ring. This ring structure enhances the stability of the maleimide group, reducing its susceptibility to hydrolysis compared to linkers without it.[4] This increased stability allows for the creation of maleimide-activated intermediates that can be stored for later use.[4]
SPDP (Succinimidyl 3-(2-pyridyldithio)propionate)
SPDP introduces a critical functional difference: cleavability. Instead of a maleimide, it has a pyridyldithiol group that reacts with sulfhydryls to form a disulfide bond.[12][14][15] This bond can be readily cleaved by reducing agents like dithiothreitol (DTT), allowing for the release of the conjugated molecules.[12][10] This feature is invaluable for applications requiring the release of a payload within a reducing environment (such as inside a cell) or for affinity purification protocols where the bound protein needs to be recovered. The reaction also releases pyridine-2-thione, which can be quantified by measuring absorbance at 343 nm to monitor the reaction progress.[12][10][16]
SIA (Succinimidyl Iodoacetate)
For applications where a minimal spacer length is critical, SIA is an excellent alternative.[17][5][6] It is one of the shortest heterobifunctional crosslinkers, with a spacer arm of only 1.5 Å.[17][5][6] Instead of a maleimide, SIA uses an iodoacetyl group to react with sulfhydryl residues, forming a stable thioether bond.[17] The shorter linker can be advantageous in structural studies or when minimizing potential immunogenicity of the linker itself is a concern.[18] However, the short length may not be suitable for all protein pairs if steric hindrance is an issue.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
EDC represents a fundamentally different approach as a "zero-length" crosslinker.[7][8][11][19] It facilitates the direct formation of a stable amide bond between a carboxyl group (from aspartic or glutamic acid) and a primary amine (from lysine) without becoming part of the final linkage.[11][13] For higher efficiency and to create a more stable amine-reactive intermediate, EDC is almost always used in combination with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[11] This method is ideal for mimicking native peptide bonds and is widely used when it is crucial to avoid introducing a non-native linker structure.[8][9]
Experimental Protocols
Protocol 1: General Two-Step Heterobifunctional Crosslinking
This protocol is a general guideline for crosslinkers like Sulfo-SMCC or Sulfo-GMBS, where an amine-containing protein is first activated and then conjugated to a sulfhydryl-containing protein.[1][4]
Methodology:
-
Protein Activation: Dissolve the protein containing primary amines (Protein 1) in a suitable amine-free buffer such as PBS at pH 7.2-7.5. Add a 10- to 50-fold molar excess of the water-soluble crosslinker (e.g., Sulfo-SMCC). Incubate the reaction for 30-60 minutes at room temperature.
-
Removal of Excess Crosslinker: To prevent unwanted side reactions, immediately remove non-reacted crosslinker using a desalting column or dialysis, exchanging the buffer to one suitable for the second reaction step.
-
Conjugation: Add the sulfhydryl-containing molecule (Protein 2) to the now maleimide-activated Protein 1. The molar ratio should be optimized for the specific application. Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching and Purification: The reaction can be stopped by quenching excess maleimide groups with a thiol-containing compound like cysteine. The final protein conjugate is then purified from unreacted components using an appropriate chromatography method, such as size-exclusion chromatography.
Protocol 2: Zero-Length Crosslinking with EDC and Sulfo-NHS
This protocol, adapted from the method described by Grabarek and Gergely, outlines the sequential coupling of two proteins using EDC to form a direct amide bond.[13]
Methodology:
-
Carboxyl Activation: Dissolve the protein with available carboxyl groups (Protein 1) in an amine- and carboxylate-free buffer, such as MES buffer, at a pH of 4.5-6.0. Add EDC (to a final concentration of ~2mM) and Sulfo-NHS (~5mM).[13] Incubate for 15 minutes at room temperature.
-
Quench EDC: Add 2-mercaptoethanol to a final concentration of 20mM to quench the EDC and prevent it from reacting with the second protein.[13]
-
Buffer Exchange (Optional): To ensure optimal pH for the next step and remove excess reagents, perform a buffer exchange into PBS or a similar buffer at pH 7.2-7.5 using a desalting column.
-
Amine Coupling: Add the amine-containing protein (Protein 2) to the activated Protein 1, typically at an equimolar ratio.[13] Allow the proteins to react for 2 hours at room temperature.
-
Reaction Quench: Stop the reaction by adding hydroxylamine to a final concentration of 10mM.[13]
-
Purification: Purify the final conjugate using a desalting column or other chromatographic methods to remove reaction byproducts and uncoupled proteins.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound Crosslinker 100 mg - N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) - ProteoChem [proteochem.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. SIA Crosslinker|CAS 39028-27-8|DC Chemicals [dcchemicals.com]
- 6. N-Succinimidyl iodoacetate (SIA) [proteochem.com]
- 7. Zero-Length Crosslinkers - EDC-HCl, Sulfo-NHS & NHS [proteochem.com]
- 8. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced identification of zero-length chemical crosslinks using label-free quantitation and high-resolution fragment ion spectra - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. What is SPDP Crosslinker? | AxisPharm [axispharm.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cross-Linker SPDP | CAS 68181-17-9 Dojindo [dojindo.com]
- 16. glpbio.com [glpbio.com]
- 17. covachem.com [covachem.com]
- 18. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Insights on Chemical Crosslinking Strategies for Proteins - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: GMBS vs. Sulfo-GMBS in Bioconjugation
For researchers, scientists, and drug development professionals, the choice of a crosslinking agent is a critical step in the design of effective bioconjugates. This guide provides an objective performance comparison of two widely used heterobifunctional crosslinkers: GMBS (N-γ-Maleimidobutyryl-oxysuccinimide ester) and its sulfonated analogue, Sulfo-GMBS. By examining their chemical properties, reaction efficiencies, and practical applications, this document aims to equip researchers with the knowledge to select the optimal reagent for their specific experimental needs.
At their core, both this compound and Sulfo-GMBS are amine-to-sulfhydryl crosslinkers, featuring an NHS ester reactive group that targets primary amines (like those on lysine residues) and a maleimide group that reacts with sulfhydryl groups (such as those on cysteine residues). This dual reactivity allows for the precise and covalent linkage of two different biomolecules. The fundamental distinction between the two lies in their solubility: Sulfo-GMBS possesses a sulfonate group that renders it water-soluble, whereas this compound is hydrophobic and requires an organic solvent for dissolution.[1] This key difference has significant implications for their handling and application in aqueous biological systems.
Performance at a Glance: A Comparative Summary
To facilitate a clear understanding of their respective performance characteristics, the following tables summarize the key features of this compound and Sulfo-GMBS.
Table 1: Physicochemical and Reactivity Properties
| Feature | This compound (N-γ-Maleimidobutyryl-oxysuccinimide ester) | Sulfo-GMBS (N-γ-Maleimidobutyryl-oxysulfosuccinimide ester) |
| Solubility | Insoluble in water; requires organic solvents like DMSO or DMF.[1] | Soluble in water and aqueous buffers.[1] |
| Reactive Groups | NHS ester (amine-reactive) and Maleimide (sulfhydryl-reactive).[1] | Sulfo-NHS ester (amine-reactive) and Maleimide (sulfhydryl-reactive). |
| Reaction pH (NHS ester) | pH 7-9.[1] | pH 7-9. |
| Reaction pH (Maleimide) | pH 6.5-7.5.[1] | pH 6.5-7.5. |
| Spacer Arm Length | 7.3 Å | 7.3 Å |
| Storage | Store desiccated at 4°C.[1] | Store desiccated at -20°C.[1] |
Table 2: Performance and Application Comparison
| Performance Metric | This compound | Sulfo-GMBS |
| Ease of Use in Aqueous Buffers | Requires the use of organic co-solvents, which may impact protein stability.[1] | Directly soluble in aqueous buffers, simplifying experimental setup.[1] |
| Conjugation Efficiency | Can be highly efficient, but may be limited by the tolerance of the biomolecule to organic solvents. | Often preferred for its ease of use in aqueous environments, which can lead to higher effective yields with sensitive proteins. One study noted that Sulfo-GMBS generated the largest number of cross-links compared to AMAS and this compound.[2] |
| Stability of Activated Intermediate | The NHS ester is susceptible to hydrolysis, especially at higher pH. The maleimide group is more stable but can also hydrolyze at pH > 7.5.[1] | The Sulfo-NHS ester is also susceptible to hydrolysis. The maleimide group stability is similar to that of this compound. |
| Immunogenicity | The aliphatic spacer is considered to have a low potential for eliciting an immune response.[3] | Reported to be less immunogenic than other crosslinkers like SMCC. |
| Common Applications | Preparation of antibody-drug conjugates (ADCs), enzyme-antibody conjugates, and hapten-carrier conjugates.[1] | Similar to this compound, but particularly favored for applications where the introduction of organic solvents is undesirable.[1] |
Experimental Protocols: A Step-by-Step Guide
The following is a generalized two-step protocol for protein-protein conjugation using either this compound or Sulfo-GMBS.
Materials:
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
This compound or Sulfo-GMBS
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Organic Solvent (for this compound): Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns
Protocol:
Step 1: Activation of Amine-Containing Protein
-
Preparation of Protein-NH2: Dissolve the amine-containing protein in Conjugation Buffer to a final concentration of 1-5 mg/mL.
-
Preparation of Crosslinker:
-
For Sulfo-GMBS: Prepare a 10 mM stock solution by dissolving it in Conjugation Buffer immediately before use.
-
For this compound: Prepare a 10 mM stock solution by dissolving it in DMSO or DMF immediately before use.[1]
-
-
Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.[1]
-
Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Preparation of Protein-SH: Ensure the sulfhydryl-containing protein has free sulfhydryl groups. If necessary, reduce disulfide bonds using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Conjugation Reaction: Immediately mix the maleimide-activated Protein-NH2 (from Step 1) with the Protein-SH in a desired molar ratio.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To stop the reaction, a sulfhydryl-containing compound like cysteine or β-mercaptoethanol can be added to quench excess maleimide groups.
-
Purification: Purify the final conjugate using size-exclusion chromatography or other appropriate methods to remove unreacted proteins and byproducts.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Two-step bioconjugation workflow using this compound or Sulfo-GMBS.
Caption: Decision tree for selecting between this compound and Sulfo-GMBS.
Conclusion
The primary determinant in choosing between this compound and Sulfo-GMBS is the requirement for water solubility. Sulfo-GMBS offers a significant advantage for bioconjugation reactions in purely aqueous environments, potentially leading to higher yields and preserving the activity of sensitive proteins by avoiding organic solvents. This compound, while requiring an organic solvent for initial dissolution, remains a robust and effective crosslinker for a wide range of applications where the presence of a small amount of co-solvent is not detrimental. Both reagents share the same reactive ends and spacer arm length, making them chemically analogous in their crosslinking mechanism. Ultimately, the selection should be guided by the specific properties of the biomolecules being conjugated and the desired reaction conditions.
References
Assessing the Immunogenicity of the GMBS Spacer Arm: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
The immunogenicity of bioconjugates, such as antibody-drug conjugates (ADCs) and vaccines, is a critical factor influencing their safety and efficacy. While the protein component is often the primary focus of immunogenicity testing, smaller components like spacer arms can also elicit an immune response. The GMBS (N-γ-maleimidobutyryl-oxysuccinimide ester) spacer arm is a commonly used crosslinker that introduces a stable thioether bond. However, like other linkers, it has the potential to act as a hapten, a small molecule that can induce an immune response when attached to a larger carrier protein.
Currently, there is a lack of publicly available experimental data directly assessing the immunogenicity of the this compound spacer arm. Therefore, this guide provides a framework for researchers to evaluate its immunogenic potential by comparing various assessment methodologies. The principles and experimental protocols outlined here can be applied to this compound and other novel linkers in bioconjugate development.
The Immunogenic Potential of Linkers
Linkers and their payloads can be recognized by the immune system, leading to the formation of anti-drug antibodies (ADAs). These ADAs can be directed against the antibody, the linker, the drug, or neo-epitopes formed at the junction of these components. An immune response against the linker can have several consequences, including:
-
Altered Pharmacokinetics: ADAs can accelerate the clearance of the bioconjugate, reducing its therapeutic window.
-
Reduced Efficacy: Neutralizing antibodies can block the interaction of the bioconjugate with its target.
-
Adverse Events: Immune complex formation can lead to hypersensitivity reactions.
Given these risks, a thorough immunogenicity assessment of all components of a bioconjugate, including the spacer arm, is crucial during preclinical development.
A Tiered Approach to Immunogenicity Assessment
A multi-tiered approach is the industry standard for evaluating the immunogenicity of biotherapeutics and their components.[1] This strategy progresses from less complex, higher-throughput methods to more complex, lower-throughput assays for confirming and characterizing an immune response.
| Tier | Methodology | Purpose | Key Considerations |
| 1. In Silico & In Chemico Assessment | Computational modeling and chemical stability studies | To predict potential T-cell epitopes and assess the stability of the linker-protein bond. | Provides a preliminary risk assessment to guide further studies. |
| 2. In Vitro Assays | T-cell proliferation assays, cytokine profiling, and domain specificity assays | To assess the potential for T-cell activation and identify the specific component of the bioconjugate responsible for the immune response. | Utilizes human peripheral blood mononuclear cells (PBMCs) to provide a more direct measure of human immune response. |
| 3. In Vivo Studies | Immunization of animal models (e.g., humanized mice) | To evaluate the induction of ADAs in a complex biological system. | Helps to understand the overall immunogenic potential and its impact on pharmacokinetics and safety. |
Experimental Protocols
Tier 1: In Silico & In Chemico Assessment
1. In Silico T-cell Epitope Prediction:
-
Objective: To identify potential linear T-cell epitopes within the linker-payload structure when conjugated to a peptide from the carrier protein.
-
Methodology:
-
Define the structure of the this compound-cysteine adduct (representing the linkage to the protein).
-
Generate short peptide sequences from the carrier protein that include the cysteine conjugation site with the attached this compound-payload.
-
Utilize computational algorithms (e.g., those found in the Immune Epitope Database - IEDB) to predict the binding affinity of these peptides to a panel of major histocompatibility complex (MHC) class II alleles.[2]
-
Scores are generated based on the predicted binding affinity, with higher scores indicating a greater potential for T-cell activation.
-
2. In Chemico Stability Assessment:
-
Objective: To evaluate the stability of the thioether bond formed by the this compound linker under physiological conditions. Linker instability can lead to the formation of different adducts that may be immunogenic.
-
Methodology:
-
Synthesize the bioconjugate with the this compound linker.
-
Incubate the conjugate in human plasma at 37°C for various time points.
-
Analyze the samples using techniques such as liquid chromatography-mass spectrometry (LC-MS) to detect any release of the payload or modification of the linker.
-
The maleimide group in linkers like SMCC is stabilized by an adjacent cyclohexane ring; the stability of the this compound linker should be similarly characterized.[3][4]
-
Tier 2: In Vitro Assays
1. T-cell Proliferation Assay (e.g., EpiScreen™):
-
Objective: To measure the proliferation of CD4+ T-cells in response to the bioconjugate and its individual components.
-
Methodology:
-
Isolate PBMCs from a cohort of healthy human donors representing a diversity of HLA types.
-
Culture the PBMCs and expose them to the full bioconjugate, the unconjugated carrier protein, and the this compound-payload conjugated to a non-immunogenic carrier (e.g., keyhole limpet hemocyanin - KLH).
-
After a set incubation period (e.g., 5-7 days), measure T-cell proliferation using methods such as ³H-thymidine incorporation or flow cytometry-based assays (e.g., CFSE dilution).
-
An increase in proliferation compared to controls indicates a potential T-cell response.[5]
-
2. Cytokine Release Assay:
-
Objective: To profile the cytokines released by immune cells upon exposure to the bioconjugate.
-
Methodology:
-
Set up PBMC cultures as described for the T-cell proliferation assay.
-
After a shorter incubation period (e.g., 24-48 hours), collect the culture supernatants.
-
Measure the concentration of key cytokines (e.g., IL-2, IFN-γ, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
-
The profile of cytokines can indicate the type of immune response (e.g., pro-inflammatory).
-
3. ADA Domain Specificity Assay:
-
Objective: To determine which part of the bioconjugate (carrier protein, linker, or payload) is recognized by antibodies from a positive sample.[6]
-
Methodology:
-
This is typically a competitive binding assay.
-
Immobilize the complete bioconjugate on a plate.
-
Incubate serum from an immunized animal or a patient with a suspected ADA response with an excess of:
-
The complete bioconjugate (positive control).
-
The unconjugated carrier protein.
-
A small molecule mimic of the this compound-payload.
-
An irrelevant control.
-
-
Add this mixture to the coated plate.
-
A reduction in the signal in the presence of a competitor indicates that the ADAs are specific to that component.
-
Visualizing the Workflow
Caption: Tiered workflow for assessing linker immunogenicity.
Signaling Pathway for T-Cell Help to B-Cells
The induction of a significant antibody response against a hapten like the this compound spacer arm typically requires T-cell help. The following diagram illustrates this process.
Caption: T-cell dependent B-cell activation against a linker.
Conclusion
References
- 1. Immunogenicity Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 2. google.com [google.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. SMCC and SMCC Plus™ Protein Crosslinkers | AAT Bioquest [aatbio.com]
- 5. abzena.com [abzena.com]
- 6. Immunogenicity of Antibody Drug Conjugates: Bioanalytical Methods and Monitoring Strategy for a Novel Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Cross-Linking Efficiency: A Comparative Guide to Molar Excess Ratios
For researchers, scientists, and drug development professionals, achieving optimal cross-linking efficiency is paramount for elucidating protein-protein interactions, mapping protein complexes, and stabilizing biologics. The molar excess of the cross-linking agent to the protein is a critical parameter that directly influences the yield and specificity of the cross-linked products. This guide provides a comparative analysis of different molar excess ratios, supported by experimental data and detailed protocols to aid in the validation of cross-linking efficiency.
The selection of an appropriate molar excess of a cross-linking reagent is a balancing act. Insufficient cross-linker can lead to low yields of cross-linked species, while an excessive amount can result in extensive and non-specific modifications, protein precipitation, and the formation of large, insoluble aggregates.[1] Therefore, empirical testing of a range of molar excess ratios is crucial for successful cross-linking experiments.
Comparative Analysis of Molar Excess Ratios
The efficiency of a cross-linking reaction is often evaluated by observing the shift in molecular weight of the cross-linked products compared to the unmodified protein. Techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry are routinely employed for this analysis.[2][3]
The following table summarizes the typical outcomes observed when using different molar excess ratios of a common amine-reactive cross-linker, such as bis(sulfosuccinimidyl)suberate (BS3) or disuccinimidyl suberate (DSS), with a model protein like bovine serum albumin (BSA).
| Molar Excess Ratio (Cross-linker:Protein) | Expected Outcome | Typical Application | Advantages | Disadvantages |
| Low (e.g., 10:1 to 50:1) | Formation of monomers with intramolecular cross-links and a small fraction of dimers. | Probing subtle conformational changes; Initial screening. | Minimizes protein precipitation and non-specific modifications. | Low yield of intermolecular cross-links. |
| Medium (e.g., 50:1 to 250:1) | A significant increase in dimer and trimer formation, with some higher-order oligomers. | Identifying primary protein-protein interactions; Mapping interacting domains. | Good balance between yield of cross-linked products and manageable complexity. | Potential for some non-specific cross-linking. |
| High (e.g., 250:1 to 1000:1) | Extensive cross-linking leading to the formation of high-molecular-weight oligomers and potential protein precipitation. | Stabilizing large protein complexes; Trapping transient interactions. | Maximizes the capture of interactions. | High risk of forming insoluble aggregates and artifacts; can complicate mass spectrometry analysis.[4] |
Note: The optimal molar excess is highly dependent on the specific protein, cross-linker, and reaction conditions.
Experimental Protocols
Below are detailed methodologies for key experiments to validate cross-linking efficiency at different molar excess ratios.
General Experimental Workflow
The overall process for validating cross-linking efficiency involves several key steps, from sample preparation to data analysis.
Protein Cross-linking with Varying Molar Excess Ratios
Objective: To covalently cross-link a target protein using a range of cross-linker concentrations to determine the optimal molar excess ratio.
Materials:
-
Purified protein of interest in a suitable buffer (e.g., PBS, pH 7.4). Amine-free buffers are essential for amine-reactive cross-linkers.
-
Cross-linking agent (e.g., DSS or BS3).
-
Anhydrous DMSO (for non-water-soluble cross-linkers like DSS).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).
-
Reaction tubes.
Procedure:
-
Prepare a stock solution of the cross-linker. For DSS, dissolve it in anhydrous DMSO immediately before use. For the water-soluble BS3, dissolve it in reaction buffer.
-
Prepare a set of reaction tubes, each containing the same amount of the target protein at a known concentration.
-
Add the cross-linker stock solution to each reaction tube to achieve the desired final molar excess ratios (e.g., 10:1, 50:1, 100:1, 250:1, 500:1). Add an equal volume of the cross-linker solvent (e.g., DMSO) to a control tube.
-
Incubate the reactions for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
-
Stop the reaction by adding the quenching buffer to a final concentration of approximately 50 mM. The primary amines in the quenching buffer will react with and consume the excess cross-linker.[2]
-
Incubate for an additional 15 minutes to ensure complete quenching.
-
The samples are now ready for analysis by SDS-PAGE, Western blotting, or mass spectrometry.
Analysis of Cross-linking Efficiency by SDS-PAGE
Objective: To visually assess the extent of cross-linking by separating the reaction products based on their molecular weight.
Materials:
-
Cross-linked protein samples.
-
SDS-PAGE loading buffer (non-reducing).
-
Protein molecular weight standards.
-
Polyacrylamide gels, electrophoresis apparatus, and power supply.
-
Coomassie Brilliant Blue or silver stain reagents.
Procedure:
-
Mix the quenched cross-linking reaction samples with non-reducing SDS-PAGE loading buffer. Do not boil samples containing MS-cleavable cross-linkers as this can break the covalent bonds.[5]
-
Load the samples and a molecular weight marker onto a polyacrylamide gel of an appropriate percentage to resolve the expected monomeric and oligomeric species.
-
Run the gel according to the manufacturer's instructions.
-
After electrophoresis, stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
-
Analyze the gel for the appearance of higher molecular weight bands corresponding to dimers, trimers, and other oligomers. The intensity of these bands relative to the monomeric protein band provides a qualitative measure of cross-linking efficiency at different molar excess ratios.[2]
Quantitative Analysis by Mass Spectrometry
Objective: To identify and quantify the specific cross-linked peptides, providing detailed information on the cross-linking sites and the efficiency of the reaction.
Materials:
-
Cross-linked protein samples.
-
Reagents for in-gel or in-solution digestion (e.g., trypsin).
-
LC-MS/MS system.
-
Specialized software for cross-link identification (e.g., xQuest, pLink, or Kojak).
Procedure:
-
For complex samples, the cross-linked products can be first separated by SDS-PAGE, and the bands of interest can be excised.[6]
-
The proteins in the gel bands or in the quenched reaction mixture are then subjected to enzymatic digestion (e.g., with trypsin).
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
The acquired MS/MS data is then processed using specialized software to identify the cross-linked peptides.
-
Quantitative cross-linking mass spectrometry (qXL-MS) can be performed using isotopically labeled cross-linkers or label-free quantification methods to compare the abundance of specific cross-links across different molar excess ratios.[3][7][8]
By systematically varying the molar excess of the cross-linker and analyzing the results using the described protocols, researchers can confidently determine the optimal conditions for their specific application, ensuring reliable and reproducible cross-linking data.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Crosslinking Protein Interaction Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Quantitative cross-linking/mass spectrometry reveals subtle protein conformational changes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Denaturing mass photometry for rapid optimization of chemical protein-protein cross-linking reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical cross-linking to study protein self-assembly in cellulo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quantitative Cross-Linking of Proteins and Protein Complexes | Springer Nature Experiments [experiments.springernature.com]
- 8. Quantitative interactome analysis with chemical crosslinking and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of N-Hydroxysuccinimide (NHS) Ester Reactivity with Different Amino Acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of N-Hydroxysuccinimide (NHS) esters with various amino acids. Understanding the nuances of these reactions is critical for the successful design and execution of bioconjugation strategies, including antibody-drug conjugation, protein labeling, and peptide modification. This document outlines the primary and potential side reactions, presents available data in a comparative format, and provides detailed experimental protocols for assessing reactivity.
Introduction to NHS Ester Chemistry
N-Hydroxysuccinimide esters are one of the most widely used classes of reagents for the modification of proteins and other biomolecules.[1] They react with nucleophilic functional groups on amino acid side chains to form stable covalent bonds. The primary targets for NHS ester acylation are the primary amines found at the N-terminus of a polypeptide chain and on the side chain of lysine residues.[2][3] However, under certain conditions, NHS esters can also react with other nucleophilic amino acids, leading to potential side products.[2][3] The selectivity and efficiency of these reactions are heavily influenced by factors such as pH, temperature, and the local chemical environment of the amino acid residue.[2][4]
Comparative Reactivity of Amino Acids with NHS Esters
The reactivity of NHS esters with different amino acid side chains is not uniform. While primary amines are the most reactive targets, other nucleophiles present in proteins can also participate in the reaction, particularly at higher pH values or with prolonged reaction times.
Primary Targets: Lysine and N-terminal α-Amine
The ε-amino group of lysine and the α-amino group at the N-terminus of a protein are the most reactive sites for NHS esters.[2][3] The reaction proceeds via a nucleophilic attack of the unprotonated amine on the ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[5] The optimal pH for this reaction is typically between 8.3 and 8.5.[1][6][7] At lower pH, the amino groups are protonated and thus less nucleophilic, leading to a slower reaction rate.[4] At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the aminolysis reaction and reduce the overall yield of the desired conjugate.[1][4]
Secondary Targets and Side Reactions
While less favorable than the reaction with primary amines, NHS esters have been shown to react with other nucleophilic amino acid side chains. These side reactions are often more prevalent when using a large excess of the NHS ester or when the primary amine targets are not readily accessible.
Table 1: Summary of NHS Ester Reactivity with Different Amino Acid Side Chains
| Amino Acid (Symbol) | Side Chain Functional Group | Relative Reactivity | Optimal pH Range | Resulting Linkage | Stability of Linkage | Notes |
| Lysine (Lys, K) | Primary Amine (-NH₂) | Very High | 8.0 - 9.0 | Amide | Very Stable | Primary target for NHS ester conjugation.[2][3] |
| N-terminus | α-Amino Group (-NH₂) | Very High | 8.0 - 9.0 | Amide | Very Stable | Reactivity is comparable to the lysine side chain.[2][4] |
| Serine (Ser, S) | Hydroxyl (-OH) | Low to Moderate | > 8.5 | Ester | Labile (hydrolytically unstable) | Reactivity is influenced by neighboring amino acids, particularly histidine.[3][8] |
| Threonine (Thr, T) | Hydroxyl (-OH) | Low to Moderate | > 8.5 | Ester | Labile (hydrolytically unstable) | Similar to serine, reactivity is context-dependent.[3][8] |
| Tyrosine (Tyr, Y) | Phenolic Hydroxyl (-OH) | Low to Moderate | > 8.5 | Ester | Labile (hydrolytically unstable) | O-acylation can occur, especially at higher pH.[3][8] |
| Arginine (Arg, R) | Guanidinium | Very Low | > 9.0 | Amidination (reported) | Stable | Reactivity is generally low but has been observed in specific contexts.[9] |
| Histidine (His, H) | Imidazole | Very Low | Neutral to slightly basic | Acyl-imidazole (intermediate) | Unstable | Can act as a catalyst for the acylation of nearby hydroxyl groups.[3][10] |
| Cysteine (Cys, C) | Thiol (-SH) | Very Low | Neutral | Thioester | Labile | Generally not a significant side reaction; other reagents are preferred for thiol modification. |
Disclaimer: The relative reactivity is a generalization. The actual reactivity can be significantly influenced by the protein's tertiary structure, the accessibility of the amino acid residue, and the specific NHS ester reagent used.
Experimental Protocols
To empirically determine the reactivity of an NHS ester with different amino acids in a specific protein or peptide context, a controlled experimental setup is required. Below are detailed methodologies for a comparative analysis.
Protocol 1: Competitive Reaction of an NHS Ester with a Model Peptide Mixture
This protocol allows for the direct comparison of NHS ester reactivity with different amino acids under identical conditions.
Materials:
-
NHS-ester labeling reagent (e.g., Biotin-NHS)
-
Model peptides containing different amino acids of interest (e.g., a peptide with a single lysine, a peptide with a single serine, etc.)
-
Reaction Buffer: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5 and pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
LC-MS grade water and acetonitrile
-
Formic acid
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Peptide Preparation: Prepare a stock solution of each model peptide at a concentration of 1 mg/mL in LC-MS grade water. Create a mixture containing all model peptides at a final concentration of 0.1 mg/mL each.
-
NHS Ester Preparation: Immediately before use, dissolve the NHS-ester reagent in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[1]
-
Reaction Setup: In separate microcentrifuge tubes, add 100 µL of the peptide mixture to 800 µL of the reaction buffer (one tube for each pH to be tested).
-
Initiation of Reaction: Add a 10-fold molar excess of the dissolved NHS ester to each tube. Vortex briefly to mix.
-
Incubation: Incubate the reactions at room temperature for 1 hour.[11]
-
Quenching: Stop the reaction by adding 100 µL of the quenching buffer.[5]
-
LC-MS Analysis: Analyze the samples by LC-MS to identify and quantify the modified and unmodified peptides.[12]
-
Data Analysis: Compare the peak areas of the modified peptides to the unmodified peptides to determine the relative extent of modification for each amino acid.
Protocol 2: pH-Dependent Labeling of a Protein
This protocol assesses the influence of pH on the labeling efficiency and the profile of modified amino acids on a target protein.
Materials:
-
Target protein of interest (e.g., a monoclonal antibody)
-
NHS-ester fluorescent dye
-
A series of reaction buffers with varying pH (e.g., 0.1 M sodium phosphate with pH 6.5, 7.5, 8.5, and 9.5)
-
Size-exclusion chromatography (SEC) column for purification
-
Spectrophotometer
-
SDS-PAGE analysis equipment
-
LC-MS/MS system for peptide mapping
Procedure:
-
Protein Preparation: Buffer exchange the protein into the desired reaction buffers. Adjust the protein concentration to 2 mg/mL.
-
NHS Ester Preparation: Prepare a 10 mg/mL stock solution of the NHS-ester dye in anhydrous DMSO.
-
Labeling Reaction: For each pH condition, add a 20-fold molar excess of the NHS-ester dye to the protein solution.
-
Incubation: Incubate the reactions for 2 hours at room temperature in the dark.
-
Purification: Remove excess, unreacted dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).[11]
-
Characterization:
-
Determine the degree of labeling (DOL) using a spectrophotometer by measuring the absorbance of the protein and the dye.
-
Analyze the labeled protein by SDS-PAGE to check for aggregation or degradation.
-
Perform a tryptic digest of the labeled protein followed by LC-MS/MS analysis to identify the specific sites of modification.[12]
-
-
Data Analysis: Compare the DOL and the identified modification sites across the different pH conditions to determine the pH-dependent reactivity profile.
Visualizing the Reaction and Workflow
NHS Ester Reaction Mechanism
The following diagram illustrates the general mechanism of an NHS ester reaction with a primary amine.
Caption: NHS ester reaction with a primary amine.
Experimental Workflow for Comparative Analysis
The logical flow for a comparative analysis of NHS ester reactivity is depicted below.
Caption: Experimental workflow for analysis.
Conclusion
The reaction of NHS esters with amino acids is a cornerstone of bioconjugation chemistry. While the primary reaction with lysine and N-terminal amines is well-established and efficient under optimal pH conditions, researchers must be aware of potential side reactions with other nucleophilic amino acids, particularly serine, threonine, and tyrosine. The extent of these side reactions is highly dependent on the specific reaction conditions and the structural context of the amino acid residues. By employing the comparative experimental protocols outlined in this guide, scientists and drug developers can better characterize the reactivity of their specific systems, leading to more controlled and reproducible bioconjugation outcomes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 5. mesoscale.com [mesoscale.com]
- 6. interchim.fr [interchim.fr]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. [sonar.ch]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. Development of an LC-MS/MS peptide mapping protocol for the NISTmAb - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
N-(gamma-Maleimidobutyryloxy)succinimide proper disposal procedures
This guide provides essential safety and logistical information for the proper disposal of N-(gamma-Maleimidobutyryloxy)succinimide (GMBS), a common amine-to-sulfhydryl crosslinker used in research and drug development. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
N-(gamma-Maleimidobutyryloxy)succinimide is categorized as a skin and eye irritant.[1] Proper personal protective equipment (PPE) is mandatory when handling this compound waste.
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and safety goggles that conform to European standard EN 166 or equivalent.[1]
-
Ventilation: Handle the compound and its waste in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2][3]
-
First Aid:
-
If on Skin: Wash the affected area immediately with plenty of soap and water.[1][2]
-
If in Eyes: Rinse cautiously with water for several minutes. If present, remove contact lenses and continue rinsing for at least 15 minutes.[1][3]
-
If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
In all cases of exposure, seek medical attention if symptoms occur or you feel unwell.[1]
-
Step-by-Step Disposal Protocol
The standard and required method for this compound disposal is through a licensed hazardous waste disposal service. Do not attempt to dispose of this compound in standard laboratory trash or down the drain.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect all solid this compound waste, including unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials.
-
Place this waste into a dedicated, clearly labeled, and sealable container.[2][4] The container should be made of a compatible material (e.g., high-density polyethylene).
-
Original Containers: Whenever possible, leave the original chemical in its container. Do not mix this compound waste with other chemical waste streams.[5]
Step 2: Handling Spills
-
For small spills, carefully sweep up the solid material, avoiding dust formation.[1][4]
-
Shovel the swept material into a suitable, closed container for disposal.[2]
-
Clean the affected area thoroughly.
Step 3: Labeling and Storage
-
Clearly label the waste container as "Hazardous Waste" and list the contents, including "N-(gamma-Maleimidobutyryloxy)succinimide".
-
Store the sealed waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[2] Keep the container tightly closed.[5]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Dispose of the contents and the container at an approved waste disposal plant in accordance with all local, state, and federal regulations.[2][3] Handle uncleaned empty containers in the same manner as the product itself.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Summary of Disposal Data
No quantitative data, such as specific concentration limits for disposal, are provided in the available safety data sheets. The primary directive is to treat all forms of this compound waste as chemical waste to be managed by professionals.
| Parameter | Guideline | Citation |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [2][3] |
| Spill Cleanup | Sweep up and shovel into suitable containers for disposal. Avoid dust formation. | [1][2][4] |
| Waste Container | Keep in suitable, closed containers. Do not mix with other waste. | [2][4][5] |
| Regulatory Compliance | Follow all applicable local, state, and federal laws and regulations. | [3][6] |
References
Essential Safety and Handling Guide for N-(gamma-Maleimidobutyryloxy)succinimide (GMBS)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling N-(gamma-Maleimidobutyryloxy)succinimide (GMBS), a heterobifunctional crosslinker. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value |
| Molecular Weight | 280.24 g/mol |
| Spacer Arm Length | 7.3 Å[1] |
| CAS Number | 80307-13-7 |
| Physical State | Solid |
| Storage Temperature | 4°C, desiccated[2] |
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound to prevent exposure through inhalation, skin contact, or eye contact.
Required PPE
-
Eye and Face Protection: Chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required. A face shield should be worn over safety glasses, especially when there is a risk of splashing or when handling larger quantities.[3]
-
Hand Protection: Disposable nitrile gloves provide short-term protection and should be used.[3] For extended handling or in case of a spill, consider double-gloving or using heavier-duty chemical-resistant gloves. Always inspect gloves for tears or punctures before use and change them immediately upon contamination.
-
Body Protection: A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned to cover as much skin as possible.[3] Long pants and closed-toe, closed-heel shoes are mandatory.[3] Avoid clothing made of synthetic fabrics like polyester or acrylic.[3]
-
Respiratory Protection: If engineering controls like a fume hood are not available or are insufficient to control dust or aerosols, a NIOSH-approved respirator is required.[4] The use of a respirator necessitates annual medical evaluations and fit testing.[3]
Safe Handling Workflow Diagram
The following diagram outlines the procedural flow for safely handling N-(gamma-Maleimidobutyryloxy)succinimide.
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of this compound from preparation to the initiation of a reaction.
Preparation
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for N-(gamma-Maleimidobutyryloxy)succinimide.
-
Don Personal Protective Equipment (PPE): Equip yourself with the required PPE as outlined in the section above.
-
Prepare Workspace: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and uncluttered.
-
Equilibrate Reagent: Before opening, allow the this compound container to equilibrate to room temperature to prevent condensation of moisture, which can lead to hydrolysis of the compound.
Weighing and Dissolving
-
Weighing: Carefully weigh the desired amount of this compound powder in a tared, clean, and dry container within the fume hood. Avoid creating dust.
-
Dissolving: this compound is not soluble in water.[1] It should be dissolved in a dry, water-miscible, biocompatible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[5] Prepare aqueous solutions of maleimide-containing products immediately before use.[5] Do not store this compound in aqueous solutions due to the risk of hydrolysis.[5]
Reaction
-
pH Considerations: For reactions involving the maleimide group (e.g., with thiols), the recommended pH range is 6.5-7.5.[5]
-
Buffer Selection: Ensure that any aqueous buffers are free of primary and secondary amines and thiols, as these will react with the maleimide and succinimidyl ester groups, respectively.
-
Addition to Reaction: Add the dissolved this compound solution to the reaction mixture dropwise while stirring.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation
-
Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a designated, sealed container labeled "Hazardous Chemical Waste" with the full chemical name.
-
Liquid Waste:
-
Organic Solvents: Unused or waste solutions of this compound in organic solvents (e.g., DMSO, DMF) should be collected in a separate, sealed container labeled "Halogenated" or "Non-halogenated Organic Waste" as appropriate, along with the chemical name.
-
Aqueous Waste: Do not dispose of aqueous solutions containing this compound down the drain.[6] Collect this waste in a designated container for hazardous aqueous waste.
-
-
Sharps: Any needles or other sharps used for transfer should be disposed of in a designated sharps container.[7]
Decontamination and Disposal Procedure
-
Decontamination:
-
Glassware: Reusable glassware should be decontaminated by rinsing with a suitable organic solvent to remove this compound residues, followed by a standard washing procedure. The initial rinsate should be collected as hazardous waste.
-
Work Surfaces: Decontaminate the work surface within the fume hood with a suitable solvent and then with soap and water. The cleaning materials (e.g., absorbent pads) should be disposed of as solid hazardous waste.
-
-
Final Disposal:
-
All collected waste containers must be properly sealed and labeled.
-
Follow your institution's specific procedures for the collection and disposal of hazardous chemical waste. This typically involves contacting your institution's Environmental Health and Safety (EHS) office for pickup.
-
Never mix incompatible waste streams.[8] The overriding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[9]
-
References
- 1. N-(Gamma-Maleimidobutyryloxy) Succinimide (this compound) [proteochem.com]
- 2. This compound (N-γ-maleimidobutyryl-oxysuccinimide ester) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. vectorlabs.com [vectorlabs.com]
- 6. fishersci.com [fishersci.com]
- 7. smu.ca [smu.ca]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
